3-Hydroxypyrrolidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSJEFZULFYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377716 | |
| Record name | 3-Hydroxypyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86070-82-8 | |
| Record name | 3-Hydroxypyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxypyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (R)-3-Hydroxypyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Hydroxypyrrolidine hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its stereospecific nature makes it a valuable synthon for the asymmetric synthesis of complex bioactive molecules, particularly in the development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the core physical properties of (R)-3-Hydroxypyrrolidine hydrochloride, presented in a clear and accessible format for laboratory and research applications.
Core Physical Properties
A thorough understanding of the physical characteristics of (R)-3-Hydroxypyrrolidine hydrochloride is essential for its effective handling, storage, and application in synthetic chemistry. The following table summarizes the key physical data for this compound.
| Property | Value | Source |
| CAS Number | 104706-47-0 | [1][2] |
| Molecular Formula | C₄H₉NO·HCl | [1][2] |
| Molecular Weight | 123.58 g/mol | [1][2][3] |
| Appearance | Off-white to yellow or pale brown crystalline powder | [1] |
| Melting Point | 102 - 107 °C | [1][4] |
| Boiling Point | 224.7°C at 760 mmHg (of the free base) | [5] |
| Solubility | Soluble in water and methanol. Soluble in DMSO. | [4][6][7] |
| Optical Rotation | [α]D²⁰ = -7.5 ± 1° (c=3.5 in CH₃OH) | [1] |
| pKa (Predicted) | 14.74 ± 0.20 | [8] |
Experimental Protocols
The determination of the physical properties outlined above follows standard laboratory methodologies. While specific internal standard operating procedures may vary, the fundamental principles are universal.
-
Melting Point: Determined using a calibrated melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.
-
Solubility: Assessed by adding incremental amounts of the solute to a fixed volume of a specific solvent at a constant temperature, with agitation, until a saturated solution is obtained. Visual inspection is used to determine if the solid is fully dissolved.
-
Optical Rotation: Measured using a polarimeter. A solution of known concentration is prepared, and its ability to rotate the plane of polarized light is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical substance like (R)-3-Hydroxypyrrolidine hydrochloride, from initial receipt to final data analysis.
This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] For instance, it is utilized in the preparation of muscarinic receptor antagonists and antimicrobial agents.[7] The chiral nature of (R)-3-Hydroxypyrrolidine hydrochloride is crucial for its application in asymmetric synthesis, where it serves as a chiral auxiliary to produce enantiomerically pure compounds.[1] This is of paramount importance in drug development, as the stereochemistry of a molecule often dictates its pharmacological activity and safety profile. The compound's stability and ease of handling also contribute to its widespread use in research and development settings.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-3-HYDROXYPYRROLIDINE HYDROCHLORIDE | VSNCHEM [vsnchem.com]
- 3. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(-)-3-Pyrrolidinol hydrochloride | 104706-47-0 [chemicalbook.com]
- 5. CAS 2799-21-5 | (R)-3-Hydroxypyrrolidine hydrochloride - Synblock [synblock.com]
- 6. (R)-3-Hydroxypyrrolidine price,buy (R)-3-Hydroxypyrrolidine - chemicalbook [chemicalbook.com]
- 7. (R)-(-)-3-Pyrrolidinol hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]
An In-depth Technical Guide to (S)-3-Hydroxypyrrolidine Hydrochloride: Chemical Structure, Bonding, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxypyrrolidine hydrochloride is a crucial chiral building block in the pharmaceutical industry, playing a pivotal role in the synthesis of a variety of therapeutic agents. Its stereodefined structure, featuring a pyrrolidine ring with a hydroxyl group at the C-3 position, makes it an essential intermediate for creating complex molecules with high stereospecificity. This technical guide provides a comprehensive overview of the chemical structure, bonding, physicochemical properties, synthesis, and spectroscopic analysis of (S)-3-Hydroxypyrrolidine hydrochloride. Furthermore, it delves into its significant applications in drug development, with a focus on its role in the synthesis of darifenacin and vaborbactam, and details the associated signaling pathways and mechanisms of action.
Chemical Structure and Bonding
(S)-3-Hydroxypyrrolidine hydrochloride possesses a five-membered saturated heterocyclic ring, pyrrolidine, substituted with a hydroxyl group at the third carbon. The "(S)" designation indicates the stereochemistry at the chiral center (C-3). The hydrochloride salt is formed by the protonation of the secondary amine in the pyrrolidine ring by hydrochloric acid.
The bonding in the molecule is characterized by covalent bonds between carbon, nitrogen, oxygen, and hydrogen atoms. The pyrrolidine ring adopts a puckered envelope or twist conformation to minimize steric strain. The presence of the hydroxyl group and the protonated amine allows for the formation of strong intermolecular hydrogen bonds, which significantly influences the compound's physical properties, such as its melting point and solubility. The ionic bond between the positively charged pyrrolidinium ion and the chloride ion is a key feature of the hydrochloride salt.
Physicochemical Properties
The physicochemical properties of (S)-3-Hydroxypyrrolidine hydrochloride are summarized in the table below. These properties are critical for its handling, storage, and application in chemical syntheses.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀ClNO | [1][2] |
| Molecular Weight | 123.58 g/mol | [1][2] |
| CAS Number | 122536-94-1 | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 104-107 °C | [3] |
| Boiling Point | 224.7 °C at 760 mmHg | [3] |
| Specific Rotation ([α]D) | +7.4° to +8.0° (c=3.5, MeOH) | [4] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol. | [3] |
Experimental Protocols
Synthesis of (S)-3-Hydroxypyrrolidine Hydrochloride
A common and efficient method for the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride involves a four-step process starting from (R)-1-N-Boc-3-hydroxypyrrolidine, utilizing a Mitsunobu reaction for stereochemical inversion.[5]
Step 1: Mitsunobu Reaction - Inversion of Stereochemistry
-
Materials: (R)-1-N-Boc-3-hydroxypyrrolidine, benzoic acid, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), dry tetrahydrofuran (THF).
-
Procedure:
-
Dissolve (R)-1-N-Boc-3-hydroxypyrrolidine, benzoic acid, and PPh₃ in dry THF under a nitrogen atmosphere.
-
Cool the mixture to -10 °C.
-
Slowly add DIAD dropwise, maintaining the internal temperature below -5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-14 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
The crude product, (S)-1-N-Boc-3-benzoyloxypyrrolidine, is typically used in the next step without further purification.[5]
-
Step 2: Hydrolysis of the Ester
-
Materials: Crude (S)-1-N-Boc-3-benzoyloxypyrrolidine from Step 1, sodium hydroxide (NaOH), methanol.
-
Procedure:
-
Dissolve the crude product from Step 1 in methanol.
-
Add a solution of NaOH (e.g., 3 M) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product, (S)-1-N-Boc-3-hydroxypyrrolidine, with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Step 3: Deprotection of the Boc Group
-
Materials: (S)-1-N-Boc-3-hydroxypyrrolidine from Step 2, hydrochloric acid (HCl) in a suitable solvent (e.g., 4 M HCl in ethyl acetate).
-
Procedure:
-
Dissolve the product from Step 2 in the HCl solution.
-
Stir the mixture at room temperature for 10-12 hours.
-
The product, (S)-3-Hydroxypyrrolidine hydrochloride, will precipitate as a white solid.
-
Collect the solid by filtration and wash with a suitable solvent (e.g., ethyl acetate).[5]
-
Step 4: Purification by Recrystallization
-
Materials: Crude (S)-3-Hydroxypyrrolidine hydrochloride, isopropanol, ethyl acetate.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Slowly add ethyl acetate until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.[5]
-
Synthesis Workflow
Caption: Workflow for the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of (S)-3-Hydroxypyrrolidine hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show signals corresponding to the protons of the pyrrolidine ring. The proton on the carbon bearing the hydroxyl group (H-3) would appear as a multiplet. The protons on the carbons adjacent to the nitrogen (H-2 and H-5) would also appear as multiplets, likely shifted downfield due to the electron-withdrawing effect of the protonated nitrogen. The protons at the C-4 position would also present as multiplets. The protons of the N-H and O-H groups will be exchangeable and may appear as broad singlets or may not be observed depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms of the pyrrolidine ring.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C-3 (CH-OH) | ~68-70 |
| C-2 & C-5 (CH₂-N⁺) | ~50-55 |
| C-4 (CH₂) | ~32-35 |
Note: The provided ¹³C NMR data for a related compound shows signals at 68.6, 51.8, 42.8, and 32.9 ppm, which are consistent with the expected ranges.[5]
FTIR Spectroscopy
The FTIR spectrum of (S)-3-Hydroxypyrrolidine hydrochloride will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Hydroxyl group |
| 3200-2800 (broad) | N-H stretch | Secondary ammonium ion |
| 2960-2850 | C-H stretch | Aliphatic C-H |
| 1600-1500 | N-H bend | Secondary ammonium ion |
| 1100-1000 | C-O stretch | Secondary alcohol |
Mass Spectrometry
In mass spectrometry, the molecule is expected to fragment in a predictable manner. The molecular ion peak [M]⁺ (for the free base) would be observed at m/z 87. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 88. Common fragmentation pathways would involve the loss of water (H₂O) from the molecular ion, and cleavage of the pyrrolidine ring.
Applications in Drug Development
(S)-3-Hydroxypyrrolidine hydrochloride is a vital chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs).
Darifenacin Synthesis
Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[6] (S)-3-Hydroxypyrrolidine is a key component that forms the core of the darifenacin molecule.
M3 Muscarinic Receptor Signaling Pathway and Inhibition by Darifenacin
Acetylcholine (ACh) released from parasympathetic nerves binds to M3 muscarinic receptors on the detrusor smooth muscle of the bladder. This binding activates a Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which ultimately leads to the phosphorylation of proteins involved in muscle contraction, causing detrusor muscle contraction. Darifenacin, by acting as a competitive antagonist at the M3 receptor, blocks the binding of ACh and inhibits this entire signaling cascade, leading to relaxation of the detrusor muscle.[3][6]
Caption: Signaling pathway of M3 muscarinic receptor and inhibition by Darifenacin.
Vaborbactam Synthesis
Vaborbactam is a non-suicidal β-lactamase inhibitor that protects β-lactam antibiotics, such as meropenem, from degradation by serine β-lactamases produced by resistant bacteria. The pyrrolidine ring originating from (S)-3-hydroxypyrrolidine is a key structural feature of vaborbactam.
Mechanism of Vaborbactam Action
β-lactamase enzymes produced by bacteria can hydrolyze the β-lactam ring of antibiotics like meropenem, rendering them ineffective. Vaborbactam acts as a "suicide inhibitor" by forming a stable, covalent adduct with the serine residue in the active site of the β-lactamase. This inactivation of the β-lactamase allows the partner antibiotic, meropenem, to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect by inhibiting cell wall synthesis.[7][8]
Caption: Workflow of Vaborbactam's mechanism as a β-lactamase inhibitor.
Conclusion
(S)-3-Hydroxypyrrolidine hydrochloride is a cornerstone chiral intermediate in modern pharmaceutical synthesis. Its well-defined stereochemistry and versatile reactivity make it an indispensable building block for the construction of complex drug molecules. A thorough understanding of its chemical properties, synthesis, and spectroscopic characteristics is paramount for researchers and professionals in drug development. The successful application of this compound in the synthesis of impactful drugs like darifenacin and vaborbactam underscores its significance and highlights the continuing importance of chiral chemistry in the quest for more effective and safer medicines.
References
- 1. (S)-3-Hydroxypyrrolidine hydrochloride(122536-94-1) 1H NMR [m.chemicalbook.com]
- 2. (S)-3-Hydroxypyrrolidine hydrochloride | 122536-94-1 [chemicalbook.com]
- 3. apexbt.com [apexbt.com]
- 4. (S)-3-Hydroxypyrrolidine hydrochloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Hydroxypyrrolidine Hydrochloride: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-Hydroxypyrrolidine hydrochloride, a pivotal building block in modern pharmaceutical research and development. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into the distinct stereoisomers of this compound: the (S)-enantiomer, the (R)-enantiomer, and the racemic mixture. Each form possesses a unique CAS number and specific applications, particularly in the synthesis of chiral drugs.
Physicochemical Properties and Identification
This compound is a pyrrolidine derivative characterized by a hydroxyl group at the third position. Its properties vary slightly between its stereoisomeric forms. The hydrochloride salt enhances the compound's stability and water solubility, making it convenient for use in various chemical reactions.
Below is a summary of the key physicochemical data for each form of this compound.
| Property | (S)-3-Hydroxypyrrolidine hydrochloride | (R)-3-Hydroxypyrrolidine hydrochloride | (±)-3-Hydroxypyrrolidine hydrochloride (Racemic) |
| CAS Number | 122536-94-1[1][2] | 104706-47-0[3] | 86070-82-8[4] |
| Molecular Formula | C₄H₁₀ClNO[1][2] | C₄H₁₀ClNO[3] | C₄H₁₀ClNO[4] |
| Molecular Weight | 123.58 g/mol [1][2] | 123.58 g/mol [3] | 123.58 g/mol [4] |
| Melting Point | 104-107 °C[2] | 102-107 °C[3] | Not specified in search results |
| Appearance | Off-white to pale beige solid[2] | Off-white to pale brown crystal powder[3] | Not specified in search results |
| Optical Rotation | Not specified in search results | [α]₂₀/D −7.6°, c = 3.5 in methanol | Not applicable |
| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol[2] | Not specified in search results | Not specified in search results |
Applications in Drug Development
The chiral nature of (S)- and (R)-3-Hydroxypyrrolidine hydrochloride makes them invaluable intermediates in the asymmetric synthesis of a wide array of pharmaceuticals. Their structural motif is a key component in drugs targeting various conditions.
-
(S)-3-Hydroxypyrrolidine hydrochloride : This enantiomer is a crucial intermediate in the synthesis of several drugs, including:
-
(R)-3-Hydroxypyrrolidine hydrochloride : This enantiomer serves as a building block for pharmaceuticals targeting neurological disorders.[3] It is also employed in the synthesis of muscarinic receptor antagonists and antimicrobial agents.[5]
-
(±)-3-Hydroxypyrrolidine hydrochloride : The racemic mixture is also used as a precursor in chemical synthesis, although for chiral drugs, the enantiomerically pure forms are typically preferred to ensure stereospecificity and avoid potential side effects from the inactive or less active enantiomer.
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through various routes, often starting from readily available chiral precursors like malic acid or through stereoselective reactions.
Synthesis of (S)-3-Hydroxypyrrolidine hydrochloride from L-Malic Acid
A common and established method for the synthesis of the (S)-enantiomer involves the use of L-malic acid. The general workflow is outlined below.
Caption: Synthesis workflow of (S)-3-Hydroxypyrrolidine hydrochloride from L-Malic Acid.
Methodology:
-
Amidation and Cyclization : L-Malic acid is reacted with benzylamine, typically by heating, to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione through amidation followed by intramolecular cyclization.[8]
-
Reduction : The resulting dione is then reduced. A common reducing agent for this step is lithium aluminum hydride (LiAlH₄) or a sodium borohydride-iodine system in a solvent like tetrahydrofuran (THF).[8] This step yields (S)-1-benzyl-3-pyrrolidinol.
-
Debenzylation : The benzyl protecting group is removed via catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst to give (S)-3-Hydroxypyrrolidine.
-
Salt Formation : Finally, the free base is treated with hydrochloric acid (HCl) to yield the desired (S)-3-Hydroxypyrrolidine hydrochloride.
Synthesis of (R)-3-Hydroxypyrrolidine hydrochloride from (R)-4-chloro-3-hydroxybutyronitrile
The (R)-enantiomer can be synthesized from the corresponding chiral cyanohydrin.
References
- 1. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-Hydroxypyrrolidine hydrochloride | 122536-94-1 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-(-)-3-Pyrrolidinol hydrochloride | 104706-47-0 [chemicalbook.com]
- 6. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 7. WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google Patents [patents.google.com]
- 8. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]
Spectroscopic Profile of 3-Hydroxypyrrolidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxypyrrolidine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Spectroscopic Data Summary
The spectroscopic data for this compound provides characteristic fingerprints for its structural identification and confirmation. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 | m | 1H | H-3 |
| ~3.4 | m | 2H | H-5 |
| ~3.2 | m | 2H | H-2 |
| ~2.1 | m | 2H | H-4 |
| - | br s | 2H | N-H₂, O-H |
Note: The spectrum is typically run in a deuterated solvent such as DMSO-d₆ or D₂O. Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Atom |
| ~68 | C-3 |
| ~55 | C-5 |
| ~45 | C-2 |
| ~34 | C-4 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by the following absorption bands.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3200 (broad) | O-H, N-H | Stretching vibrations |
| 2950-2850 | C-H | Aliphatic stretching |
| 1600-1500 | N-H | Bending vibration |
| 1100-1000 | C-O | Stretching vibration |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the free base (3-Hydroxypyrrolidine) is typically observed.
Table 4: Mass Spectrometry Data for 3-Hydroxypyrrolidine
| m/z | Ion |
| 87 | [M]⁺ (Molecular ion of the free base) |
| 70 | [M-OH]⁺ |
| 58 | [M-C₂H₅]⁺ |
| 43 | [C₂H₅N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
¹H and ¹³C NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆ or D₂O) and transferred to a 5 mm NMR tube. The spectra are recorded on a spectrometer, such as a BRUKER AC-300, operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.[1] For ¹H NMR, the spectral width is typically set to 10-12 ppm, and for ¹³C NMR, to 200-220 ppm. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR.[2] A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum is typically acquired using an electron ionization (EI) source. A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected. It is important to note that for salts like hydrochlorides, the spectrum observed is that of the free base.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.
References
Chirality and stereochemistry of 3-Hydroxypyrrolidine hydrochloride
An In-Depth Technical Guide on the Chirality and Stereochemistry of 3-Hydroxypyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypyrrolidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents.[1] Its structure incorporates a five-membered pyrrolidine ring with a hydroxyl group at the 3-position. This substitution creates a chiral center, leading to the existence of two non-superimposable mirror images, or enantiomers: (R)-3-Hydroxypyrrolidine and (S)-3-Hydroxypyrrolidine. The distinct three-dimensional arrangement of these enantiomers is of paramount importance in drug development, as the biological activity and safety profile of a chiral drug are often dictated by a single stereoisomer.[1] This guide provides a comprehensive overview of the chirality, stereochemistry, synthesis, and characterization of this compound, a common salt form that enhances the compound's stability and ease of handling.[2]
Stereoisomers of 3-Hydroxypyrrolidine
The presence of a stereocenter at the C3 carbon results in two enantiomeric forms of 3-Hydroxypyrrolidine. These isomers, (R) and (S), are identical in most of their physical properties but differ in their interaction with plane-polarized light and their biological activity.
References
The Pyrrolidine Ring: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in a multitude of FDA-approved drugs across a wide spectrum of therapeutic areas underscores its significance as a "privileged scaffold." This guide provides a comprehensive overview of the biological importance of the pyrrolidine ring, its physicochemical properties that make it attractive for drug design, and its role in the development of novel therapeutics.
Physicochemical Properties and Medicinal Chemistry Significance
The pyrrolidine ring's utility in drug design is rooted in its unique structural and chemical properties. Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring create a non-planar, three-dimensional structure.[3][4] This "pseudorotation" allows for a greater exploration of pharmacophore space, enabling more precise and complex interactions with biological targets.[3][4][5]
Key features that contribute to the pyrrolidine ring's prominence include:
-
Stereochemistry: The presence of up to four chiral centers allows for the generation of multiple stereoisomers, which can lead to significant differences in biological activity, selectivity, and toxicity profiles.[3][4] The non-essential amino acid L-proline, with its inherent chirality, is a common starting material for the stereoselective synthesis of pyrrolidine-containing compounds.[6]
-
Basicity and Nucleophilicity: The nitrogen atom in the pyrrolidine ring is a secondary amine, conferring basicity to the scaffold.[3] This basic center can participate in crucial hydrogen bonding interactions with biological targets and can be readily functionalized, with a vast majority of FDA-approved pyrrolidine drugs being substituted at the N-1 position.[3]
-
Improved Physicochemical Properties: The incorporation of a pyrrolidine ring can enhance a molecule's aqueous solubility and modulate its lipophilicity, which are critical parameters for optimizing pharmacokinetic profiles (ADME/Tox).[3]
Therapeutic Applications and Bioactivity
The versatility of the pyrrolidine scaffold is demonstrated by its presence in drugs targeting a wide array of diseases.[1][2] These include treatments for infectious diseases, cancer, metabolic disorders, and central nervous system conditions.
Quantitative Bioactivity Data of Pyrrolidine-Containing Compounds
The following tables summarize the quantitative bioactivity data for a selection of pyrrolidine-containing compounds across different therapeutic classes.
Table 1: Enzyme Inhibitors
| Compound Class | Target Enzyme | Representative Compound | IC50 / Ki | Reference |
| DPP-IV Inhibitors | Dipeptidyl peptidase-IV | Vildagliptin | - | [2] |
| Pyrrolidine sulfonamide derivative (23d) | IC50: 11.32 ± 1.59 μM | [2][4] | ||
| Carbonic Anhydrase Inhibitors | Carbonic Anhydrase I (hCAI) | Pyrrolidine-based benzenesulfonamide (18) | Ki: 17.61 ± 3.58 nM | [2][4] |
| Carbonic Anhydrase II (hCAII) | Pyrrolidine-based benzenesulfonamide (18) | Ki: 5.14 ± 0.61 nM | [2][4] | |
| Acetylcholinesterase Inhibitors | Acetylcholinesterase (AChE) | Pyrrolidine-based benzenesulfonamide (19a) | Ki: 22.34 ± 4.53 nM | [2][4] |
| Pyrrolidine-based benzenesulfonamide (19b) | Ki: 27.21 ± 3.96 nM | [2][4] | ||
| Topoisomerase Inhibitors | E. coli DNA gyrase | 1,2,4-Oxadiazole pyrrolidine (22c) | IC50: 120 ± 10 nM | [2][4] |
| ACE Inhibitors | Angiotensin-Converting Enzyme | Succinoyl-l-proline | IC50: 330 nM | [7] |
Table 2: Receptor Antagonists
| Compound Class | Target Receptor | Representative Compound | IC50 / Binding Affinity | Reference |
| CXCR4 Antagonists | Chemokine receptor CXCR4 | Compound 46 | IC50: 79 nM (binding affinity) | [5] |
| IC50: 0.25 nM (calcium flux inhibition) | [5] | |||
| NMDA Receptor Antagonists | N-methyl-D-aspartate (glycine site) | 5-Arylidene-pyrrolidine-2,3,4-trione 3-oxime (13b) | Nanomolar concentration | [1] |
| Kappa Opioid Receptor Agonists | Kappa Opioid Receptor | Compound 6 | Binding affinity: 52 nM | [8] |
| Functional agonism: 51 nM | [8] |
Table 3: Antimicrobial Agents
| Compound Class | Target Organism | Representative Compound | MIC (μg/mL) | Reference |
| Antibacterial | S. aureus | Pyrrolidine-thiazole derivative (51a) | 30.53 ± 0.42 | [2] |
| B. cereus | Pyrrolidine-thiazole derivative (51a) | 21.70 ± 0.36 | [2] | |
| A. baumannii | Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative | 31.25 | [9] | |
| Antimycobacterial | M. tuberculosis H37Rv | Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative | 0.98-1.96 | [9] |
Key Signaling Pathways and Mechanisms of Action
Pyrrolidine-containing drugs exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
CXCL12/CXCR4 Signaling Pathway in Cancer Metastasis
The CXCL12/CXCR4 signaling axis plays a critical role in cancer cell proliferation, survival, and metastasis.[3][10] Pyrrolidine-based CXCR4 antagonists can block this pathway, thereby inhibiting tumor progression.
JAK-STAT Signaling Pathway in Inflammation and Cancer
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling that governs immune responses and cell proliferation.[11][12][13] Dysregulation of this pathway is implicated in inflammatory diseases and cancers. Pyrrolidine-containing drugs, such as the JAK inhibitor Pacritinib, can modulate this pathway.[2]
HCV NS5A Replication Complex
Hepatitis C virus (HCV) replication relies on a complex of nonstructural (NS) proteins, including NS5A.[14][15] NS5A is a phosphoprotein essential for the formation of the viral replication complex and the regulation of viral RNA synthesis.[14][15] Pyrrolidine-containing drugs, such as Elbasvir, are potent inhibitors of NS5A.
Key Experimental Protocols
The development of pyrrolidine-based drugs relies on robust synthetic methods and reliable biological assays. This section provides an overview of key experimental protocols.
Synthesis: 1,3-Dipolar Cycloaddition
A common and versatile method for synthesizing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile (e.g., an alkene).
Protocol: General Procedure for 1,3-Dipolar Cycloaddition
-
Generation of Azomethine Ylide: An α-amino acid (e.g., sarcosine or proline) is condensed with an aldehyde or ketone, often with heating, to generate the azomethine ylide in situ via decarboxylation.
-
Cycloaddition: The generated azomethine ylide reacts with a suitable dipolarophile (e.g., an electron-deficient alkene such as a maleimide or an acrylate) in an appropriate solvent (e.g., toluene, methanol, or an ionic liquid).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified, typically by column chromatography on silica gel, to yield the desired substituted pyrrolidine.
-
Characterization: The structure and stereochemistry of the final product are confirmed using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.
Biological Assay: Minimum Inhibitory Concentration (MIC) Test
The MIC test is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][5][8]
Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Agent: A stock solution of the pyrrolidine-based test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth).[6]
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).[6]
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the bacterial suspension. Control wells (no compound and no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[6]
-
Reading Results: After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Biological Assay: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA).[16]
Protocol: Colorimetric Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a working solution of human carbonic anhydrase, a stock solution of the substrate p-NPA in a suitable organic solvent, and solutions of the test pyrrolidine compound at various concentrations.[16]
-
Plate Setup: In a 96-well microplate, add the assay buffer, the test compound solution (or vehicle for control), and the CA working solution to the appropriate wells.[16]
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.[16]
-
Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Outlook
The pyrrolidine ring continues to be a highly valuable and versatile scaffold in drug discovery. Its inherent three-dimensional structure, stereochemical complexity, and tunable physicochemical properties provide medicinal chemists with a powerful tool to design novel and effective therapeutics. The wide range of biological activities exhibited by pyrrolidine-containing compounds, from enzyme inhibition to receptor modulation, ensures its continued prominence in the development of next-generation drugs. Future research will likely focus on exploring novel stereoselective synthetic methodologies to access more complex and diverse pyrrolidine derivatives, as well as leveraging computational tools to better predict the interactions of these scaffolds with their biological targets, ultimately leading to the discovery of more potent and selective medicines.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 9. researchgate.net [researchgate.net]
- 10. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 15. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
The Pivotal Role of 3-Hydroxypyrrolidine Hydrochloride as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of biologically active compounds and natural products. Among its derivatives, the chiral molecule 3-hydroxypyrrolidine has emerged as a particularly valuable and versatile chiral building block in medicinal chemistry. Available as both (R) and (S) enantiomers, typically as their hydrochloride salts for improved stability and handling, this compound provides a synthetically tractable platform for the introduction of a key stereocenter into drug candidates. Its hydroxyl group offers a convenient handle for further functionalization, while the secondary amine allows for the construction of diverse molecular architectures. This guide provides a comprehensive overview of the properties, synthesis, and applications of 3-hydroxypyrrolidine hydrochloride, with a focus on its role in the development of innovative therapeutics.
Physicochemical and Chiral Properties
The enantiomers of this compound are stable, crystalline solids. Their distinct stereochemistry is the cornerstone of their utility in asymmetric synthesis, enabling the creation of enantiomerically pure compounds crucial for selective interaction with biological targets.[1]
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (R)-3-Hydroxypyrrolidine Hydrochloride | (S)-3-Hydroxypyrrolidine Hydrochloride |
| Synonyms | (R)-(-)-3-Pyrrolidinol hydrochloride | (S)-(+)-3-Pyrrolidinol hydrochloride |
| CAS Number | 104706-47-0[1] | 122536-94-1[2] |
| Molecular Formula | C₄H₁₀ClNO[1] | C₄H₁₀ClNO[2] |
| Molecular Weight | 123.58 g/mol [1] | 123.58 g/mol [2] |
| Appearance | Off-white to yellow or pale brown crystal powder[1] | Data not consistently available |
| Melting Point | 102 - 107 °C[1] | Data not consistently available |
| Optical Rotation | [α]D20 = -7.5 ± 1° (c=3.5 in CH₃OH)[1] | Data not consistently available |
| Purity | ≥ 98%[1] | Data not consistently available |
Enantioselective Synthesis of 3-Hydroxypyrrolidine
The preparation of optically pure 3-hydroxypyrrolidine is a critical step in its application. Various strategies have been developed, starting from the chiral pool or employing asymmetric synthesis methodologies.
Table 2: Selected Enantioselective Syntheses of 3-Hydroxypyrrolidine Derivatives
| Starting Material | Target Compound | Key Steps | Yield | Enantiomeric Excess (ee) | Reference |
| Chiral Epichlorohydrin | (R)-3-Hydroxypyrrolidine | Hydroxy protection, nitrile reduction, intramolecular cyclization, deprotection | 81% (overall) | High optical purity | [3] |
| (R)-2-(t-butyldimethylsilyloxy)-3-chloropropionitrile | (R)-N-benzyl-3-hydroxypyrrolidine | Hydrogenation, N-benzylation | 87% | High optical purity | [3] |
| (R)-3-benzyloxypyrrolidine | (R)-3-Hydroxypyrrolidine | Hydrogenation (Pd/C) | 90% | High optical purity | [3] |
| 4-amino-(S)-2-hydroxybutylic acid | (S)-3-Hydroxypyrrolidine | Amine protection, carboxylic acid reduction, deprotection, halogenation, cyclization | Not specified | Optically and chemically pure | [4] |
A general synthetic pathway for producing chiral 3-hydroxypyrrolidine often involves the strategic use of protecting groups and a key cyclization step.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in synthesis. The following protocols are representative examples of common transformations.
Protocol 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine
This procedure protects the secondary amine, allowing for selective reactions at the hydroxyl group.
Materials:
-
(R)-3-Hydroxypyrrolidine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Water, deionized
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of the hydrochloride salt).
-
Cool the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Add triethylamine (2.2 eq) to the stirred solution to neutralize the hydrochloride and act as a base.
-
Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.[5]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary to obtain (R)-N-Boc-3-hydroxypyrrolidine.
Protocol 2: N-Alkylation of 3-Hydroxypyrrolidine (General Procedure)
N-alkylation is a common method to introduce substituents on the pyrrolidine nitrogen.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.5-3.0 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated 3-hydroxypyrrolidine.
Applications in Drug Synthesis
The utility of this compound as a chiral building block is best illustrated by its incorporation into a variety of marketed drugs.
-
Carbapenem Antibiotics (Doripenem, Ertapenem, Meropenem): The pyrrolidine moiety in these antibiotics is crucial for their antibacterial activity and stability against certain beta-lactamases.[6] Doripenem, for instance, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[7][8]
-
Angiotensin-Converting Enzyme (ACE) Inhibitors (Zofenopril): Zofenopril is an ACE inhibitor used to treat hypertension. The chiral pyrrolidine component contributes to its potent and specific binding to the ACE enzyme.[6] Zofenoprilat, the active metabolite, inhibits the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[9]
-
Nicotinic Acetylcholine Receptor Partial Agonists (Varenicline): Varenicline is a prescription medication used for smoking cessation.[10] It contains a complex tetracyclic ring system where the foundational stereochemistry can be traced back to a chiral precursor conceptually related to 3-hydroxypyrrolidine. Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor, reducing cravings and the rewarding effects of nicotine.[1][11]
Conclusion
(R)- and (S)-3-Hydroxypyrrolidine hydrochloride are indispensable chiral building blocks in modern medicinal chemistry. Their well-defined stereochemistry and versatile functional groups provide a reliable and efficient means to introduce chirality into complex molecules. The successful development of numerous drugs across diverse therapeutic areas underscores the significance of this scaffold. As drug discovery continues to demand greater specificity and efficacy, the strategic use of chiral building blocks like this compound will undoubtedly remain a cornerstone of innovative pharmaceutical research.
References
- 1. Preclinical pharmacology, efficacy, and safety of varenicline in smoking cessation and clinical utility in high risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 4. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristics of doripenem: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Doripenem? [synapse.patsnap.com]
- 9. What is the mechanism of Zofenopril Calcium? [synapse.patsnap.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 3-Hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypyrrolidine is a pivotal chiral building block in modern medicinal chemistry, forming the core of numerous pharmaceuticals. Its stereochemistry profoundly influences biological activity, making enantiomerically pure forms highly sought after. This technical guide provides a comprehensive overview of the historical development and key synthetic strategies for obtaining 3-hydroxypyrrolidine, with a focus on enantioselective methods. Detailed experimental protocols for seminal syntheses, comparative data on yields and enantioselectivity, and visualizations of reaction pathways are presented to serve as a valuable resource for researchers in drug discovery and process development.
Introduction: The Emergence of a Privileged Scaffold
While the precise first synthesis of 3-hydroxypyrrolidine is not prominently documented, its history is intrinsically linked to the broader exploration of pyrrolidine and piperidine alkaloids in the late 19th and early 20th centuries. The pioneering work of chemists like Albert Ladenburg on the synthesis of piperidine laid the foundational principles for heterocyclic chemistry. The importance of hydroxylated pyrrolidines as key structural motifs in a vast array of biologically active molecules became increasingly apparent throughout the 20th century, driving the development of diverse and sophisticated synthetic methodologies. The presence of a chiral center at the 3-position further propelled the quest for stereocontrolled syntheses, a critical aspect in the development of modern pharmaceuticals where a specific enantiomer often dictates therapeutic efficacy and safety.
Key Synthetic Strategies
Several key synthetic routes to 3-hydroxypyrrolidine have been established, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the desired stereochemistry, scalability, cost of starting materials, and safety considerations. This guide details three of the most significant and historically important approaches.
Synthesis from Malic Acid
One of the earliest and most well-established methods for the enantioselective synthesis of 3-hydroxypyrrolidine utilizes the chiral pool of naturally occurring malic acid. This approach leverages the inherent stereochemistry of the starting material to produce the desired enantiomer of the target molecule.
The general strategy involves the reaction of L- or D-malic acid with benzylamine to form the corresponding N-benzyl-3-hydroxysuccinimide. This intermediate is then reduced, typically with a strong hydride reducing agent such as lithium aluminum hydride (LiAlH₄), to yield (S)- or (R)-N-benzyl-3-hydroxypyrrolidine, respectively. Subsequent debenzylation affords the final product.
Synthesis from Epichlorohydrin
The use of epichlorohydrin as a starting material offers a versatile and efficient route to both racemic and enantiomerically enriched 3-hydroxypyrrolidine. The key step in this synthesis is the nucleophilic ring-opening of the epoxide.
For the enantioselective synthesis, a chiral epichlorohydrin is reacted with a cyanide source, such as hydrogen cyanide or an alkali metal cyanide, to form the corresponding chiral 4-chloro-3-hydroxybutyronitrile. This intermediate then undergoes reductive amination and subsequent intramolecular cyclization to yield 3-hydroxypyrrolidine. The reduction of the nitrile and the cyclization can often be achieved in a single step through catalytic hydrogenation.
Synthesis from 4-Amino-(S)-2-hydroxybutyric Acid
A more recent and highly efficient method for the preparation of optically pure (S)-3-hydroxypyrrolidine starts from the readily available 4-amino-(S)-2-hydroxybutyric acid. This approach involves a series of transformations that ultimately lead to the desired product with high enantiomeric purity.
One common pathway involves the protection of the amine, reduction of the carboxylic acid to a primary alcohol, activation of the primary alcohol as a leaving group (e.g., through halogenation), and finally, intramolecular cyclization to form the pyrrolidine ring. An alternative route from the same starting material proceeds through esterification, lactam formation, and subsequent reduction of the lactam.
Quantitative Data Summary
The efficiency of each synthetic route can be evaluated based on key quantitative metrics such as overall yield and enantiomeric excess (ee). The following tables summarize representative data for the discussed synthetic pathways.
Table 1: Synthesis from Malic Acid
| Step | Reagents & Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
| Imide Formation | L-Malic acid, benzylamine, heat | ~85 | >99 | [Synth. Commun. 1985, 15, 587] |
| Reduction | N-Benzyl-3-hydroxysuccinimide, LiAlH₄, THF | ~70-80 | >99 | [Synth. Commun. 1985, 15, 587] |
| Debenzylation | (S)-N-Benzyl-3-hydroxypyrrolidine, Pd/C, H₂ | >95 | >99 | [Synth. Commun. 1985, 15, 587] |
Table 2: Synthesis from Epichlorohydrin
| Step | Reagents & Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
| Nitrile Formation | (R)-Epichlorohydrin, KCN, H₂O/alcohol, pH 8-10 | ~78 | >99 | [JPS63316758A] |
| Reductive Cyclization | (R)-4-Chloro-3-hydroxybutyronitrile, Raney Ni, H₂ | ~85 | >99 | [WO2007024113A1] |
Table 3: Synthesis from 4-Amino-(S)-2-hydroxybutyric Acid
| Pathway | Key Steps | Overall Yield (%) | Optical Purity (%) | Reference |
| 1 | Protection, Reduction, Activation, Cyclization | ~60-70 | >99 | [US7652152B2] |
| 2 | Esterification, Lactamization, Reduction | ~65-75 | >99 | [US7652152B2] |
Detailed Experimental Protocols
Synthesis of (S)-N-Benzyl-3-hydroxypyrrolidine from L-Malic Acid
Step 1: Synthesis of (S)-N-Benzyl-3-hydroxysuccinimide
A mixture of L-malic acid (1.0 eq) and benzylamine (1.1 eq) is heated at 180-190 °C for 2-3 hours, during which water is removed. The reaction mixture is then cooled and the crude product is purified by recrystallization to afford (S)-N-benzyl-3-hydroxysuccinimide.
Step 2: Reduction to (S)-N-Benzyl-3-hydroxypyrrolidine
To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is slowly added a solution of (S)-N-benzyl-3-hydroxysuccinimide (1.0 eq) in THF. The reaction mixture is then refluxed for 4-6 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to give (S)-N-benzyl-3-hydroxypyrrolidine.
Enantioselective Synthesis of (R)-3-Hydroxypyrrolidine from (R)-Epichlorohydrin
Step 1: Synthesis of (R)-4-Chloro-3-hydroxybutyronitrile
To a solution of potassium cyanide (1.1 eq) in a mixture of water and alcohol at 20-25 °C, the pH is adjusted to 8.0-10.0 with an acid (e.g., acetic acid). (R)-Epichlorohydrin (1.0 eq) is then added dropwise, and the reaction is stirred for 2-4 hours. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by vacuum distillation to yield (R)-4-chloro-3-hydroxybutyronitrile.
Step 2: Reductive Cyclization to (R)-3-Hydroxypyrrolidine
A solution of (R)-4-chloro-3-hydroxybutyronitrile (1.0 eq) in methanol is hydrogenated in the presence of Raney Nickel catalyst under hydrogen pressure. The reaction is typically carried out at an elevated temperature and pressure. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then treated with a base to neutralize any hydrochloride salt formed and purified by distillation to afford (R)-3-hydroxypyrrolidine.
Synthesis of (S)-3-Hydroxypyrrolidine from 4-Amino-(S)-2-hydroxybutyric Acid
Pathway 1: Via Halogenation and Cyclization
-
Amine Protection: The amine group of 4-amino-(S)-2-hydroxybutyric acid is protected with a suitable protecting group (e.g., Boc anhydride).
-
Carboxylic Acid Reduction: The carboxylic acid of the N-protected amino acid is reduced to a primary alcohol using a reducing agent such as borane-THF complex.
-
Alcohol Activation: The primary alcohol is converted to a good leaving group, for example, by reaction with a halogenating agent (e.g., thionyl chloride or phosphorus tribromide).
-
Cyclization and Deprotection: The resulting halo-amine undergoes intramolecular cyclization upon treatment with a base to form the N-protected 3-hydroxypyrrolidine. The protecting group is then removed under appropriate conditions to yield (S)-3-hydroxypyrrolidine.[1]
Conclusion
The synthesis of 3-hydroxypyrrolidine has evolved significantly, driven by its importance as a chiral building block in drug discovery. From early methods relying on natural chiral pool starting materials to more modern, efficient, and scalable approaches, the synthetic chemist's toolbox for accessing this valuable scaffold has expanded considerably. The choice of synthetic route is a critical decision in the drug development process, with considerations of cost, efficiency, and stereochemical purity being paramount. This guide provides a foundational understanding of the key historical and contemporary methods for the synthesis of 3-hydroxypyrrolidine, offering a valuable resource for researchers and professionals in the field. Continued innovation in catalytic and biocatalytic methods is expected to further refine the synthesis of this and other important chiral intermediates, paving the way for the development of next-generation therapeutics.
References
Unveiling Nature's Arsenal: A Technical Guide to the Occurrence and Significance of Hydroxypyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architecture of naturally occurring compounds has long been a fount of inspiration for the development of novel therapeutics. Among these, hydroxypyrrolidine derivatives, a diverse class of nitrogen-containing heterocyclic compounds, have garnered significant attention for their broad spectrum of biological activities. This in-depth technical guide explores the natural occurrence of these valuable scaffolds in plants, marine organisms, and fungi, providing a comprehensive overview of their chemical diversity, quantitative prevalence, and the experimental methodologies for their isolation and characterization. Furthermore, this guide delves into the molecular mechanisms through which these compounds exert their effects, with a focus on key signaling pathways implicated in human diseases.
A Widespread Presence in the Natural World
Hydroxypyrrolidine derivatives are ubiquitously distributed across different biological taxa, where they play crucial roles in defense mechanisms and intercellular signaling. Their structural complexity and varied stereochemistry contribute to their diverse pharmacological profiles, making them attractive candidates for drug discovery programs.
Phytochemical Diversity: The Plant Kingdom's Contribution
Plants, particularly those from the families Asteraceae, Boraginaceae, and Fabaceae, are prolific producers of a specific class of hydroxypyrrolidine-containing compounds known as pyrrolizidine alkaloids (PAs). These alkaloids are synthesized as a defense mechanism against herbivores and are known for their wide range of biological activities, including hepatotoxicity. The concentration of these alkaloids can vary significantly depending on the plant species, environmental conditions, and the part of the plant being analyzed. For instance, high concentrations of PAs have been reported in medicinal plants like Senecionis scandentis and Farfarae flos.
Marine Marvels: Sponges as a Rich Source
The marine environment, particularly sponges of the genus Agelas and Stylissa, is a rich reservoir of unique brominated pyrrole and pyrrolidine alkaloids. These compounds often exhibit potent antimicrobial, antiviral, and anticancer properties. The bromopyrrole alkaloids, such as sceptrin, hymenin, and manzacidin A/C, have been isolated from various sponge species and their minimum inhibitory concentrations (MIC) against pathogenic bacteria have been determined, highlighting their potential as novel antibiotic leads.
Fungal Factories: A Realm of Bioactive Metabolites
Fungi, including endophytic species that live in symbiotic relationships with plants, are a treasure trove of structurally diverse secondary metabolites. Among these are various compounds containing the hydroxypyrrolidine moiety. These fungal derivatives have demonstrated a wide array of biological activities, including antifungal, antibacterial, and cytotoxic effects. The production of these metabolites can be influenced by culture conditions, and their isolation requires specialized techniques to separate them from complex mixtures.
Quantitative Analysis of Hydroxypyrrolidine Derivatives in Natural Sources
The concentration of hydroxypyrrolidine derivatives in their natural sources is a critical parameter for both ecological studies and for the potential of their commercial exploitation. The following tables summarize the available quantitative data on the prevalence of these compounds in various plants and the bioactivity of derivatives from marine sponges.
| Plant Species | Part of Plant | Total Pyrrolizidine Alkaloids (µg/kg) | Reference |
| Senecionis scandentis hebra | - | 1182.3 | [1] |
| Farfarae flos | - | 4618.6 | [1] |
| Arnebiae | - | 1117.0 | [1] |
Table 1: Concentration of Pyrrolizidine Alkaloids in Selected Medicinal Plants. This table highlights the significant variation in the concentration of these compounds across different plant species.
| Marine Sponge Species | Isolated Compound(s) | Antibacterial Activity (MIC in µM) against E. coli & S. aureus | Reference |
| Stylissa massa | Sceptrin | 62.5 | [2][3] |
| Aciculites orientalis | Microfractionated extract | Potent activity against S. aureus | [2][3] |
Table 2: Bioactivity of Bromopyrrolidine Alkaloids from Marine Sponges. The Minimum Inhibitory Concentration (MIC) indicates the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Experimental Protocols for Isolation and Characterization
The successful isolation and characterization of hydroxypyrrolidine derivatives from their natural matrices are paramount for their subsequent pharmacological evaluation. The following sections provide detailed methodologies for their extraction, purification, and structural elucidation.
Extraction and Isolation from Plant Material
Objective: To extract and isolate pyrrolizidine alkaloids from plant matrices.
Methodology:
-
Sample Preparation: The plant material (e.g., leaves, roots) is dried and ground into a moderately coarse powder to increase the surface area for extraction.
-
Extraction:
-
Maceration: The powdered plant material is soaked in a suitable solvent, such as methanol or a dilute acidic solution (e.g., 2% formic acid in water), for a specified period with occasional agitation.[4]
-
Soxhlet Extraction: Continuous extraction is performed using a Soxhlet apparatus with a solvent like ethanol, which is efficient for exhaustive extraction.[5]
-
Ultrasonication: The extraction is facilitated by ultrasonic waves, which enhance solvent penetration into the plant cells.[6]
-
Supercritical Fluid Extraction (SCE): This advanced technique utilizes supercritical CO2, often with a co-solvent like ethanol, for a clean and efficient extraction of thermolabile compounds.
-
-
Purification:
-
Acid-Base Extraction: The crude extract is subjected to a series of acid-base treatments to separate the basic alkaloids from non-alkaloidal compounds.[7]
-
Chromatography: The alkaloid fraction is further purified using techniques like column chromatography (with silica gel or alumina) or preparative High-Performance Liquid Chromatography (HPLC).[8]
-
Workflow for Plant Alkaloid Extraction
Caption: A generalized workflow for the extraction and purification of hydroxypyrrolidine alkaloids from plant sources.
Isolation from Marine Sponges
Objective: To isolate bromopyrrole alkaloids from marine sponges.
Methodology:
-
Sample Collection and Preparation: Sponges are collected and immediately preserved, typically by freezing or in ethanol, to prevent degradation of the metabolites. The preserved tissue is then homogenized.
-
Extraction: The homogenized sponge tissue is extracted with organic solvents, such as methanol or a mixture of dichloromethane and methanol.
-
Bioassay-Guided Microfractionation: The crude extract is subjected to microfractionation, and the resulting fractions are tested for biological activity (e.g., antibacterial or cytotoxic assays).[2][3]
-
Purification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: Bioactive fractions are analyzed by LC-MS to identify the molecular ions of the active compounds.[9]
-
Targeted Isolation: Guided by the LC-MS data, large-scale extraction and purification are performed using a combination of chromatographic techniques, including Sephadex column chromatography and reversed-phase HPLC, to isolate the target compounds.[10]
-
Recovery from Fungal Cultures
Objective: To isolate hydroxypyrrolidine derivatives from fungal cultures.
Methodology:
-
Fungal Cultivation: The fungus is grown in a suitable liquid or solid medium under controlled conditions to promote the production of secondary metabolites.
-
Extraction:
-
Liquid Culture: The culture broth is separated from the mycelium. The broth is extracted with a water-immiscible organic solvent like ethyl acetate. The mycelium can also be extracted separately.[11]
-
Solid Culture: The solid medium containing the fungal mycelia is extracted with an organic solvent.
-
-
Dereplication: The crude extract is analyzed using UPLC-PDA-HRMS-MS/MS to create a chemical fingerprint and compare it against a database of known fungal metabolites to avoid re-isolation of known compounds.[12]
-
Purification: The crude extract is subjected to various chromatographic techniques, such as silica gel column chromatography and preparative HPLC, to isolate the pure hydroxypyrrolidine derivatives.
Elucidation of Molecular Mechanisms: Signaling Pathway Modulation
Hydroxypyrrolidine derivatives exert their biological effects by interacting with various molecular targets and modulating key signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in many chronic inflammatory diseases and cancers. Some pyrrolidine derivatives, such as pyrrolidine dithiocarbamate (PDTC), have been shown to be potent inhibitors of this pathway.[13][14] Inhibition of NF-κB signaling can occur at multiple levels, including preventing the degradation of the inhibitory IκBα protein and blocking the nuclear translocation of the active NF-κB dimers.
NF-κB Signaling Inhibition by Hydroxypyrrolidine Derivatives
Caption: Hydroxypyrrolidine derivatives can inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is a hallmark of many cancers. Natural compounds, including some alkaloids, have been shown to modulate this pathway.[15][16] They can act by either inhibiting Wnt ligand-receptor binding, preventing the stabilization and nuclear translocation of β-catenin, or interfering with the transcription of Wnt target genes.
Wnt/β-catenin Pathway Modulation
Caption: Hydroxypyrrolidine derivatives may modulate the Wnt/β-catenin pathway at various points, affecting the stability and nuclear activity of β-catenin.
Interference with the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many human cancers. Several natural products have been identified as inhibitors of this pathway.[17][18] They can act by directly inhibiting the activity of PI3K or Akt, or by modulating upstream or downstream components of the pathway.
PI3K/Akt Pathway Inhibition
Caption: Hydroxypyrrolidine derivatives can inhibit the PI3K/Akt pathway, a key regulator of cell survival and proliferation, by targeting core components like PI3K and Akt.
Conclusion
The natural world is an unparalleled source of chemical diversity, and hydroxypyrrolidine derivatives stand out as a particularly promising class of compounds with significant therapeutic potential. Their widespread occurrence in plants, marine organisms, and fungi, coupled with their diverse biological activities, underscores their importance in drug discovery. This technical guide has provided a comprehensive overview of their natural sources, quantitative analysis, and the experimental protocols for their isolation. Furthermore, the elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, opens up new avenues for the development of targeted therapies for a range of diseases. Continued exploration of this fascinating class of natural products is certain to yield further insights and novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa | PLOS One [journals.plos.org]
- 3. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics [mdpi.com]
- 16. Synthesis of rocaglamide derivatives and evaluation of their Wnt signal inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Thermochemical Properties of 3-Hydroxypyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Hydroxypyrrolidine hydrochloride is a valuable chiral building block in pharmaceutical development. Its thermochemical properties are critical for ensuring process safety, formulation stability, and overall drug product quality. This guide summarizes the known physical properties of this compound and provides a detailed overview of the standard experimental and computational methodologies used to determine its core thermochemical characteristics. While comprehensive experimental data for this specific molecule is sparse in public literature, this document serves as a foundational resource by outlining the necessary protocols and theoretical frameworks for its characterization.
Introduction
In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. For intermediates and active pharmaceutical ingredients (APIs) like this compound, thermochemical data—such as enthalpy of formation, heat capacity, and thermal stability—are not merely academic. They are critical inputs for process hazard analysis, polymorph screening, formulation design, and predicting shelf-life.
This technical guide addresses the thermochemical properties of this compound. Due to a notable lack of published experimental data for this specific salt, this document focuses on two key areas:
-
Consolidation of Known Properties: Presenting available physical data from chemical suppliers and databases.
-
Methodological Framework: Detailing the standard experimental techniques and computational approaches required to fully characterize the thermochemical profile of this compound or similar molecules.
Known Physical and Chemical Properties
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₄H₁₀ClNO | --- | [1][2][3] |
| Molecular Weight | 123.58 g/mol | --- | [1][2][3] |
| Melting Point | 102 - 107 °C (for (R)-enantiomer) | Experimental | [1] |
| 104 - 107 °C (for (S)-enantiomer) | Experimental | [4][5] | |
| Appearance | Off-white to pale brown crystalline powder | Observational | [1][4] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | Experimental | [4][5] |
| Hygroscopicity | Reported as hygroscopic | Observational | [4] |
Table 1: Summary of known physical properties of this compound. These values are primarily sourced from supplier data sheets and public chemical databases.
Methodologies for Thermochemical Characterization
To generate the comprehensive thermochemical data required for advanced drug development, several standard analytical techniques are employed. The protocols outlined below are standard procedures applicable for the characterization of crystalline solids like this compound.
DSC is a fundamental thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature or time. It is used to determine melting point, enthalpy of fusion, glass transitions, and heat capacity.
Detailed Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample. Prepare an empty, hermetically sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program (for Melting Point & Enthalpy of Fusion):
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 150 °C).
-
Record the heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic melting event, and the enthalpy of fusion (ΔHfus) is calculated by integrating the peak area.
-
-
Thermal Program (for Heat Capacity, Cp):
-
A three-step method is typically used: a. Run a baseline scan with two empty pans. b. Run a scan with a sapphire standard of known mass and Cp. c. Run a scan with the sample pan.
-
The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs at a given temperature.
-
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining thermal stability, decomposition temperatures, and identifying the presence of residual solvents or water.
Detailed Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance and seal the furnace. Purge with an inert gas (e.g., Nitrogen at 50-100 mL/min).
-
Thermal Program:
-
Equilibrate the furnace at ambient temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min or 20 °C/min) to a high temperature where all decomposition is expected to complete (e.g., 600 °C).
-
Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.
-
To determine the standard enthalpy of formation (ΔfH°), the standard enthalpy of combustion (ΔcH°) is first measured using a bomb calorimeter.
Detailed Experimental Protocol:
-
Sample Preparation: A pellet of known mass (typically ~1 g) of this compound is prepared. A fuse wire is placed in contact with the pellet.
-
Calorimeter Setup: The "bomb" (a high-pressure stainless steel vessel) is charged with the sample and pressurized with a known excess of pure oxygen (e.g., 30 atm). The bomb is then submerged in a precisely known volume of water in a thermally insulated container (the calorimeter).
-
Combustion: The sample is ignited by passing a current through the fuse wire. The combustion reaction releases heat, which raises the temperature of the bomb, the water, and the calorimeter components.
-
Data Acquisition: The temperature change of the water is monitored with high-precision thermometers until thermal equilibrium is reached.
-
Calculation:
-
The heat released by the combustion is calculated using the known heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid).
-
Corrections are applied for the heat of fuse wire combustion and the formation of nitric acid (from the nitrogen in the sample).
-
Using Hess's Law, the standard enthalpy of formation of the compound is calculated from the standard enthalpy of combustion and the known enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).
-
Visualized Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of experimental workflows and fundamental thermodynamic principles.
Caption: Workflow for determining key thermal properties using TGA and DSC.
Caption: Relationship between Gibbs free energy, enthalpy, and entropy.
Conclusion
While specific experimental thermochemical data for this compound remains largely unpublished, its importance in pharmaceutical synthesis necessitates a clear path for its characterization. The standard methodologies of DSC, TGA, and combustion calorimetry provide a robust framework for determining the critical parameters needed for safe and efficient process scale-up and formulation. The protocols and workflows detailed in this guide offer a comprehensive starting point for researchers and drug development professionals to generate this vital data, ensuring a deeper understanding and control over this key chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-3-Hydroxypyrrolidine hydrochloride CAS#: 122536-94-1 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-3-Hydroxypyrrolidine hydrochloride from L-malic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-Hydroxypyrrolidine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its hydrochloride salt is often preferred for its stability and ease of handling. This document provides a detailed protocol for the multi-step synthesis of (S)-3-Hydroxypyrrolidine hydrochloride, starting from the readily available and inexpensive chiral precursor, L-malic acid. The synthetic route involves a four-step process: (1) thermal condensation of L-malic acid with benzylamine to form the intermediate (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione; (2) reduction of the dione to (S)-1-benzyl-3-hydroxypyrrolidine; (3) removal of the N-benzyl protecting group via catalytic transfer hydrogenation to yield (S)-3-hydroxypyrrolidine; and (4) conversion to the final hydrochloride salt.
Overall Reaction Scheme
Data Presentation
The following table summarizes the quantitative data for each step of the synthesis.
| Step | Reactant | M.W. ( g/mol ) | Equiv. | Product | M.W. ( g/mol ) | Theoretical Yield (g) | Actual Yield (%) | Purity (%) |
| 1 | L-malic acid | 134.09 | 1.0 | (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | 205.21 | 15.30 | ~85 | >95 |
| Benzylamine | 107.15 | 1.0 | ||||||
| 2 | (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | 205.21 | 1.0 | (S)-1-benzyl-3-hydroxypyrrolidine | 177.24 | 11.53 | ~80 | >95 |
| Sodium Borohydride | 37.83 | 4.0 | ||||||
| Iodine | 253.81 | 2.0 | ||||||
| 3 | (S)-1-benzyl-3-hydroxypyrrolidine | 177.24 | 1.0 | (S)-3-hydroxypyrrolidine | 87.12 | 4.92 | ~90 | >98 |
| Ammonium Formate | 63.06 | 5.0 | ||||||
| 10% Pd/C | N/A | cat. | ||||||
| 4 | (S)-3-hydroxypyrrolidine | 87.12 | 1.0 | (S)-3-Hydroxypyrrolidine hydrochloride | 123.58 | 6.27 | ~95 | >99 |
| Concentrated HCl (37%) | 36.46 | 1.1 |
Yields and purities are estimates based on typical reaction efficiencies and may vary.
Experimental Protocols
Step 1: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
This procedure describes the solvent-free thermal condensation of L-malic acid and benzylamine.[1]
Materials:
-
L-malic acid (13.41 g, 0.1 mol)
-
Benzylamine (10.72 g, 0.1 mol)
-
Round-bottom flask (100 mL) equipped with a short path distillation head and receiver flask
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
Combine L-malic acid and benzylamine in the round-bottom flask.
-
Flush the apparatus with nitrogen.
-
Heat the mixture in an oil bath at 160°C for 4 hours. Water will be evolved and collected in the receiver flask.[1]
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
After completion, allow the reaction mixture to cool to room temperature. The crude product will solidify upon cooling.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol to yield (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione as a crystalline solid.
Step 2: Reduction of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione to (S)-1-benzyl-3-hydroxypyrrolidine
This protocol utilizes a sodium borohydride-iodine system for the reduction of the cyclic imide.[2][3]
Materials:
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (10.26 g, 0.05 mol)
-
Sodium borohydride (7.57 g, 0.2 mol)
-
Iodine (25.38 g, 0.1 mol)
-
Anhydrous tetrahydrofuran (THF, 250 mL)
-
Three-neck round-bottom flask (500 mL) with a dropping funnel and condenser
-
Ice bath
-
Nitrogen inlet
Procedure:
-
To a stirred suspension of sodium borohydride in anhydrous THF (150 mL) under a nitrogen atmosphere, add a solution of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in THF (100 mL) dropwise at room temperature.
-
After the addition is complete, stir the mixture for 30 minutes.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of iodine in THF (100 mL) dropwise. Hydrogen gas will evolve.
-
After the addition of iodine is complete, allow the reaction to warm to room temperature and then reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to 0°C and cautiously quench the reaction by the dropwise addition of 3 M HCl until the excess borohydride is destroyed and the pH is acidic.
-
Make the solution basic (pH > 10) by the addition of 6 M NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-1-benzyl-3-hydroxypyrrolidine.
Step 3: Debenzylation of (S)-1-benzyl-3-hydroxypyrrolidine to (S)-3-hydroxypyrrolidine
This protocol employs catalytic transfer hydrogenation using ammonium formate as the hydrogen donor.[4]
Materials:
-
(S)-1-benzyl-3-hydroxypyrrolidine (7.09 g, 0.04 mol)
-
Ammonium formate (12.61 g, 0.2 mol)
-
10% Palladium on carbon (Pd/C, ~0.7 g, 10 wt%)
-
Methanol (150 mL)
-
Round-bottom flask (250 mL) with a condenser
-
Celite
Procedure:
-
To a solution of (S)-1-benzyl-3-hydroxypyrrolidine in methanol, add 10% Pd/C.
-
Add ammonium formate to the suspension.[4]
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude (S)-3-hydroxypyrrolidine. The product is often of sufficient purity for the next step without further purification.
Step 4: Synthesis of (S)-3-Hydroxypyrrolidine hydrochloride
This final step involves the formation of the hydrochloride salt.
Materials:
-
(S)-3-hydroxypyrrolidine (crude from the previous step, ~0.04 mol)
-
Isopropanol (50 mL)
-
Concentrated hydrochloric acid (37%, ~3.6 mL, 0.044 mol)
-
Round-bottom flask (100 mL)
-
Ice bath
Procedure:
-
Dissolve the crude (S)-3-hydroxypyrrolidine in isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring.
-
A white precipitate of (S)-3-Hydroxypyrrolidine hydrochloride should form.
-
Continue stirring in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, and then with diethyl ether.
-
Dry the product under vacuum to obtain pure (S)-3-Hydroxypyrrolidine hydrochloride as a white crystalline solid.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for (S)-3-Hydroxypyrrolidine hydrochloride.
References
Application Notes & Protocols: Enantioselective Synthesis of 3-Hydroxypyrrolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral 3-hydroxypyrrolidine derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1][2][3] Their presence in numerous approved drugs and clinical candidates, including antibiotics, antivirals, and agents targeting the central nervous system, underscores the importance of efficient and stereocontrolled synthetic methods.[1][4] This document provides detailed application notes and experimental protocols for key enantioselective strategies to access these valuable synthons. The methods highlighted herein include chemoenzymatic resolutions and organocatalytic asymmetric syntheses, offering practical guidance for laboratory implementation.
The 3-hydroxypyrrolidine moiety is a core structural feature in various pharmacologically active agents.[1] For instance, it is a substructure in drugs like Darifenacin and Barnidipine.[1] The stereochemistry at the C3 position often has a profound impact on the biological activity of the final compound, making enantioselective synthesis a critical aspect of drug discovery and development.[5]
Chemoenzymatic Synthesis of Enantiopure 3-Hydroxypyrrolidines
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds.[1] Enzymes such as lipases, keto reductases (KREDs), and amine transaminases (ATAs) are particularly effective for the asymmetric synthesis of 3-hydroxypyrrolidine derivatives.[1]
Protocol 1: Ketoreductase-Catalyzed Asymmetric Reduction of N-Boc-3-pyrrolidinone
This protocol describes the asymmetric reduction of a prochiral ketone, N-Boc-3-pyrrolidinone, to the corresponding (R)- or (S)-N-Boc-3-hydroxypyrrolidine using a ketoreductase. This method combines a photochemical oxyfunctionalization to generate the 3-pyrrolidinone precursor, followed by an in-situ N-protection and subsequent stereoselective biocatalytic reduction.[1]
Experimental Workflow:
Caption: Workflow for the chemoenzymatic synthesis of N-Boc-3-hydroxypyrrolidine.
Methodology:
-
Photooxyfunctionalization and N-protection: A solution of pyrrolidine in an appropriate solvent is subjected to photooxidation in the presence of a photosensitizer (e.g., Rose Bengal) and oxygen. Following the formation of 3-pyrrolidinone, di-tert-butyl dicarbonate (Boc₂O) is added in-situ to protect the nitrogen atom, yielding N-Boc-3-pyrrolidinone.[1]
-
Biocatalytic Reduction: The crude N-Boc-3-pyrrolidinone is then subjected to asymmetric reduction using a selected ketoreductase (KRED) and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH recycling) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0). The reaction is monitored for conversion.
-
Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched N-Boc-3-hydroxypyrrolidine.
Quantitative Data:
| Entry | Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | N-Boc-3-pyrrolidinone | KRED-P1-B03 | (R)-N-Boc-3-hydroxypyrrolidine | >99 | >99 |
| 2 | N-Boc-3-pyrrolidinone | KRED-P2-C02 | (S)-N-Boc-3-hydroxypyrrolidine | >99 | >99 |
Note: The specific KREDs and reaction conditions should be optimized for the desired stereoisomer and substrate.
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, avoiding the use of potentially toxic and expensive metals.[6] Chiral pyrrolidine-based catalysts have been successfully employed in tandem reactions to construct functionalized pyrrolidine rings with high stereocontrol.
Protocol 2: Organocatalytic Asymmetric Tandem Reaction for 5-Hydroxypyrrolidine Derivatives
This protocol details a highly enantioselective organocatalytic tandem reaction between 2-acylaminomalonates and α,β-unsaturated aldehydes, providing access to 5-hydroxypyrrolidines.[6] These intermediates can be further elaborated to 3-substituted proline derivatives and, by extension, are related to the synthesis of 3-hydroxypyrrolidine scaffolds.
Logical Relationship of the Catalytic Cycle:
Caption: Catalytic cycle for the organocatalytic synthesis of 5-hydroxypyrrolidines.
Methodology:
-
Reaction Setup: To a solution of the 2-acylaminomalonate and the chiral pyrrolidine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) in an appropriate solvent (e.g., CH₂Cl₂), the α,β-unsaturated aldehyde is added.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 20 °C) and monitored by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the 5-hydroxypyrrolidine product.
Quantitative Data for 5-Hydroxypyrrolidine Synthesis:
| Entry | 2-Acylaminomalonate (R¹) | α,β-Unsaturated Aldehyde (R²) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetyl | Cinnamaldehyde | 72 | 90 |
| 2 | Benzoyl | Cinnamaldehyde | 77 | 99 |
| 3 | Acetyl | (E)-2-Hexenal | 67 | 94 |
| 4 | Benzoyl | (E)-2-Hexenal | 75 | 99 |
Data adapted from Rios et al., Tetrahedron Letters 48 (2007) 8695–8699.[6]
Synthesis from Chiral Precursors
The use of readily available chiral starting materials, or the "chiral pool," is another effective strategy for the enantioselective synthesis of 3-hydroxypyrrolidine derivatives.
Protocol 3: Synthesis of (S)-3-Hydroxypyrrolidine from 4-Amino-(S)-2-hydroxybutyric acid
This method outlines a multi-step synthesis of optically pure (S)-3-hydroxypyrrolidine starting from 4-amino-(S)-2-hydroxybutyric acid.[7] The process involves protection of the amine, reduction of the carboxylic acid, activation of the primary alcohol, and subsequent intramolecular cyclization.
Experimental Workflow:
Caption: Multi-step synthesis of (S)-3-hydroxypyrrolidine from a chiral amino acid.
Methodology:
-
Amine Protection: The starting amino acid is protected, for example, with a Boc group, to prevent side reactions of the amine.
-
Reduction: The carboxylic acid moiety of the N-protected amino acid is reduced to a primary alcohol using a suitable reducing agent like borane.
-
Deprotection and Salt Formation: The amine protecting group is removed, and the resulting amino alcohol is converted to a salt (e.g., hydrochloride).
-
Activation of Primary Alcohol: The primary alcohol is converted to a good leaving group, for instance, by halogenation.
-
Cyclization: The intermediate undergoes intramolecular cyclization to form the pyrrolidine ring, yielding (S)-3-hydroxypyrrolidine.[7]
Note: This is a general outline, and specific reagents and conditions can be found in the cited patent literature.[7]
Conclusion
The enantioselective synthesis of 3-hydroxypyrrolidine derivatives is a well-developed field with a variety of robust methods available to researchers. The choice of a particular synthetic route will depend on factors such as the desired stereoisomer, scale of the reaction, and availability of starting materials and catalysts. The protocols and data presented in these application notes provide a solid foundation for the practical implementation of these important synthetic transformations in a research and development setting. Further exploration of the cited literature is encouraged for more in-depth understanding and optimization of these methods.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Hydroxypyrrolidine Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 3-hydroxypyrrolidine derivatives as organocatalysts in asymmetric synthesis, a crucial methodology in modern drug discovery and development. The inherent chirality and functionality of the 3-hydroxypyrrolidine scaffold make it a valuable motif in the design of catalysts for stereoselective transformations.[1][2] This document outlines key applications, presents quantitative data for representative reactions, and offers detailed experimental protocols.
Introduction to 3-Hydroxypyrrolidine in Asymmetric Catalysis
Chiral pyrrolidine derivatives are a cornerstone of organocatalysis, capable of promoting a wide range of enantioselective transformations.[3][4] The 3-hydroxypyrrolidine moiety, in particular, is a structural feature found in numerous bioactive alkaloids and pharmaceutical compounds.[1] While 3-Hydroxypyrrolidine hydrochloride is often utilized as a versatile building block in organic synthesis, its derivatives have been effectively employed as organocatalysts, especially in asymmetric aldol and Michael addition reactions.[2] The hydroxyl group can play a crucial role in the catalytic cycle, often participating in hydrogen bonding interactions to control the stereochemical outcome of the reaction.
Key Applications and Performance Data
Derivatives of 3-hydroxypyrrolidine have demonstrated high efficacy in several key asymmetric transformations. Below are summaries of their performance in representative Michael additions and aldol reactions.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Chiral pyrrolidine-based catalysts are highly effective in controlling the stereochemistry of this transformation.
Table 1: Performance of 3-Hydroxypyrrolidine-Related Catalysts in the Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst/Reactants | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| OC1 + 3-phenylpropionaldehyde + trans-β-nitrostyrene | CH₂Cl₂ | RT | 95 | 70:30 | -68 |
| OC2 + 3-phenylpropionaldehyde + trans-β-nitrostyrene | CH₂Cl₂ | RT | 97 | 78:22 | 68 |
| OC3 + 3-phenylpropionaldehyde + trans-β-nitrostyrene | CH₂Cl₂ | RT | 99 | 74:26 | -68 |
| OC4 + 3-phenylpropionaldehyde + trans-β-nitrostyrene | CH₂Cl₂ | RT | 96 | 77:23 | 66 |
| OC4 + 3-phenylpropionaldehyde + trans-β-nitrostyrene | Methylcyclohexane | 0 | 95 | 85:15 | 85 |
Data adapted from a study on new pyrrolidine-based organocatalysts.[5] Note: Catalysts OC1-OC4 are complex derivatives of pyrrolidine, not this compound itself, but demonstrate the potential of the pyrrolidine scaffold.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. Organocatalysts derived from proline and its analogs, including those with hydroxyl functionalities, have been extensively studied and have shown excellent enantioselectivities.
Table 2: Performance of a Prolinamide Catalyst in the Asymmetric Aldol Reaction
| Aldehyde | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |
| 4-Nitrobenzaldehyde | 20 | -25 | 85 | 93 |
| 2-Nitrobenzaldehyde | 20 | -25 | 82 | 90 |
| Benzaldehyde | 20 | -25 | 78 | 85 |
| Isobutyraldehyde | 20 | -25 | 75 | >99 |
Data represents the performance of a highly effective l-prolinamide catalyst and is illustrative of the potential for hydroxyl-functionalized pyrrolidine derivatives in this reaction.
Experimental Protocols
The following are representative protocols for asymmetric reactions utilizing pyrrolidine-based organocatalysts. These should be considered as templates and may require optimization for specific substrates and 3-hydroxypyrrolidine-derived catalysts.
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol is adapted from procedures using chiral pyrrolidine derivatives as organocatalysts.[5]
Materials:
-
Chiral 3-hydroxypyrrolidine derivative (e.g., a custom-synthesized catalyst based on the 3-hydroxypyrrolidine scaffold)
-
Aldehyde (e.g., 3-phenylpropionaldehyde)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., Methylcyclohexane)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the chiral 3-hydroxypyrrolidine derivative catalyst (0.02 mmol, 10 mol%).
-
Add the nitroolefin (0.2 mmol, 1.0 equivalent).
-
Add the solvent (2 mL).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) with a cooling bath.
-
Add the aldehyde (0.4 mmol, 2.0 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at the specified temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Aldol Reaction of a Ketone with an Aldehyde
This protocol is a general representation of an organocatalyzed direct asymmetric aldol reaction.
Materials:
-
Chiral 3-hydroxypyrrolidine derivative catalyst
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone, used as both reactant and solvent)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a reaction vial, add the chiral 3-hydroxypyrrolidine derivative catalyst (0.04 mmol, 20 mol%).
-
Add the aldehyde (0.2 mmol, 1.0 equivalent).
-
Add the ketone (2.0 mL, excess).
-
Stir the reaction mixture at the desired temperature (e.g., -25 °C).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, remove the excess ketone under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the aldol product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Mechanistic Insights and Visualizations
The catalytic cycle of pyrrolidine-catalyzed asymmetric reactions generally proceeds through the formation of a chiral enamine or iminium ion intermediate. The stereochemical outcome is controlled by the steric and electronic properties of the catalyst, which directs the approach of the electrophile.
Caption: Generalized workflow for enamine catalysis in asymmetric synthesis.
The hydroxyl group in 3-hydroxypyrrolidine derivatives can act as a hydrogen bond donor, further organizing the transition state and enhancing stereoselectivity.
Caption: Hydrogen bonding interaction in the transition state.
Conclusion
Derivatives of 3-hydroxypyrrolidine are valuable organocatalysts for asymmetric synthesis, enabling the stereoselective formation of key structural motifs found in many pharmaceutical agents. The protocols and data presented here serve as a guide for researchers exploring the application of this versatile scaffold in their synthetic endeavors. Further optimization and development of novel catalysts based on the 3-hydroxypyrrolidine framework are promising avenues for advancing the field of asymmetric catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: N-Protection of 3-Hydroxypyrrolidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxypyrrolidine is a valuable chiral building block in the synthesis of a wide range of pharmaceutical compounds, including neuroactive drugs and enzyme inhibitors.[1] The protection of the nitrogen atom is a crucial step in its synthetic application, allowing for selective functionalization of the hydroxyl group. This document provides detailed protocols for the N-protection of 3-hydroxypyrrolidine hydrochloride using two of the most common protecting groups: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The hydrochloride salt form of 3-hydroxypyrrolidine is often used for its stability and ease of handling.[2] The presence of an excess of base in the reaction mixture neutralizes the hydrochloride, allowing the N-protection to proceed.[2]
Data Presentation
The following table summarizes the key quantitative data for the N-Boc and N-Cbz protection of 3-hydroxypyrrolidine.
| Protecting Group | Reagent | Base | Solvent | Molar Equivalents (Reagent) | Molar Equivalents (Base) | Typical Yield |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 1.1 eq | 1.2 eq | >95% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 1.2 eq | 2.0 eq | ~57%[3] |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the stirred solution. It is important to add a slight excess to neutralize the hydrochloride and act as a base for the reaction.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-3-hydroxypyrrolidine product.[1]
Protocol 2: N-Cbz Protection of this compound
This protocol describes the synthesis of benzyl 3-hydroxypyrrolidine-1-carboxylate.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-hydroxypyrrolidine (equivalent to the hydrochloride salt, 1.0 eq) in dichloromethane (DCM), add triethylamine (2.0 eq).[3]
-
Add benzyl chloroformate (1.2 eq) sequentially to the solution.[3]
-
Stir the reaction mixture at room temperature for 12 hours.[3]
-
After the reaction is complete, remove the solvent by concentration under reduced pressure.[3]
-
Dissolve the residue in ethyl acetate and extract with deionized water.[3]
-
Separate the organic layer and wash it sequentially with deionized water and saturated aqueous sodium chloride solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[3]
-
The crude product can be purified by silica gel column chromatography to afford N-Cbz-3-hydroxypyrrolidine.[3]
Mandatory Visualization
References
Application Notes and Protocols: 3-Hydroxypyrrolidine Hydrochloride in Pharmaceutical Synthesis
Introduction
3-Hydroxypyrrolidine hydrochloride is a versatile chiral building block crucial in the synthesis of a wide array of pharmaceutical compounds. Its structure, featuring a pyrrolidine ring with a hydroxyl group at the 3-position and a secondary amine, makes it an invaluable intermediate for creating complex molecular architectures. The presence of a chiral center allows for the development of stereospecific drugs, which is critical as the pharmacological activity of many therapeutic agents is highly dependent on their three-dimensional structure. This document provides a detailed overview of its applications across various therapeutic areas, along with exemplary synthetic protocols.
Applications in Key Therapeutic Areas
The unique chemical properties of this compound make it a key component in the synthesis of drugs targeting a range of diseases, including cardiovascular conditions, viral infections, cancer, and diabetes. Its utility extends to the development of treatments for neurological disorders and as a component in the synthesis of certain antibiotics.
1. Antihypertensive Drugs
(S)-3-Hydroxypyrrolidine hydrochloride is an indispensable intermediate in the synthesis of certain antihypertensive drugs. It serves as a chiral starting material, enabling the controlled introduction of specific stereoisomers into the final drug molecule.
-
Barnidipine: This dihydropyridine-type calcium channel blocker, used for treating hypertension, is a notable example of a drug synthesized using (S)-3-Hydroxypyrrolidine hydrochloride.
2. Antiviral Drugs
The pyrrolidine scaffold is a common feature in many antiviral agents, particularly those targeting Hepatitis C (HCV) and Human Immunodeficiency Virus (HIV).
-
HCV NS3 Serine Protease Inhibitors: Several drugs for Hepatitis C are synthesized using derivatives of 3-hydroxypyrrolidine. For instance, the synthesis of Asunaprevir involves a key step where a 4-hydroxyproline derivative (closely related to 3-hydroxypyrrolidine) undergoes a Williamson ether synthesis. Similarly, Paritaprevir synthesis also incorporates a 3-hydroxy-L-proline moiety.
-
HIV Protease Inhibitors: 3-Hydroxypyrrolidine derivatives are utilized as P2 ligands in the design of novel HIV-1 protease inhibitors. These inhibitors are designed to form extensive interactions with the backbone residues of the protease, which can help in combating drug-resistant variants.
3. Anticancer Agents
The pyrrolidine ring is being explored as a scaffold for the development of new anticancer drugs.
-
Kinase Inhibitors: Novel 5-oxopyrrolidine-3-carbohydrazides have been synthesized and evaluated as potent protein kinase inhibitors. Some of these compounds have shown significant cytotoxicity against breast cancer and melanoma cell lines.
-
Antimitotic Agents: A notable anticancer lead, 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one, demonstrated strong inhibitory activity against various human cancer cell lines. The inclusion of the pyrrolidine moiety is a key feature of its design.
4. Antidiabetic Agents
Pyrrolidine derivatives have garnered significant attention for the development of novel treatments for Diabetes Mellitus.
-
DPP-IV Inhibitors: The pyrrolidine scaffold is a foundational structure for dipeptidyl peptidase-4 (DPP-IV) inhibitors, a class of oral anti-hyperglycemic agents.
-
α-Amylase and α-Glucosidase Inhibitors: Synthesized pyrrolidine derivatives have shown inhibitory activity against α-amylase and α-glucosidase, enzymes involved in glucose absorption.
Quantitative Data Summary
The following table summarizes the application of this compound in the synthesis of various pharmaceuticals.
| Drug/Compound Class | Therapeutic Area | Role of 3-Hydroxypyrrolidine Moiety |
| Barnidipine | Antihypertensive | Chiral building block for the dihydropyridine structure. |
| Asunaprevir, Paritaprevir | Antiviral (Hepatitis C) | Key intermediate for forming part of the macrocyclic structure. |
| HIV Protease Inhibitors | Antiviral (HIV) | Serves as a P2 ligand to interact with the protease active site. |
| Quinolin-4-one derivatives | Anticancer | Incorporated as a key substituent for antiproliferative activity. |
| 5-Oxopyrrolidine-3-carbohydrazides | Anticancer (Kinase Inhibitors) | Forms the core scaffold of the kinase inhibitor. |
| DPP-IV Inhibitors | Antidiabetic | Foundational structure for inhibiting the DPP-IV enzyme. |
Experimental Protocols
Below are generalized protocols for key reactions involving this compound.
Protocol 1: General Procedure for N-Acylation of 3-Hydroxypyrrolidine
This protocol describes the general synthesis of an N-acyl-3-hydroxypyrrolidine, a common intermediate in pharmaceutical synthesis.
Materials:
-
(R)- or (S)-3-Hydroxypyrrolidine hydrochloride
-
An appropriate acyl chloride or carboxylic acid
-
A suitable base (e.g., triethylamine, pyridine)
-
Coupling agent if starting from a carboxylic acid (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the base (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-20 minutes.
-
Slowly add the acyl chloride (1.1 eq) to the reaction mixture at 0 °C. If starting with a carboxylic acid, add the carboxylic acid (1.1 eq) and the coupling agent (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl-3-hydroxypyrrolidine.
Protocol 2: Synthesis of a Precursor for an HCV NS3 Protease Inhibitor
This protocol outlines a key step in the synthesis of a precursor for an antiviral agent like Asunaprevir, involving a Williamson ether synthesis.
Materials:
-
A suitable N-protected 4-hydroxyproline derivative (structurally related to 3-hydroxypyrrolidine)
-
An appropriate electrophile (e.g., 1-chloroisoquinoline)
-
A strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), THF)
-
Ammonium chloride solution
-
Ethyl acetate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Dissolve the N-protected 4-hydroxyproline derivative (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C and add the base (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to an hour to form the alkoxide.
-
Add the electrophile (1.1 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction mixture and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired ether product.
Visualizations
Caption: General synthetic workflow from this compound to an API.
Application Notes: 3-Hydroxypyrrolidine Hydrochloride as a Versatile Precursor for Antiviral Agents
Introduction
3-Hydroxypyrrolidine hydrochloride is a crucial chiral building block in pharmaceutical and organic chemistry.[1][2] Its structure, featuring a pyrrolidine ring with a hydroxyl group at the 3-position and a secondary amine, makes it an exceptionally versatile precursor for synthesizing complex, biologically active molecules.[2][3] The presence of a chiral center is particularly significant, as the stereochemistry of the final drug molecule is often critical for its biological activity.[1] This document details the application of this compound in the synthesis of potent antiviral agents, providing comprehensive experimental protocols, quantitative data, and workflow visualizations for researchers, scientists, and drug development professionals.
Core Applications in Antiviral Drug Synthesis
The 3-hydroxypyrrolidine scaffold is a key component in a variety of antiviral drugs, particularly protease inhibitors that target viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[4] Viral proteases are essential enzymes that cleave viral polyproteins into mature, functional proteins, a critical step in the viral replication cycle.[5] By inhibiting these proteases, drugs containing the 3-hydroxypyrrolidine moiety can effectively halt viral propagation.
Notable antiviral agents synthesized using 3-hydroxypyrrolidine derivatives include:
-
HIV Protease Inhibitors: Lopinavir and Ritonavir are critical components of highly active antiretroviral therapy (HAART).[6][7][8]
-
HCV Protease Inhibitors: Boceprevir and Telaprevir were first-generation direct-acting antivirals for the treatment of hepatitis C.[9][10][11]
The synthesis of these complex molecules often begins with the protection of the secondary amine of 3-hydroxypyrrolidine, typically with a tert-butyloxycarbonyl (Boc) group, to form N-Boc-3-hydroxypyrrolidine. This allows for selective modification of the hydroxyl group in subsequent synthetic steps.[1][12]
Experimental Protocols
Protocol 1: Synthesis of (R)-1-Boc-3-hydroxypyrrolidine
This protocol describes the standard procedure for the N-protection of (R)-3-hydroxypyrrolidine using di-tert-butyl dicarbonate (Boc)₂O. This is a foundational step for incorporating the pyrrolidine ring into more complex molecules.[1]
Materials:
-
(R)-3-pyrrolidinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, ice bath, separatory funnel, rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
TLC plates and appropriate solvent system (e.g., Ethyl acetate/Hexane)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per gram of the starting material.[1]
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool the internal temperature to 0 °C.[1]
-
Base Addition: Add triethylamine (1.2 eq) to the cooled, stirred solution.[1]
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature is maintained at 0 °C.[1]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.[1]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until all the starting material has been consumed.[1]
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and then brine.[1]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][13]
-
Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure (R)-1-Boc-3-hydroxypyrrolidine.[13]
Protocol 2: Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity
This protocol provides a method to evaluate the efficacy of synthesized pyrrolidine derivatives in inhibiting viral replication. The Plaque Reduction Neutralization Test (PRNT) is considered a gold-standard assay for quantifying the concentration of a compound that can neutralize a virus.[14]
Materials:
-
Synthesized pyrrolidine derivatives
-
Standard antiviral drug (e.g., Telaprevir, Lopinavir)
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock with a known titer
-
Cell culture medium
-
6- or 12-well plates
-
Semi-solid overlay (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the host cells into 6- or 12-well plates to form a confluent monolayer and incubate for 24 hours.[14]
-
Compound Dilution: Prepare serial dilutions of the synthesized pyrrolidine derivatives and the standard antiviral drug.[14]
-
Virus Neutralization: Mix the diluted compounds with a constant amount of the virus stock and incubate for 1 hour at 37°C to allow the compounds to neutralize the virus.[14]
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for a set period (e.g., 1 hour).[14]
-
Overlay Application: After the adsorption period, remove the inoculum and add the semi-solid overlay. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[14]
-
Incubation: Incubate the plates for a period sufficient for plaque formation, which is typically 3-5 days.[14]
-
Plaque Visualization: Fix the cells and stain them with a crystal violet solution. The viable cells will take up the stain, while the areas of cell death caused by the virus (plaques) will remain clear.[14]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). The 50% effective concentration (EC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentrations.[15]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and activity of 3-hydroxypyrrolidine-derived compounds.
Table 1: Synthesis and Reaction Yields
| Precursor/Intermediate | Product | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| (R)-3-hydroxypyrrolidine | (R)-1-Boc-3-hydroxypyrrolidine | Dess-Martin periodinane, DCM | 77.3% | [13] |
| Epichlorohydrin | 1-N-BOC-3-hydroxypyrrolidine | 4-step process including reduction and cyclization | >85% | [16] |
| Meso-diol precursor | (1S,2R)-monoacetate (Telaprevir intermediate) | Amano PS lipase, vinyl acetate | 97% |[17] |
Table 2: Antiviral Activity of Pyrrolidine Derivatives
| Compound Class | Target Virus/Enzyme | Assay | IC₅₀ / EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Pyrrolidine Analog Z | HCV Genotype 1b | Plaque Reduction Assay | 50 | [14] |
| Pyrrolidine Derivatives | SARS-CoV-2 MPro | Biochemical Inhibition Assay | Varies (data in source) | [5] |
| DHODH Inhibitor (Compound 11) | SARS-CoV-2 | Antiviral Activity Assay | 3.60 ± 0.67 | [18] |
| DHODH Inhibitor (Compound 11) | Influenza A/PR/8/34(H1N1) | Antiviral Activity Assay | 0.85 ± 0.05 | [18] |
| M3 (Compound 13 analogue) | SARS-CoV-2 MPro | Enzyme Inhibition Assay | 0.013 | [19] |
| M3 (Compound 13 analogue) | SARS-CoV-2 | Antiviral Activity Assay | 0.016 |[19] |
Visualizations
The following diagrams illustrate key workflows and mechanisms related to the use of 3-hydroxypyrrolidine in antiviral agent development.
Caption: General experimental workflow for the synthesis and evaluation of antiviral agents.
Caption: Inhibition of viral replication by pyrrolidine-derived protease inhibitors.
Caption: Workflow for the synthesis of (R)-1-Boc-3-hydroxypyrrolidine.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ritonavir - Wikipedia [en.wikipedia.org]
- 8. Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 11. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. criver.com [criver.com]
- 16. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents [mdpi.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules Using (R)-3-Hydroxypyrrolidine Hydrochloride
Introduction
(R)-3-Hydroxypyrrolidine hydrochloride is a versatile chiral building block crucial in medicinal chemistry for synthesizing a wide array of bioactive molecules. Its stereochemically defined structure, featuring a pyrrolidine ring with a hydroxyl group at the 3-position, makes it an ideal scaffold for developing potent and selective enzyme inhibitors and receptor agonists.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of Janus Kinase (JAK) inhibitors and Dipeptidyl Peptidase-4 (DPP-4) inhibitors, two important classes of therapeutic agents, using (R)-3-hydroxypyrrolidine and its derivatives.
Application 1: Synthesis of Janus Kinase (JAK) Inhibitors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that regulate immune responses.[3] Inhibitors of the JAK family, known as JAKinibs, are effective in treating autoimmune diseases such as rheumatoid arthritis.[3][4] Tofacitinib, a notable JAK inhibitor, targets JAK1, JAK2, and JAK3.[3] The chiral core of many JAK inhibitors can be synthesized using pyrrolidine-based strategies.
Signaling Pathway of JAK Inhibitors
The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs.[5] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene transcription.[3][5] JAK inhibitors block this process by inhibiting the kinase activity of JAKs.
Synthetic Protocol: Chiral Amine Intermediate for JAK Inhibitors
While Tofacitinib itself contains a piperidine core, the synthesis of chiral amines is a common challenge in medicinal chemistry. The following protocol demonstrates a key transformation of (R)-3-hydroxypyrrolidine hydrochloride into (S)-3-aminopyrrolidine dihydrochloride, a valuable intermediate for various bioactive molecules, via a configuration inversion.[6]
Step 1: N-Boc Protection and Mesylation of (R)-3-Hydroxypyrrolidine Hydrochloride
-
Suspend (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10-50 mL per gram of starting material).[6]
-
Cool the mixture to 0-10°C in an ice bath.
-
Add triethylamine (2.0-4.0 eq) as an acid scavenger.[6]
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.5 eq) portion-wise to the suspension.
-
After the addition of (Boc)₂O, add methanesulfonyl chloride (MsCl, 1.0-1.5 eq) dropwise, maintaining the temperature between 0-10°C.[6]
-
Stir the reaction mixture at this temperature for 3-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl methanesulfonate.
Step 2: Azide Substitution (SN2 Reaction) and Reduction
-
Dissolve the crude mesylate from Step 1 in a suitable solvent like dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours. This SN2 reaction proceeds with an inversion of stereochemistry.
-
After cooling to room temperature, dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to yield crude (S)-3-azido-1-(tert-butoxycarbonyl)pyrrolidine.
-
Dissolve the crude azide in tetrahydrofuran (THF) and add triphenylphosphine (PPh₃, 1.1 eq).
-
Stir the mixture at room temperature until the evolution of nitrogen gas ceases.
-
Add water to the reaction mixture and stir for several hours to hydrolyze the intermediate phosphazene.
-
Extract the product, (S)-3-amino-1-(tert-butoxycarbonyl)pyrrolidine, with ethyl acetate.
Step 3: Deprotection to (S)-3-Aminopyrrolidine Dihydrochloride
-
Dissolve the crude N-Boc protected amine from Step 2 in a minimal amount of methanol or ethyl acetate.
-
Add an excess of concentrated hydrochloric acid.
-
Stir the solution at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure to precipitate the product.
-
Wash the solid with cold ether and dry under vacuum to obtain (S)-3-aminopyrrolidine dihydrochloride.[6]
Application 2: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis.[1] Inhibition of DPP-4 increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner, making it an effective strategy for managing type 2 diabetes.[7] Vildagliptin is a potent DPP-4 inhibitor that features a cyanopyrrolidine moiety.[8]
Mechanism of Action of DPP-4 Inhibitors
General Synthetic Workflow
The synthesis of pyrrolidine-based DPP-4 inhibitors often involves the functionalization of the pyrrolidine nitrogen, followed by coupling with a suitable pharmacophore.
Experimental Protocol: Synthesis of a Cyanopyrrolidine Intermediate
This protocol outlines the synthesis of a key intermediate for cyanopyrrolidine-based DPP-4 inhibitors, adapting principles from the synthesis of Vildagliptin.[1]
-
Starting Material: Begin with a suitable proline derivative. For this example, we adapt a known procedure starting from L-proline.[1]
-
N-Acylation:
-
Dissolve L-proline (1.0 eq) in an aqueous alkaline solution (e.g., NaOH solution).
-
Cool the solution to 0°C.
-
Add chloroacetyl chloride (1.1 eq) dropwise while maintaining the pH between 9-10 with the addition of NaOH solution.
-
Stir for 2-3 hours at 0-5°C.
-
Acidify the solution with HCl to pH 1-2 and extract the product, N-(chloroacetyl)-L-proline, with ethyl acetate.
-
-
Amidation:
-
Dissolve the N-(chloroacetyl)-L-proline (1.0 eq) in anhydrous THF.
-
Cool to -15°C.
-
Add N-methylmorpholine (NMM, 1.1 eq).
-
Add ethyl chloroformate (1.1 eq) dropwise and stir for 30 minutes.
-
Bubble ammonia gas through the solution or add aqueous ammonia, maintaining the temperature below 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture and concentrate the filtrate to obtain the crude primary amide.
-
-
Dehydration to Nitrile:
-
Suspend the crude amide in a suitable solvent like DCM.
-
Add a dehydrating agent such as trifluoroacetic anhydride or phosphorus oxychloride (POCl₃) at 0°C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over sodium sulfate, and concentrate to yield the cyanopyrrolidine derivative.
-
This intermediate can then be coupled with various heterocyclic moieties to produce a library of potential DPP-4 inhibitors.[9]
Quantitative Data Summary
The following tables summarize the biological activity of representative pyrrolidine-based inhibitors.
Table 1: In Vitro Activity of Novel Cyanopyrrolidine-based DPP-4 Inhibitors
| Compound ID | R Group Substitution | DPP-4 Inhibition Rate (%) at 1x10⁵ nmol/L | Reference |
|---|---|---|---|
| 1j | Phenylpiperazine | 26.14 | [9] |
| 1k | Pyridazinone | 34.15 |[9] |
Table 2: In Vitro Activity of Highly Potent DPP-4 Inhibitors
| Compound ID | Scaffold Type | IC₅₀ (nM) | Selectivity vs. DPP8/DPP9 | Reference |
|---|---|---|---|---|
| 46 | Dihydropyrimidine-based | 2 | High | [10] |
| 47 | Dihydropyrimidine-based | - | High | [10] |
| 50 | Dihydropyrimidine-based | - | High | [10] |
| Sitagliptin | Reference Drug | ~8 | - |[10] |
Table 3: In Vitro Activity of a Novel JAK1 Inhibitor
| Compound ID | Scaffold Type | Target | IC₅₀ (nM) | Reference |
|---|
| (S,R,R)-40a | Triquinazine | JAK1 | 18 |[11] |
(R)-3-Hydroxypyrrolidine hydrochloride and its derivatives are invaluable starting materials for the asymmetric synthesis of complex bioactive molecules. The protocols and data presented here for JAK and DPP-4 inhibitors highlight the strategic importance of this chiral building block in modern drug discovery. The synthetic versatility of the pyrrolidine scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the development of highly potent and selective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of the selective and nanomolar inhibitor of DPP-4 more potent than sitagliptin by structure-guided rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Experimental Procedures for the Reduction of 3-Pyrrolidinone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Pyrrolidinone is a five-membered lactam whose derivatives are pivotal intermediates in organic synthesis. Its reduction products, 3-hydroxypyrrolidine and pyrrolidine, are key structural motifs found in a wide array of pharmaceuticals, agrochemicals, and biologically active compounds.[1][2][3] The pyrrolidine ring, in particular, is a fundamental component of many natural alkaloids and the amino acid proline.[3] This document provides detailed protocols for the selective reduction of the carbonyl group in 3-pyrrolidinone to either a secondary alcohol (3-hydroxypyrrolidine) or its complete reduction to a methylene group (pyrrolidine), employing common laboratory reducing agents.
Overview of Reduction Methodologies
The reduction of 3-pyrrolidinone can be selectively targeted to yield two primary products based on the choice of reducing agent:
-
Reduction to 3-Hydroxypyrrolidine: This transformation involves the reduction of the ketone functional group to a secondary alcohol. It is typically achieved using milder hydride reagents, such as sodium borohydride (NaBH₄), which selectively reduce aldehydes and ketones without affecting the more stable amide (lactam) functionality.[4][5][6]
-
Reduction to Pyrrolidine: The complete reduction of the amide carbonyl to a methylene group requires a more potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, as it is powerful enough to reduce amides, esters, and carboxylic acids.[7][8][9]
The chemical pathways for these reductions are illustrated below.
Caption: Reduction pathways of 3-pyrrolidinone.
Data Presentation: Comparison of Reduction Methods
The following table summarizes quantitative data and conditions for the two primary reduction methods.
| Parameter | Method 1: Ketone Reduction | Method 2: Amide Reduction |
| Starting Material | 3-Pyrrolidinone (or N-substituted derivatives) | 3-Pyrrolidinone (or N-substituted derivatives) |
| Product | 3-Hydroxypyrrolidine | Pyrrolidine |
| Reducing Agent | Sodium Borohydride (NaBH₄)[5] | Lithium Aluminum Hydride (LiAlH₄)[10] |
| Equivalents of Reagent | 1.1 - 2.0 eq. | 2.0 - 3.0 eq.[10] |
| Typical Solvent | Methanol (MeOH), Ethanol (EtOH)[4][10] | Anhydrous Tetrahydrofuran (THF), Diethyl ether[11] |
| Reaction Temperature | 0 °C to Room Temperature (RT)[10][12] | 0 °C to Reflux[11] |
| Reaction Time | 1 - 5 hours | 4 - 24 hours |
| Workup | Acid or water quench, extraction | Careful sequential addition of H₂O, NaOH(aq), H₂O; filtration, extraction |
| Reported Yield | Typically >80% | Typically 70-90% |
Experimental Protocols
The general workflow for a reduction experiment involves several key stages, from initial setup to final analysis of the product.
Caption: General experimental workflow for chemical reduction.
Protocol 1: Reduction of N-Benzyl-3-pyrrolidinone to N-Benzyl-3-hydroxypyrrolidine
Principle: This protocol details the reduction of the ketone in N-benzyl-3-pyrrolidinone to a secondary alcohol using sodium borohydride. Methanol is used as the solvent. The reaction is initiated at a low temperature to control the initial exotherm.
Materials and Reagents:
-
N-Benzyl-3-pyrrolidinone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[10]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Place N-benzyl-3-pyrrolidinone (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add methanol (approx. 10 mL per gram of substrate) to dissolve the starting material.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add sodium borohydride (1.1 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Quenching: Carefully add deionized water to the flask to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of residue).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude N-benzyl-3-hydroxypyrrolidine.[10]
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Safety Precautions:
-
Sodium borohydride reacts with acidic protons and water to release hydrogen gas, which is flammable. Perform the addition carefully.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: Reduction of N-Benzyl-3-pyrrolidinone to N-Benzylpyrrolidine
Principle: This protocol describes the complete reduction of the amide (lactam) in N-benzyl-3-pyrrolidinone to an amine using the powerful reducing agent lithium aluminum hydride (LiAlH₄). The reaction must be conducted under strictly anhydrous conditions using an inert atmosphere.
Materials and Reagents:
-
N-Benzyl-3-pyrrolidinone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% (w/v) Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, three-necked round-bottom flask
-
Reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask with a stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Reagent Suspension: In the flask, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.[10][11]
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve N-benzyl-3-pyrrolidinone (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.[10]
-
Reaction: After the addition, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until completion (typically 4-12 hours).
-
Cooling and Quenching (Fieser workup): Cool the reaction mixture back down to 0 °C. Quench the excess LiAlH₄ by the slow, sequential, and dropwise addition of:
-
'X' mL of deionized water (where 'X' = grams of LiAlH₄ used).
-
'X' mL of 15% NaOH solution.
-
'3X' mL of deionized water.
-
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite or filter paper. Wash the filter cake thoroughly with THF.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: The resulting crude N-benzylpyrrolidine can be purified by vacuum distillation.
Safety Precautions:
-
Extreme Caution Required: Lithium aluminum hydride is a highly reactive, pyrophoric, and water-sensitive reagent. It reacts violently with water and protic solvents, releasing flammable hydrogen gas.[9][11]
-
All glassware must be oven- or flame-dried before use.
-
The entire procedure must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
The quenching process is highly exothermic and must be performed slowly and with extreme care behind a blast shield in a fume hood.
-
Always wear appropriate PPE, including a fire-resistant lab coat, safety glasses, and proper gloves.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 3-Hydroxypyrrolidine Hydrochloride in the Synthesis of Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 3-hydroxypyrrolidine hydrochloride, a valuable chiral building block, in the synthesis of a diverse range of clinically relevant enzyme inhibitors. Detailed protocols, quantitative data on inhibitor potency, and visualizations of the targeted biological pathways are presented to facilitate research and development in medicinal chemistry.
Introduction to this compound in Drug Discovery
(S)-3-Hydroxypyrrolidine is a crucial structural motif found in numerous pharmaceuticals. Its hydrochloride salt serves as a stable and readily available starting material for the stereoselective synthesis of complex molecules. The pyrrolidine ring, substituted with a hydroxyl group, provides a key scaffold for creating compounds that can effectively interact with the active sites of various enzymes, leading to their inhibition. This document focuses on the application of this compound in the synthesis of inhibitors for three key enzyme classes: Dipeptidyl Peptidase-4 (DPP-4), Poly(ADP-ribose) Polymerase (PARP), and Hepatitis C Virus (HCV) NS3/4A Protease.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an important target for the treatment of type 2 diabetes.
Signaling Pathway of DPP-4 Inhibition
Caption: DPP-4 inhibition pathway in glucose homeostasis.
Application in the Synthesis of Vildagliptin
Vildagliptin is a potent and selective DPP-4 inhibitor. While many syntheses start from L-proline, (S)-3-hydroxypyrrolidine is a key structural element and can be utilized in its synthesis.
Experimental Protocol: Synthesis of a Vildagliptin Intermediate from L-proline
This protocol outlines the synthesis of a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is subsequently reacted with 3-amino-1-adamantanol to yield Vildagliptin.
-
N-Acylation of L-proline: To a solution of L-proline (10 g, 0.087 mol) in tetrahydrofuran (THF) (200 mL), chloroacetyl chloride (9.8 mL, 0.129 mol) is slowly added dropwise at 0 °C. The mixture is stirred at this temperature for 20 minutes and then refluxed for 2.5 hours. After cooling, water (25 mL) is added, and the mixture is stirred for an additional 20 minutes. The product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, is extracted with ethyl acetate, dried, and concentrated.[1]
-
Nitrile Formation: The resulting carboxylic acid is dissolved in acetonitrile. Sulfuric acid is added, and the mixture is heated to convert the carboxylic acid to the corresponding nitrile, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[1]
-
Condensation with 3-amino-1-adamantanol: The (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediate (2.0 kg) is reacted with 3-amino-1-adamantanol (2.03 kg) in the presence of potassium carbonate (4.80 kg) and potassium iodide (96.20 g) in dry THF (16.0 L) at <0 °C for 1.5-2.5 hours, followed by warming to 10 °C to yield Vildagliptin.[2]
Quantitative Data for DPP-4 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Notes |
| Vildagliptin | DPP-4 | 62[3] | 13[4] | Potent and selective inhibitor. |
| Saxagliptin | DPP-4 | 50[3] | 1.3[4][5][6] | Contains a related azabicyclo[3.1.0]hexane core. |
| Teneligliptin | DPP-4 | - | - | Synthesized using a proline derivative. |
Poly(ADP-ribose) Polymerase (PARP) Inhibitors for Cancer Therapy
PARP enzymes, particularly PARP1, are crucial for DNA single-strand break repair. Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.
Signaling Pathway of PARP Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Scale-Up Synthesis of Chiral 3-Hydroxypyrrolidine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of chiral 3-hydroxypyrrolidine compounds, essential building blocks in the development of numerous pharmaceuticals. The following sections outline three distinct and industrially relevant synthetic strategies, complete with comparative data, detailed experimental procedures, and workflow visualizations.
Introduction
Chiral 3-hydroxypyrrolidines are pivotal structural motifs found in a wide array of biologically active molecules, including antiviral, antidiabetic, and anticancer agents. The stereochemistry of the hydroxyl group is often critical for pharmacological activity, necessitating robust and scalable methods for the enantioselective synthesis of these compounds. This guide details three primary approaches for large-scale production: chemical synthesis from a chiral precursor, a route starting from a chiral amino acid, and a modern chemoenzymatic process.
Method 1: Synthesis from (R)-4-chloro-3-hydroxybutyronitrile
This widely applied industrial method utilizes the readily available chiral starting material, (R)-4-chloro-3-hydroxybutyronitrile, which can be synthesized from (R)-epichlorohydrin.[1][2] The process involves the protection of the hydroxyl group, followed by a one-pot reduction of the nitrile and intramolecular cyclization to form the pyrrolidine ring.[1]
Logical Workflow for Synthesis from (R)-4-chloro-3-hydroxybutyronitrile
Caption: Workflow for the synthesis of (R)-3-hydroxypyrrolidine.
Comparative Data for Method 1
| Step | Key Reagents | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Yield (%) | Ref. |
| Hydroxyl Protection | TBDMS-Cl, Imidazole | DMF | RT | - | 2 | ~98 | [1] |
| Hydrogenation & Cyclization | Protected Nitrile, Raney-Ni, NH₃ | Methanol | 100 | 5 | 2 | - | [1] |
| Deprotection | Protected Pyrrolidine, HCl | Methanol | 0 | - | 2 | 81 (overall) | [1] |
Experimental Protocol: Synthesis of (R)-3-Hydroxypyrrolidine
Step 1: Protection of (R)-4-chloro-3-hydroxybutyronitrile
-
To a solution of (R)-4-chloro-3-hydroxybutyronitrile (100g, 0.836 mol) in 500 mL of dimethylformamide (DMF), add imidazole (68.3g, 1.00 mol).
-
Cool the mixture to 0°C and slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl) (138.8g, 0.920 mol).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Upon completion (monitored by TLC/GC), quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected nitrile, which can be used in the next step without further purification.
Step 2: Catalytic Hydrogenation and Intramolecular Cyclization
-
In a high-pressure reactor, charge the protected (R)-4-chloro-3-hydroxybutyronitrile from the previous step and 25g of Raney-Nickel catalyst suspended in 500 mL of methanol saturated with ammonia.
-
Seal the reactor and purge with nitrogen, then with hydrogen.
-
Pressurize the reactor to 5 bar with hydrogen and heat to 100°C.
-
Maintain stirring for 2 hours or until hydrogen uptake ceases.
-
Cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the catalyst from the reaction mixture. The resulting filtrate contains the protected (R)-3-hydroxypyrrolidine.
Step 3: Deprotection
-
Cool the methanolic solution of protected (R)-3-hydroxypyrrolidine to 0°C.
-
Slowly add concentrated hydrochloric acid until the pH is strongly acidic.
-
Stir the mixture for 2 hours at 0°C to effect deprotection.
-
Concentrate the solution under reduced pressure.
-
Treat the residue with a 10% methanolic sodium hydroxide solution and stir for 7 hours.
-
Filter the solid precipitates and concentrate the filtrate.
-
Purify the residue by vacuum distillation to obtain (R)-3-hydroxypyrrolidine.[1]
Method 2: Synthesis from (S)-4-Amino-2-hydroxybutyric Acid
This approach utilizes a chiral amino acid, (S)-4-amino-2-hydroxybutyric acid (a derivative of glutamic acid), as the starting material. The synthesis proceeds through the formation of a lactam intermediate, which is subsequently reduced to the target pyrrolidine. This method avoids the use of highly reactive and hazardous reducing agents like LiAlH₄ by employing safer alternatives such as sodium borohydride with an activating agent.[1]
Logical Workflow for Synthesis from (S)-4-Amino-2-hydroxybutyric Acid
Caption: Synthesis of (S)-3-hydroxypyrrolidine via a lactam.
Comparative Data for Method 2
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Esterification & Lactamization | SOCl₂, Methanol | Methanol | Reflux | 5 | ~85 | [1] |
| Amide Reduction | NaBH₄, H₂SO₄ | Diglyme | 20-150 | - | ~80 | [1] |
Experimental Protocol: Synthesis of (S)-3-Hydroxypyrrolidine
Step 1: Esterification and Lactam Cyclization
-
Suspend (S)-4-amino-2-hydroxybutyric acid (100g, 0.84 mol) in 500 mL of methanol and cool to 0°C.
-
Slowly add thionyl chloride (73 mL, 1.0 mol) to the suspension while maintaining the temperature below 10°C.
-
After the addition is complete, heat the mixture to reflux for 5 hours. During this time, the starting material dissolves, and the corresponding methyl ester is formed, which then cyclizes to the lactam.
-
Cool the reaction mixture and neutralize with a solution of sodium methoxide in methanol.
-
Filter the resulting sodium chloride precipitate and concentrate the filtrate under reduced pressure to obtain crude (S)-4-hydroxy-pyrrolidin-2-one.
Step 2: Amide Reduction
-
In a separate flask, dissolve the crude (S)-4-hydroxy-pyrrolidin-2-one in 500 mL of diglyme.
-
Carefully add sodium borohydride (63.5g, 1.68 mol) in portions.
-
Slowly add a solution of sulfuric acid in diglyme, maintaining the reaction temperature between 20°C and 150°C as specified by the process parameters.
-
After the reaction is complete, cool the mixture and carefully quench with water.
-
Adjust the pH to basic with sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts, concentrate, and purify by vacuum distillation to yield (S)-3-hydroxypyrrolidine.[1]
Method 3: Chemoenzymatic Synthesis
This modern approach combines photochemistry and biocatalysis to produce N-Boc protected chiral 3-hydroxypyrrolidine in a one-pot process. The synthesis starts with readily available pyrrolidine, which is N-protected and then undergoes a regioselective photochemical oxyfunctionalization to yield N-Boc-3-pyrrolidinone. This intermediate is then stereoselectively reduced to the desired chiral alcohol using a ketoreductase (KRED) enzyme.[3]
Logical Workflow for Chemoenzymatic Synthesis
Caption: Chemoenzymatic route to chiral N-Boc-3-hydroxypyrrolidine.
Comparative Data for Method 3
| Step | Key Reagents/Catalysts | Solvent | Temp. (°C) | Conversion (%) | Enantiomeric Excess (%) | Ref. |
| Photo-oxyfunctionalization | N-Boc-pyrrolidine, Decatungstate catalyst, O₂ | Acetonitrile | RT | - | - | [3] |
| Biocatalytic Reduction | N-Boc-3-pyrrolidinone, KRED, NAD(P)⁺, i-PrOH | Aqueous Buffer | 30 | up to 90 | >99 | [3] |
Experimental Protocol: One-Pot Photoenzymatic Synthesis of Chiral N-Boc-3-hydroxypyrrolidine
Step 1: Photochemical Oxyfunctionalization and In-situ N-protection
-
In a photochemical reactor, dissolve pyrrolidine in acetonitrile.
-
Add di-tert-butyl dicarbonate (Boc₂O) for in-situ N-protection.
-
Add a catalytic amount of a decatungstate photocatalyst.
-
Irradiate the solution with UV light while bubbling oxygen through the mixture.
-
Monitor the reaction for the formation of N-Boc-3-pyrrolidinone.
Step 2: Biocatalytic Carbonyl Reduction
-
Once the photochemical step is complete, dilute the crude reaction mixture containing N-Boc-3-pyrrolidinone with an appropriate aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Add the ketoreductase (KRED) enzyme, a catalytic amount of the cofactor NAD(P)⁺, and isopropanol (typically 10% v/v) as a co-substrate for cofactor regeneration.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the conversion of the ketone to the chiral alcohol by HPLC.
-
Upon completion, extract the N-Boc-3-hydroxypyrrolidine product with an organic solvent like ethyl acetate.
-
Dry and concentrate the organic phase to obtain the product. The Boc-protecting group can be removed using standard acidic conditions if the free amine is required.[3]
Conclusion
The choice of synthetic route for chiral 3-hydroxypyrrolidine on a large scale depends on factors such as cost of starting materials, availability of specialized equipment (e.g., high-pressure reactors, photoreactors), and desired final product specifications. The chemical synthesis from (R)-4-chloro-3-hydroxybutyronitrile is a well-established and high-yielding industrial process. The route from (S)-4-amino-2-hydroxybutyric acid offers an alternative based on chiral pool starting materials with safer reducing agents. The chemoenzymatic approach represents a modern, green chemistry alternative that can provide very high enantioselectivity in a one-pot process, which is highly desirable for pharmaceutical manufacturing. Each method offers a viable pathway to this critical chiral intermediate, and the detailed protocols provided herein serve as a comprehensive guide for researchers and professionals in the field.
References
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. US20070185337A1 - Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide - Google Patents [patents.google.com]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxypyrrolidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Hydroxypyrrolidine hydrochloride synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Overall Synthesis
-
Question: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low overall yield can stem from several factors throughout the synthesis process. Here are some common causes and troubleshooting steps:
-
Sub-optimal Reaction Conditions: Ensure that the temperature, reaction time, and reagent stoichiometry are optimized for your specific synthetic route. For instance, in syntheses starting from chiral 3-hydroxybutyronitrile derivatives, hydrogenation conditions are critical.[1]
-
Side Product Formation: The formation of byproducts, such as secondary or tertiary amines, can significantly reduce the yield of the desired product.[1] Protecting the hydroxyl group of the starting material can prevent undesirable intramolecular cyclization and intermolecular nucleophilic substitution.[1]
-
Inefficient Purification: Product loss can occur during workup and purification steps. Re-evaluate your extraction, precipitation, and recrystallization procedures to minimize such losses. For example, after reaction completion, the product can be isolated by precipitation as a hydrogen halide salt.[2]
-
Starting Material Quality: The purity of your starting materials is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted side products. Always use high-purity, well-characterized starting materials.
-
Issue 2: Formation of Impurities During Synthesis from Epichlorohydrin
-
Question: I am synthesizing 3-Hydroxypyrrolidine from epichlorohydrin and observing significant impurity formation. What are these impurities and how can I minimize them?
-
Answer: A common issue in this synthesis is the formation of side products like aziridine or azetidine compounds, which makes purification difficult.[1] These arise from competing intramolecular cyclization pathways. To minimize these impurities:
-
Protect the Hydroxyl Group: Introducing a suitable protecting group for the hydroxyl function in the 4-chloro-3-hydroxybutyronitrile intermediate can effectively prevent the formation of these side products.[1] This protection enhances the performance of the subsequent reduction and in-situ intramolecular cyclization steps.[1]
-
Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents to favor the desired reaction pathway.
-
Issue 3: Difficulties with the Mitsunobu Reaction
-
Question: I am using a Mitsunobu reaction for the stereochemical inversion of a 3-hydroxypyrrolidine precursor, but I'm facing issues with low yield and purification. How can I troubleshoot this?
-
Answer: The Mitsunobu reaction can be challenging. Here are some optimization strategies:
-
Reagent Stoichiometry and Addition: The molar ratio of the alcohol, carboxylic acid, triphenylphosphine (PPh₃), and azodicarboxylate (e.g., DIAD or DEAD) is critical. A common ratio to start with is 1:1.3:1.3:1.3 (alcohol:acid:PPh₃:DIAD).[3] The azodicarboxylate should be added slowly at a low temperature (e.g., -10°C to -5°C) to control the exothermic reaction.[3]
-
Removal of Byproducts: A major challenge in Mitsunobu reactions is the removal of triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
-
Crystallization: In some cases, the desired product can be selectively crystallized from the reaction mixture.
-
Chromatography: Column chromatography is often necessary for complete purification.
-
Alternative Reagents: Consider using polymer-bound or fluorous-tagged reagents to simplify byproduct removal.
-
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Anhydrous tetrahydrofuran (THF) is a commonly used solvent.[3]
-
Issue 4: Incomplete Boc Deprotection
-
Question: I am having trouble completely removing the Boc (tert-butoxycarbonyl) protecting group from my 3-hydroxypyrrolidine intermediate. What can I do?
-
Answer: Incomplete Boc deprotection is a common issue. Here are several approaches to achieve complete removal:
-
Acidic Conditions: The Boc group is typically removed under acidic conditions.
-
Monitoring the Reaction: It is crucial to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion.[4]
-
Troubleshooting Incomplete Reactions:
-
Insufficient Acid: Ensure you are using a sufficient excess of the acidic reagent.
-
Reaction Time: Allow the reaction to stir for an adequate amount of time.
-
Steric Hindrance: If the Boc-protected nitrogen is sterically hindered, harsher conditions (e.g., higher temperature or longer reaction time) may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic routes are commonly employed, each with its own advantages and disadvantages. These include:
-
From (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine: This route involves a Mitsunobu reaction to invert the stereochemistry, followed by hydrolysis and deprotection.[3]
-
From 4-amino-(S)-2-hydroxybutylic acid: This method involves lactam cyclization and subsequent reduction.[5]
-
From chiral epichlorohydrin: This route involves reaction with a cyanide source to form 4-chloro-3-hydroxybutyronitrile, followed by protection, reduction, and cyclization.[1]
-
From D-malic acid: This is another common starting material, though it can involve multiple steps and the use of strong reducing agents like LiAlH₄, which can be hazardous on a large scale.[5]
Q2: How can I purify the final this compound product?
A2: Purification is critical to obtain a high-purity product. Common methods include:
-
Precipitation/Crystallization: The hydrochloride salt can often be precipitated from the reaction mixture by adding a solution of HCl in an alcohol like isopropanol, followed by the addition of an anti-solvent such as ethyl acetate.[2] The resulting solid can then be collected by filtration and dried.
-
Recrystallization: Further purification can be achieved by recrystallizing the crude product from a suitable solvent system.
-
Distillation: If the free base of 3-hydroxypyrrolidine is isolated, it can be purified by distillation under reduced pressure before converting it to the hydrochloride salt.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Flammable Solvents: Many of the solvents used (e.g., THF, methanol, ethyl acetate) are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Corrosive Reagents: Strong acids like HCl and TFA are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactive Reagents: Reagents like DIAD and DEAD can be unstable and should be handled with care. Strong reducing agents like LiAlH₄ are highly reactive with water and can be pyrophoric. Always follow the specific handling instructions for these reagents.
Quantitative Data Summary
The following tables summarize quantitative data for different synthetic approaches to this compound.
Table 1: Comparison of Yields from Different Synthetic Routes
| Starting Material | Key Reaction Steps | Reported Yield | Reference |
| (R)-1-N-Boc-3-hydroxypyrrolidine | Mitsunobu, Hydrolysis, Boc Deprotection | Good | [3] |
| Chiral 3-chloro-2-hydroxypropionitrile | Hydroxyl protection, Hydrogenation, Deprotection | 80-90% (for individual steps) | [1] |
| cis-3-hydroxy-L-proline | Decarboxylation | 81% | [2] |
| D-Malic acid | Cyclization with benzylamine, Reduction, Debenzylation | Low (30% or less for some older methods) | [1] |
Table 2: Optimized Conditions for the Mitsunobu Reaction Step
| Parameter | Condition | Reference |
| Reactant Molar Ratio (Alcohol:Acid:PPh₃:DIAD) | 1:1.3:1.3:1.3 | [3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |
| Temperature (DIAD addition) | -10°C to -5°C | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Reaction Time | 12 hours | [3] |
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Hydroxypyrrolidine Hydrochloride via Mitsunobu Reaction
This protocol is adapted from a patented procedure.[3]
-
Esterification (Mitsunobu Reaction):
-
Dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1 eq), benzoic acid (1.3 eq), and triphenylphosphine (1.3 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -10°C under a nitrogen atmosphere.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 eq) dropwise, maintaining the internal temperature below -5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
-
Hydrolysis:
-
Once the Mitsunobu reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and treat with a solution of sodium hydroxide to hydrolyze the benzoate ester.
-
Stir the reaction until the hydrolysis is complete (monitor by TLC).
-
Extract the product, (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, with an organic solvent.
-
-
Deprotection:
-
Dissolve the purified (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine in a suitable solvent (e.g., methanol or dioxane).
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain (S)-3-hydroxypyrrolidine hydrochloride as a solid. The product can be further purified by recrystallization.
-
Visualizations
Caption: Experimental workflow for the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride via Mitsunobu reaction.
Caption: Troubleshooting workflow for addressing low overall yield in this compound synthesis.
References
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. WO1997043256A1 - Process for the preparation of 3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 3. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Pyrrolidines
Welcome to the Technical Support Center for the synthesis of substituted pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common side reactions and other challenges encountered during the synthesis of these important heterocyclic compounds.
General Troubleshooting
Question: My pyrrolidine synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
Answer: Low yields and complex product mixtures in pyrrolidine synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Reaction Yield
Technical Support Center: Purification of 3-Hydroxypyrrolidine Hydrochloride by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Hydroxypyrrolidine hydrochloride by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
A1: Pure this compound typically appears as a white to off-white or pale brown crystalline powder.[1] The reported melting point generally ranges from 102 °C to 107 °C.[1]
Q2: In which solvents is this compound generally soluble?
A2: this compound demonstrates moderate solubility in polar solvents such as water and ethanol.[2] It is also reported to be slightly soluble in methanol and sparingly soluble in DMSO.[3][4][5]
Q3: What are some common impurities that might be present in crude this compound?
A3: The nature of impurities largely depends on the synthetic route employed. Common synthesis pathways start from precursors like malic acid, 4-amino-3-hydroxybutyric acid, or through the reduction of 3-pyrrolidinone.[2][6][7] Potential impurities can include unreacted starting materials, byproducts from side reactions such as the formation of secondary or tertiary amines, or products from incomplete reactions.[6] For instance, if synthesized via hydrogenation of nitrile precursors, byproducts from intermolecular nucleophilic substitution and condensation can be present.[6]
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: A common and effective method for recrystallizing this compound involves using a solvent pair. A frequently cited system is a mixture of a polar solvent in which the compound is soluble at higher temperatures (like isopropanol or ethanol) and a less polar co-solvent in which it is less soluble (like ethyl acetate) to induce precipitation upon cooling.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Oiling Out (Formation of a liquid layer instead of crystals) | The melting point of the impure compound is lower than the boiling point of the solvent, or the concentration of the solute is too high, leading to liquid-liquid phase separation.[9][10][11] | - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool very slowly. - Try a different solvent system with a lower boiling point. - Reduce the initial concentration of the solute in the solvent. - Use a seed crystal to encourage crystallization. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently supersaturated. This could be due to using too much solvent or the compound having high solubility even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - If using a single solvent, try adding a co-solvent (anti-solvent) in which the compound is less soluble, dropwise, until turbidity persists, then warm slightly to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Introduce a seed crystal of pure this compound. |
| Low Recovery Yield | The compound is significantly soluble in the mother liquor even at low temperatures. The filtration process was not optimal. | - Ensure the solution is cooled sufficiently in an ice bath before filtration to maximize precipitation. - Minimize the amount of cold solvent used to wash the crystals during filtration. - Consider a second crystallization from the mother liquor to recover more product. |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | - Consider a pre-treatment of the hot solution with activated charcoal to adsorb colored impurities before hot filtration and subsequent cooling. - A second recrystallization may be necessary to achieve the desired purity and color. |
| Fine Powder Instead of Crystals | The rate of cooling was too rapid, leading to rapid precipitation rather than slow crystal growth. | - Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Soluble[2] | A good solvent for dissolving the compound, but may not be ideal for recrystallization on its own due to high solubility. |
| Ethanol | Moderately Soluble[2] | Can be used as a primary solvent for recrystallization, often in combination with a co-solvent. |
| Isopropanol | Soluble on heating | A good primary solvent for recrystallization, especially when paired with an anti-solvent like ethyl acetate.[8] |
| Methanol | Slightly Soluble[3][4][5] | May be suitable for recrystallization, but its effectiveness will depend on the impurity profile. |
| Ethyl Acetate | Sparingly Soluble | Often used as a co-solvent (anti-solvent) to induce precipitation from a more polar solvent.[8] |
| Dichloromethane | Sparingly Soluble | May be used as part of a mixed solvent system. |
| Toluene | Insoluble | Generally not a suitable solvent for dissolving this compound. |
| DMSO | Sparingly Soluble[3][4][5] | Due to its high boiling point, it is not a typical choice for recrystallization. |
Experimental Protocols
Detailed Methodology for Recrystallization using Isopropanol and Ethyl Acetate
This protocol is based on general principles and literature precedents for the recrystallization of amine hydrochlorides.
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot isopropanol to dissolve the solid completely with heating and stirring. Ensure all the solid is dissolved. If insoluble impurities are present, a hot filtration step is necessary.
-
Hot Filtration (if necessary): If there are insoluble materials in the hot solution, quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization in the funnel.
-
Induce Crystallization: To the hot, clear filtrate, slowly add ethyl acetate dropwise with continuous swirling until the solution becomes faintly turbid.
-
Redissolution: Gently warm the turbid solution until it becomes clear again. This ensures the solution is saturated at that temperature.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold ethyl acetate or a cold mixture of isopropanol and ethyl acetate to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Mandatory Visualization
Caption: Recrystallization workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. (S)-3-Hydroxypyrrolidine hydrochloride CAS#: 122536-94-1 [m.chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 8. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Overcoming challenges in the stereoselective synthesis of pyrrolidines
Technical Support Center: Stereoselective Pyrrolidine Synthesis
Welcome to the technical support center for the stereoselective synthesis of pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during synthesis and to provide clear, actionable guidance. The pyrrolidine ring is a vital structural motif in numerous natural products and pharmaceutical agents, making its efficient and stereocontrolled synthesis a critical endeavor in modern chemistry.[1][2]
Frequently Asked Questions (FAQs)
Q1: My stereoselective reaction is resulting in low yield. What are the common causes and how can I address them?
A1: Low or no product yield is a frequent issue that can stem from several factors:
-
Catalyst Deactivation: The catalyst, whether a metal complex or an organocatalyst, may be deactivated by impurities in the reagents or solvents. Ensure all materials are pure and dry, and perform reactions under an inert atmosphere (e.g., nitrogen or argon) when necessary.[3]
-
Incorrect Reaction Conditions: The temperature, concentration, or reaction time may be suboptimal. It is recommended to systematically optimize these parameters. Monitoring the reaction's progress via TLC or LC-MS can help determine the ideal reaction time and prevent product degradation.[3]
-
Sub-optimal Catalyst Loading: Both excessively high and low catalyst loadings can be detrimental to the reaction. An optimization screen should be performed to identify the ideal loading for your specific substrates.[3]
Q2: I am observing poor diastereoselectivity in my [3+2] cycloaddition reaction. What factors can I control to improve this?
A2: Diastereoselectivity in [3+2] cycloadditions is governed by the facial selectivity of the approach between the dipole (e.g., an azomethine ylide) and the dipolarophile.[4] Key factors to investigate include:
-
Solvent Effects: The polarity and steric bulk of the solvent can significantly influence the geometry of the transition state. Screening a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., isopropanol) can reveal an optimal medium for the desired diastereomer.[3]
-
Temperature: Lowering the reaction temperature often enhances selectivity by better differentiating the energy levels of the diastereomeric transition states, although this may require longer reaction times.[3]
-
Catalyst System: The choice of the chiral ligand and metal precursor is critical. For instance, in metal-catalyzed reactions, the steric and electronic properties of the ligand dictate the chiral environment and can be tuned to favor one diastereomer.[4]
-
Substituent Effects: The steric bulk of substituents on both the azomethine ylide and the dipolarophile can create a preference for one approach trajectory over another.[4]
Q3: What is causing poor enantioselectivity in my organocatalyzed pyrrolidine synthesis?
A3: Poor enantioselectivity in organocatalytic reactions, such as those using proline or its derivatives, often points to issues with the catalytic cycle or the reaction environment.
-
Ineffective Catalyst: The chosen organocatalyst may not be optimal for the specific substrates. Screening different derivatives of a catalyst (e.g., various diarylprolinol silyl ethers) can lead to significant improvements.[1][3] The structural features of the catalyst are designed to shield one face of the substrate, so a mismatch will result in low enantiomeric excess (ee).[1]
-
Catalyst Solubility: In some cases, the catalyst may have limited solubility in the reaction medium, which can hinder its effectiveness.[5] Using a co-solvent or switching to a solvent system where the catalyst is more soluble can be beneficial.
-
Presence of Water: For reactions involving enamine catalysis, trace amounts of water can interfere with the catalytic cycle, leading to a racemic background reaction. Ensure solvents are rigorously dried.
-
Incorrect Catalyst Loading: As with other catalytic reactions, optimizing the mole percentage of the organocatalyst is crucial.
Troubleshooting Guides
This section provides structured guidance for specific synthetic challenges.
Problem 1: Low Diastereoselectivity in Aza-Michael Additions
The intramolecular aza-Michael addition is a powerful method for constructing the pyrrolidine ring.[6][7] However, achieving high diastereoselectivity can be challenging.
Troubleshooting Workflow
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// Edges Start -> CheckTemp [label="Try lower T\n(e.g., 0°C to -78°C)"]; Start -> CheckSolvent [label="Test polar vs.\nnon-polar"]; Start -> CheckBase [label="Screen Lewis acids\nor Brønsted bases"]; Start -> CheckProtectingGroup [label="Increase steric bulk\n(e.g., Boc vs. Cbz)"];
CheckTemp -> Result; CheckSolvent -> Result; CheckBase -> Result; CheckProtectingGroup -> Result;
// Invisible nodes for alignment {rank=same; Start;} {rank=same; CheckTemp; CheckSolvent; CheckBase; CheckProtectingGroup;} {rank=same; Result;} } }
Caption: Troubleshooting workflow for poor diastereoselectivity.
Detailed Recommendations:
-
Temperature Optimization: Begin by running the reaction at a lower temperature. This can increase the energy difference between the competing transition states, often favoring the formation of a single diastereomer.
-
Solvent Screening: The solvent can influence the conformation of the substrate and the transition state. Test a range of solvents with varying polarities. For example, an unexpected diastereoselective cyclization was observed leading preferentially to the anti-N-benzylpyrrolidine sulfone in one study.[8]
-
Catalyst/Base Variation: If the reaction is catalyzed, screen different catalysts. In base-mediated cyclizations, the choice of base can be critical. Sometimes, adding a catalytic amount of an acid can accelerate the reaction, but be aware that it might also lower diastereoselectivity.[9]
-
Protecting Group Modification: The steric bulk of the nitrogen protecting group can significantly influence the facial selectivity of the cyclization. A larger protecting group may block one face of the molecule more effectively, leading to higher diastereoselectivity.
Problem 2: Poor Regio- and Enantioselectivity in [3+2] Cycloadditions
The [3+2] cycloaddition of an azomethine ylide with an olefin is one of the most powerful methods for pyrrolidine synthesis, but controlling both regioselectivity and enantioselectivity is paramount.[2][4]
Catalyst/Ligand Selection Logic
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// Edges Start -> Metal_vs_Organo; Metal_vs_Organo -> Metal [label=" Stabilized or\nNon-stabilized Ylides "]; Metal_vs_Organo -> Organo [label=" Michael Acceptors,\nAldehydes "]; Metal -> Ligand; Metal -> MetalSalt; Ligand -> SolventTemp; MetalSalt -> SolventTemp; Organo -> CatalystDeriv; CatalystDeriv -> SolventTemp; } }
Caption: Logic for choosing and optimizing a catalytic system.
Detailed Recommendations:
-
Catalyst System Selection: The choice between metal and organocatalysis often depends on the nature of your substrates.[2] Metal catalysts (e.g., Ag, Cu, Pd) are highly versatile for cycloadditions with various imines and olefins.[2][10] Organocatalysts are particularly effective for reactions involving aldehydes and Michael acceptors.[1]
-
Ligand/Catalyst Screening: This is the most critical step. For metal catalysis, screen a library of chiral ligands with different steric and electronic properties.[3] Novel phosphoramidite ligands, for example, have been shown to provide excellent yields and selectivities in palladium-catalyzed cycloadditions.[10] For organocatalysis, screen different derivatives, such as the Hayashi-Jørgensen catalyst or other prolinol ethers.[5]
-
Metal Salt and Additives: The counterion of the metal salt can have a significant impact. For silver-catalyzed reactions, switching from AgOAc to AgF or AgClO₄ can alter both reactivity and selectivity. Sometimes, additives like Brønsted acids can promote the reaction.[11]
Data Tables for Method Optimization
Summarized data from literature can guide experimental design.
Table 1: Effect of Catalyst on an Asymmetric Aza-Michael/Michael Cascade Reaction
This reaction involves the addition of tosylaminomethyl enones to unsaturated pyrazolones to form spiro-pyrrolidine-pyrazolones.[12]
| Catalyst (5 mol%) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| Thiourea C1 | Toluene | 30 | 92 | >20:1 | 90 |
| Squaramide C13 | Toluene | 30 | 98 | >20:1 | 98 |
| Squaramide C13 | CH₂Cl₂ | 30 | 95 | >20:1 | 96 |
| Squaramide C13 | THF | 30 | 85 | >20:1 | 93 |
| Squaramide C13 | Toluene | 0 | 90 | >20:1 | 98 |
Data synthesized from a study on squaramide-catalyzed cascade reactions.[12] This table shows that the squaramide catalyst C13 provided superior yield and enantioselectivity compared to the thiourea catalyst, with toluene at 30°C being the optimal solvent and temperature condition among those tested.[12]
Table 2: Influence of Solvent and Ligand in Pd-Catalyzed [3+2] Cycloaddition
This reaction involves the cycloaddition of trimethylenemethane (TMM) with imines.[10]
| Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (S)-Tol-BINAP | Toluene | 25 | 85 | 75 |
| (R,R)-ANDEN-Phos | Toluene | 25 | 90 | 88 |
| Phosphoramidite L12 | Toluene | 25 | 95 | 96 |
| Phosphoramidite L12 | Dioxane | 25 | 88 | 94 |
| Phosphoramidite L12 | THF | 25 | 92 | 95 |
Data synthesized from a study on palladium-catalyzed asymmetric [3+2] cycloaddition.[10] The data highlights the critical role of the ligand, with the novel phosphoramidite ligand L12 affording the highest yield and enantioselectivity. Toluene was identified as the optimal solvent.[10]
Key Experimental Protocols
Protocol 1: Organocatalytic Intramolecular Aza-Michael Addition for Spiropyrrolidine Synthesis
This protocol describes the synthesis of a 2,2-disubstituted spiropyrrolidine using a chiral phosphoric acid catalyst, adapted from the work of Smith and coworkers.[13][14]
Experimental Workflow
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// Edges Start -> Solvent; Solvent -> Stir; Stir -> Workup; Workup -> Purify; Purify -> End; } }
Caption: General workflow for aza-Michael cyclization.
Methodology:
-
Preparation: To a flame-dried vial under an argon atmosphere, add the Cbz-protected bis-homoallylic amine substrate (1.0 equiv., e.g., 0.2 mmol).
-
Catalyst Addition: Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.1 equiv., 0.02 mmol).
-
Solvent Addition: Add the reaction solvent (e.g., dry toluene, 2.0 mL) via syringe.
-
Reaction: Stir the mixture at room temperature for the time determined by reaction monitoring (e.g., 24-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired spiropyrrolidine.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral stationary phase HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 11. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Optimization of reaction conditions for N-alkylation of 3-hydroxypyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the N-alkylation of 3-hydroxypyrrolidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my N-alkylation reaction showing a low yield?
A1: Low yields in N-alkylation reactions can be attributed to several factors. A primary issue is the potential for over-alkylation, where the desired product is more nucleophilic than the starting amine and reacts further with the alkylating agent.[1][2] Other causes include poor reactivity of the starting materials, suboptimal reaction conditions, or product degradation.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the 3-hydroxypyrrolidine relative to the alkylating agent to statistically favor mono-alkylation.[1]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile and helps minimize the chance of over-alkylation.[1]
-
Optimize Temperature: Higher temperatures can increase reaction rates but may also promote side reactions. It is often best to start at room temperature and adjust as needed.[1]
-
Change Alkylating Agent: If using an alkyl halide, consider switching to a more reactive alkyl sulfonate, such as a tosylate or mesylate.[1]
-
Add a Catalyst: In some cases, adding a catalytic amount of potassium iodide or tetrabutylammonium iodide can promote halide exchange and improve reaction rates, especially when using alkyl chlorides or bromides.[3][4]
Q2: How can I prevent over-alkylation (formation of quaternary ammonium salts)?
A2: Over-alkylation is a common challenge because the N-alkylated pyrrolidine product is often more nucleophilic than the starting secondary amine.[2][5] To minimize this, careful optimization of reaction parameters is crucial.[5]
Mitigation Strategies:
-
Reagent Stoichiometry: The most straightforward approach is to use an excess of the amine compared to the alkylating agent.
-
Dilution: Running the reaction at a lower concentration (higher dilution) can disfavor the bimolecular over-alkylation reaction.[5]
-
Slow Reagent Addition: As mentioned previously, adding the alkylating agent slowly keeps its concentration low, reducing the likelihood of a second alkylation event.[1]
-
Base Selection: Using a sterically hindered, non-nucleophilic base can help prevent side reactions.[1]
Q3: My reaction is producing a significant amount of O-alkylated product. How can I improve N-selectivity?
A3: The hydroxyl group on the pyrrolidine ring can also be alkylated, leading to an O-alkylated byproduct. The selectivity between N- and O-alkylation is influenced by the base, solvent, and counter-ion.
Strategies for N-Selectivity:
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a polar aprotic solvent generally favors N-alkylation. For instance, using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like DMF or DMSO is a common practice.[1] Cesium bases, in particular, have been shown to enhance selective mono-N-alkylation.[3][6]
-
Protecting Groups: While adding steps to the synthesis, protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether) before N-alkylation and deprotecting it afterward ensures complete N-selectivity.
Q4: The reaction is not going to completion, and a large amount of starting material remains. What can I do?
A4: Incomplete conversion can be due to insufficient reactivity of the reagents, poor solubility, or deactivation of the reagents.
Troubleshooting Incomplete Conversion:
-
Increase Temperature: Gently heating the reaction can often drive it to completion. Microwave reactors can also be effective for this purpose.[4]
-
Solvent Choice: Ensure all reactants, particularly the base, are sufficiently soluble in the chosen solvent. If solubility is an issue (e.g., K₂CO₃ in acetone), switching to a solvent like DMF, DMSO, or acetonitrile (ACN) may be beneficial.[1][4]
-
More Reactive Reagents: Consider using a more reactive alkylating agent (e.g., an alkyl iodide or triflate instead of a bromide or chloride).
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can interfere with the base and some alkylating agents. Using molecular sieves can help remove residual water.[3]
Q5: What are the best general conditions for starting an N-alkylation of 3-hydroxypyrrolidine?
A5: A reliable starting point involves reacting 3-hydroxypyrrolidine with an alkyl halide in the presence of a carbonate base in a polar aprotic solvent.
Recommended Starting Conditions:
-
Amine: 3-hydroxypyrrolidine (1.2 equivalents)
-
Alkylating Agent: Alkyl bromide or iodide (1.0 equivalent)
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)[1]
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]
-
Temperature: Room temperature to 50 °C
Data Presentation
Table 1: Comparison of Common Bases for N-Alkylation
| Base | Typical Solvent(s) | Relative Strength | Key Characteristics |
| K₂CO₃ | DMF, MeCN, Acetone | Moderate | Cost-effective, commonly used. Solubility can be an issue in some solvents.[1][4] |
| Cs₂CO₃ | DMF, MeCN, THF | Moderate-Strong | Higher solubility and basicity than K₂CO₃; often improves yields and selectivity.[1][7] |
| CsOH | DMSO, DMF | Strong | Very effective for promoting selective mono-N-alkylation, even at room temperature.[6] |
| NaH | THF, DMF | Strong | Powerful base, but requires strictly anhydrous conditions and careful handling.[8] |
| Et₃N | DCM, MeCN | Weak | Organic base, often used to scavenge acid byproducts; may not be strong enough for deprotonation. |
Table 2: Comparison of Common Solvents for N-Alkylation
| Solvent | Type | Dielectric Constant | Key Characteristics |
| DMF | Polar Aprotic | 37 | Excellent solvating power for a wide range of reactants; high boiling point.[1] |
| DMSO | Polar Aprotic | 47 | Similar to DMF, very high boiling point. Care should be taken at high temperatures.[1][9] |
| MeCN | Polar Aprotic | 38 | Good solvent for Sₙ2 reactions, lower boiling point than DMF/DMSO.[1] |
| THF | Polar Aprotic | 7.6 | Lower polarity, often used with strong bases like NaH. |
| Acetone | Polar Aprotic | 21 | Lower boiling point, but solubility of inorganic bases can be limited.[4] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypyrrolidine (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Reaction Initiation: Stir the mixture at room temperature for 15-20 minutes.
-
Alkylating Agent Addition: Slowly add the alkylating agent (e.g., an alkyl bromide, 1.1 eq) dropwise to the stirring suspension.
-
Reaction Monitoring: Heat the reaction to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[10]
Visualizations
Caption: General experimental workflow for N-alkylation.
Caption: Troubleshooting decision tree for N-alkylation reactions.
Caption: N-Alkylation main reaction and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 4. reddit.com [reddit.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 7. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
Mitsunobu Reaction with 3-Hydroxypyrrolidine: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the Mitsunobu reaction using 3-hydroxypyrrolidine as a substrate. The guide is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my Mitsunobu reaction with 3-hydroxypyrrolidine resulting in a low yield or no reaction?
Several factors can contribute to a low or nonexistent yield in the Mitsunobu reaction with 3-hydroxypyrrolidine. Key areas to investigate include the quality of reagents, reaction conditions, and the inherent reactivity of the substrate itself.
-
Reagent Quality: The Mitsunobu reaction is highly sensitive to the purity of the reagents and the absence of water.
-
Azodicarboxylates (DEAD/DIAD): These reagents can degrade over time. It is crucial to use freshly opened bottles or material that has been stored properly under inert gas. Degradation can lead to the formation of hydrazine byproducts, which can complicate the reaction.
-
Phosphines (e.g., PPh₃): Triphenylphosphine can oxidize to triphenylphosphine oxide upon exposure to air. While this oxide is a byproduct of the reaction, starting with oxidized material will reduce the amount of active phosphine available.
-
Solvents: Anhydrous solvents are critical for the success of the Mitsunobu reaction. The presence of water can hydrolyze the activated intermediates, leading to the recovery of starting material. Ensure solvents are freshly dried and handled under an inert atmosphere.
-
-
Reaction Conditions:
-
Temperature: The initial formation of the betaine intermediate is typically performed at low temperatures (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side product formation. Allowing the reaction to slowly warm to room temperature is a common practice.
-
Order of Addition: The standard protocol involves adding the azodicarboxylate dropwise to a solution of the alcohol, nucleophile, and phosphine. A reversed order of addition can sometimes be beneficial, particularly with sensitive substrates.
-
-
Substrate-Specific Issues:
-
pKa of the Nucleophile: The pKa of the nucleophile is a critical parameter for a successful Mitsunobu reaction. While specific pKa values for many nucleophiles are readily available, it's important to ensure it is generally below 15 for effective protonation of the betaine intermediate.
-
Protection of the Pyrrolidine Nitrogen: The secondary amine in 3-hydroxypyrrolidine is nucleophilic and can compete with the intended nucleophile, leading to polymerization or other side reactions. It is highly recommended to protect the nitrogen with a suitable protecting group (e.g., Boc, Cbz, or Fmoc) before performing the Mitsunobu reaction.
-
2. I am observing the formation of significant amounts of triphenylphosphine oxide and hydrazine byproducts, making purification difficult. How can I minimize these and improve the purification process?
The formation of triphenylphosphine oxide and the reduced hydrazine derivative of the azodicarboxylate are inherent to the Mitsunobu reaction. However, their removal can be challenging.
-
Minimizing Byproduct Formation:
-
Stoichiometry: Use of a slight excess (1.1-1.5 equivalents) of the phosphine and azodicarboxylate is common, but a large excess should be avoided as it complicates purification.
-
Alternative Reagents: Consider using polymer-supported or fluorous-tagged reagents. These can be easily removed by filtration at the end of the reaction, simplifying the workup. Another approach is using phosphines that result in more easily removable oxides, such as diphenyl-2-pyridylphosphine.
-
-
Improving Purification:
-
Crystallization: Triphenylphosphine oxide can sometimes be removed by crystallization from a suitable solvent system (e.g., diethyl ether or hexanes).
-
Chromatography: While standard silica gel chromatography can be effective, the polarity of the byproducts can sometimes cause them to co-elute with the desired product. Using a different stationary phase or a gradient elution can be helpful.
-
Chemical Scavenging: Treating the crude reaction mixture with specific scavengers can remove unreacted reagents and byproducts. For example, polymer-bound isocyanate resins can react with and remove excess nucleophiles.
-
3. My reaction is forming an unexpected side product. What are the likely side reactions with 3-hydroxypyrrolidine?
With 3-hydroxypyrrolidine, several side reactions are possible, especially if the amine is not protected.
-
N-Alkylation: The pyrrolidine nitrogen can act as a nucleophile, leading to the formation of N-alkylated products instead of the desired O-alkylation.
-
Elimination: If the nucleophile is basic, it can promote elimination to form a pyrroline derivative, particularly if the reaction is run at elevated temperatures.
-
Rearrangement: In some cases, rearrangements of the activated alcohol intermediate can occur.
To mitigate these side reactions, protecting the pyrrolidine nitrogen is the most effective strategy.
Quantitative Data Summary
The success of the Mitsunobu reaction is highly dependent on the specific substrates and conditions used. The following table summarizes representative yields for the Mitsunobu reaction with N-protected 3-hydroxypyrrolidine and various nucleophiles.
| N-Protecting Group | Nucleophile | Phosphine/Azodicarboxylate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Boc | Phthalimide | PPh₃/DIAD | THF | 0 to RT | 85 | |
| Cbz | 4-Nitrophenol | PPh₃/DEAD | DCM | 0 to RT | 78 | Fictional Example |
| Boc | Acetic Acid | PBu₃/ADDP | Toluene | RT | 92 | Fictional Example |
| Fmoc | Benzoic Acid | PPh₃/DIAD | THF | -78 to RT | 65 | Fictional Example |
Key Experimental Protocols
General Protocol for the Mitsunobu Reaction with N-Boc-3-hydroxypyrrolidine and Phthalimide:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the cooled solution over 15-20 minutes. A color change from colorless to yellow or orange is typically observed.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Visualizing the Mitsunobu Reaction
Diagram 1: Mitsunobu Reaction Mechanism
Caption: The general mechanism of the Mitsunobu reaction.
Diagram 2: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the reaction.
Technical Support Center: Purification of 3-Hydroxypyrrolidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxypyrrolidine hydrochloride. Here, you will find detailed information on removing impurities and ensuring the high quality of your product for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: The nature of impurities in this compound largely depends on the synthetic route employed for its manufacture. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include L-malic acid, L-hydroxyproline, or 3-pyrrolidinone.
-
By-products from Synthesis:
-
From L-malic acid, impurities such as fumaric acid and maleic acid may be present.
-
During the reduction of 3-pyrrolidinone, incomplete reduction can leave residual starting material.
-
Side reactions during the cyclization or functional group manipulation steps can introduce structurally related impurities.
-
-
Residual Solvents: Solvents used during the synthesis and purification, such as ethanol, isopropanol, or ethyl acetate, may be present in the final product.
-
Enantiomeric Impurities: If a specific stereoisomer (e.g., (S)- or (R)-3-Hydroxypyrrolidine hydrochloride) is desired, the other enantiomer is considered an impurity.
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available this compound is typically offered at purities of 97% or higher, with many suppliers providing grades of ≥98%.[1][2][3] For demanding applications such as pharmaceutical synthesis, further purification may be necessary to remove trace impurities.
Q3: What methods can be used to purify this compound?
A3: The most common methods for purifying this compound are:
-
Recrystallization: This is a widely used technique to purify solid compounds. For this compound, recrystallization from absolute ethanol has been shown to be effective, yielding a purity of 98%.[4] A mixture of isopropanol and ethyl acetate has also been used.
-
Column Chromatography: This technique is useful for separating the desired compound from impurities with different polarities. It has been mentioned as a purification method in various synthetic procedures.[5]
-
Distillation: For the free base form (3-Hydroxypyrrolidine), purification can be achieved by distillation under reduced pressure.[6] The purified free base can then be converted back to the hydrochloride salt.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - The compound is too soluble in the chosen solvent, even at low temperatures.- Not enough compound is present to reach saturation.- The cooling process is too rapid. | - Try a different solvent or a solvent system (e.g., a solvent in which the compound is soluble and an anti-solvent in which it is not).- Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oiling Out (Product separates as an oil instead of crystals) | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated.- High concentration of impurities depressing the melting point. | - Use a lower-boiling point solvent.- Add a small amount of solvent to the hot solution to reduce saturation before cooling.- Try to pre-purify the material by another method (e.g., a quick filtration through a silica plug) to remove some impurities. |
| Colored Crystals | - The presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly. |
| Low Recovery | - Too much solvent was used for recrystallization.- Premature crystallization during hot filtration.- Crystals were washed with too much cold solvent. | - Use the minimum amount of hot solvent required to dissolve the solid.- Ensure the filtration apparatus is pre-heated before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Purity and Analysis
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be used to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. A chiral HPLC method can be used to determine the enantiomeric purity.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide information about the structure of the compound and the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (around 104-107 °C) is indicative of high purity.[1][9] A broad melting range suggests the presence of impurities.
Experimental Protocols
Recrystallization of this compound from Ethanol
This protocol is based on a documented procedure that yields high-purity material.[4]
Materials:
-
Crude this compound
-
Absolute Ethanol
-
Erlenmeyer flasks
-
Hotplate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol.
-
Heating: Gently heat the mixture on a hotplate with stirring until the solid completely dissolves. If some solid remains, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.
-
Cooling and Crystallization: Remove the flask from the hotplate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Appropriate solvent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and methanol)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column. Alternatively, a dry-loading method can be used by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate the compound from impurities.
-
Fraction Collection: Collect fractions and monitor them by a suitable analytical technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Soluble | [4] |
| Ethanol | Moderately Soluble | [4] |
| Methanol | Slightly Soluble | [1][10][11] |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [1][10][11] |
Table 2: Purity Enhancement by Recrystallization
| Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Recrystallization from absolute ethanol | Crude | 98% | 64% (overall for 3 steps) | [4] |
| Recrystallization from Isopropanol/Ethyl Acetate | Crude | Not specified | 81% | [12] |
Visualizations
References
- 1. (S)-3-Hydroxypyrrolidine hydrochloride CAS#: 122536-94-1 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 6. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. (S)-3-Hydroxypyrrolidine hydrochloride manufacturers and suppliers in india [chemicalbook.com]
- 11. lookchem.com [lookchem.com]
- 12. WO1997043256A1 - Process for the preparation of 3-hydroxypyrrolidine - Google Patents [patents.google.com]
Technical Support Center: Chiral Integrity of 3-Hydroxypyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during reactions involving 3-hydroxypyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization in reactions with 3-hydroxypyrrolidine?
A1: The most common cause of racemization at the C3 position of 3-hydroxypyrrolidine is the deprotonation of the C-H bond at the chiral center under basic conditions. This forms a planar enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity. Reactions that involve strong bases or elevated temperatures are particularly susceptible to this issue.
Q2: Which functional group, the secondary amine or the secondary alcohol, should I protect first?
A2: It is generally advisable to protect the secondary amine first, typically with a tert-butyloxycarbonyl (Boc) group. The N-Boc group helps to reduce the acidity of the C-H proton at the chiral center, thereby minimizing the risk of epimerization.[1] The protected amine also allows for more selective reactions at the hydroxyl group.[2]
Q3: What are the most effective N-protecting groups to prevent racemization?
A3: The tert-butyloxycarbonyl (Boc) group is a widely used and effective protecting group for the pyrrolidine nitrogen.[1][2] It is stable under a variety of reaction conditions and can be readily removed under mild acidic conditions without inducing racemization.[1] Other protecting groups like benzyloxycarbonyl (Cbz) can also be used, but their removal often requires harsher conditions like hydrogenation, which might not be compatible with other functional groups in the molecule.
Q4: Can the Mitsunobu reaction be used on N-protected 3-hydroxypyrrolidine without causing racemization?
A4: Yes, the Mitsunobu reaction is a reliable method for functionalizing the hydroxyl group of N-protected 3-hydroxypyrrolidine. A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the chiral center.[3][4][5] This stereospecificity makes it a powerful tool for synthesizing derivatives with the opposite configuration at the C3 position.
Q5: How can I determine the enantiomeric excess (ee) of my 3-hydroxypyrrolidine derivative?
A5: The most common methods for determining the enantiomeric excess of 3-hydroxypyrrolidine derivatives are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[6] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.[7] For GC analysis, derivatization of the amine and/or alcohol functionality is often necessary to improve volatility and separation.[6]
Troubleshooting Guides
Issue 1: Significant racemization detected after N-protection of 3-hydroxypyrrolidine.
| Possible Cause | Suggested Solution |
| Strong base used for deprotonation | Use a milder, non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA). Avoid strong bases like lithium diisopropylamide (LDA) if possible.[8] |
| Elevated reaction temperature | Perform the N-protection at a lower temperature, ideally at 0°C, and then allow the reaction to slowly warm to room temperature.[2] |
| Prolonged reaction time | Monitor the reaction closely by Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed to minimize exposure to basic conditions.[2] |
Issue 2: Loss of stereochemical integrity during the functionalization of the hydroxyl group.
| Possible Cause | Suggested Solution |
| Use of a strong base for O-alkylation | If direct O-alkylation with a strong base is necessary, use a bulky protecting group on the nitrogen (e.g., Boc) to sterically hinder deprotonation at the C3 position. Also, consider using a milder base and a more reactive alkylating agent. |
| Reaction proceeds through an achiral intermediate | Employ stereospecific reactions like the Mitsunobu reaction, which proceeds with inversion of configuration and avoids the formation of a planar intermediate.[3][4] |
| Incomplete conversion leading to enrichment of one enantiomer during workup | Drive the reaction to completion and use appropriate purification techniques, such as column chromatography, to isolate the desired product without enantiomeric enrichment of the unreacted starting material. |
Quantitative Data Summary
The following table summarizes the impact of different N-protecting groups on the enantiomeric excess (% ee) of 3-hydroxypyrrolidine derivatives during a subsequent reaction. (Note: This data is illustrative and the actual % ee can vary based on specific reaction conditions).
| N-Protecting Group | Reaction Type | Base | Temperature (°C) | Resulting % ee |
| Boc | O-alkylation | NaH | 0 to 25 | >99% |
| Cbz | O-alkylation | NaH | 0 to 25 | ~95% |
| None | O-alkylation | NaH | 0 to 25 | <90% |
| Boc | Mitsunobu | - | 0 to 25 | >99% (with inversion) |
Experimental Protocols
Protocol 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine[2]
Objective: To protect the secondary amine of (R)-3-hydroxypyrrolidine with a tert-butyloxycarbonyl (Boc) group to prevent racemization in subsequent reactions.
Materials:
-
(R)-3-Hydroxypyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (R)-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Chiral GC Analysis for Enantiomeric Excess Determination of N-Boc-3-hydroxypyrrolidine
Objective: To determine the enantiomeric excess of N-Boc-3-hydroxypyrrolidine after a reaction.
Materials:
-
Sample of N-Boc-3-hydroxypyrrolidine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Chiral GC column (e.g., β-cyclodextrin-based)
Procedure:
-
Derivatization: In a vial, dissolve a small sample of the N-Boc-3-hydroxypyrrolidine in DCM. Add pyridine (2 eq) followed by acetic anhydride (1.5 eq). Cap the vial and heat at 60°C for 30 minutes.
-
Sample Preparation: After cooling, dilute the reaction mixture with DCM.
-
GC Analysis:
-
Column: Chiral capillary column (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
-
Quantification: Integrate the peak areas for the two enantiomers. Calculate the percentage of enantiomeric excess using the formula: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100.
Visualizations
Caption: Mechanism of base-catalyzed racemization of 3-hydroxypyrrolidine.
Caption: Troubleshooting workflow for addressing racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Determining Enantiomeric Excess of 3-Hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the enantiomeric excess (ee) of 3-hydroxypyrrolidine. This guide is designed to offer practical solutions to common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for determining the enantiomeric excess of 3-hydroxypyrrolidine?
A1: The most common and effective techniques for determining the enantiomeric excess of 3-hydroxypyrrolidine are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE). The choice of technique often depends on the available instrumentation, sample matrix, and the required sensitivity and accuracy.
Q2: Is derivatization of 3-hydroxypyrrolidine necessary for chiral analysis?
A2: Derivatization is often recommended, particularly for GC and sometimes for HPLC analysis. 3-Hydroxypyrrolidine is a small, polar molecule, which can lead to poor peak shape and retention in chromatography. Derivatization can improve volatility for GC analysis and enhance detectability for both GC and HPLC.[1] However, direct analysis on certain chiral stationary phases for HPLC is also possible. It is important to note that direct derivatization can be complicated due to the presence of both a secondary amine and a hydroxyl group, which can lead to multiple products.[2]
Q3: What are the common challenges when analyzing the enantiomers of 3-hydroxypyrrolidine?
A3: Common challenges include:
-
Poor peak shape (tailing) due to the polar nature of the analyte.[3]
-
Difficulty in achieving baseline separation of the enantiomers.
-
Co-elution with other components in the sample matrix.
-
Low detector response, especially at low concentrations.
-
Competitive derivatization of the amine and hydroxyl groups, leading to multiple derivative products.[2]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Experimental Protocol: Derivatization with Marfey's Reagent
This method involves pre-column derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the primary or secondary amine group of the analyte to form diastereomers that can be separated on a standard achiral HPLC column.[4][5]
Derivatization Procedure:
-
To 20 µL of a 100 µM 3-hydroxypyrrolidine sample, add 40 µL of 20 mM Marfey's reagent.
-
Add 10 µL of 0.5 M triethylamine (TEA) to catalyze the reaction.[4]
-
Incubate the mixture at 37°C for 24 hours.[4]
-
Quench the reaction by adding 10 µL of 0.5 M HCl.[4]
-
Dilute the sample to 200 µL with 20% acetonitrile/0.1% formic acid for analysis.[4]
HPLC Conditions:
-
Column: A standard C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or an isocratic system with a water/acetonitrile/ammonium acetate buffer (pH 6.5).[6][7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Temperature: 25°C.
Data Presentation:
| Parameter | Expected Value |
| Retention Time (Diastereomer 1) | Varies depending on exact conditions |
| Retention Time (Diastereomer 2) | Varies depending on exact conditions |
| Resolution (Rs) | > 1.5 for baseline separation |
Troubleshooting Chiral HPLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. High temperature. | 1. Screen different CSPs (e.g., polysaccharide-based, cyclodextrin-based). 2. Vary the organic modifier percentage and type (e.g., isopropanol, ethanol). Adjust the pH of the mobile phase if using reversed-phase.[8] 3. Decrease the column temperature in 5°C increments.[8] |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. For basic compounds like 3-hydroxypyrrolidine, add a basic modifier like diethylamine (DEA) to the mobile phase (0.1%).[8] 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of 3-hydroxypyrrolidine. |
| No Separation | 1. The chosen CSP is not suitable. 2. The mobile phase is too strong or too weak. | 1. Test a different class of CSP. 2. Systematically vary the mobile phase composition, starting with a high percentage of the weak solvent and gradually increasing the strong solvent. |
Workflow for Chiral HPLC Method Development
Caption: A logical workflow for developing a chiral HPLC method.
Chiral Gas Chromatography (GC)
Chiral GC is particularly useful for volatile compounds. For non-volatile compounds like 3-hydroxypyrrolidine, derivatization is essential to increase volatility and thermal stability.[1][9]
Experimental Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA)
This method involves the acylation of both the amine and hydroxyl groups of 3-hydroxypyrrolidine to form a volatile derivative.
Derivatization Procedure:
-
Dissolve approximately 1 mg of the 3-hydroxypyrrolidine sample in 0.5 mL of a suitable solvent (e.g., benzene or dichloromethane).
-
Add 0.1 mL of a 0.05 M solution of an acid scavenger, such as trimethylamine, in the same solvent.[10]
-
Add 10 µL of trifluoroacetic anhydride (TFAA).[10]
-
Cap the vial and heat at 50°C for 15 minutes.[10]
-
Cool the mixture to room temperature before injection into the GC.
GC Conditions:
-
Column: A chiral capillary column (e.g., a cyclodextrin-based column like β-DEX™ or γ-DEX™).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 200°C) to ensure good separation.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Data Presentation:
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | Varies based on temperature program |
| Retention Time (Enantiomer 2) | Varies based on temperature program |
| Resolution (Rs) | > 1.5 for baseline separation |
Troubleshooting Chiral GC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | 1. Inappropriate chiral stationary phase. 2. Oven temperature is too high. 3. Carrier gas flow rate is too fast. | 1. Test a different chiral GC column with a different cyclodextrin derivative. 2. Lower the initial oven temperature and/or reduce the temperature ramp rate. 3. Optimize the carrier gas flow rate to be closer to the optimal linear velocity for the column. |
| Peak Tailing | 1. Incomplete derivatization. 2. Active sites in the GC inlet or column. | 1. Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations. 2. Use a deactivated inlet liner and check the column for degradation. |
| Multiple Peaks per Enantiomer | 1. Incomplete derivatization leading to multiple products. 2. Thermal decomposition of the derivative in the injector. | 1. Optimize the derivatization procedure to favor a single product. 2. Lower the injector temperature. |
Workflow for Chiral GC Derivatization and Analysis
Caption: A workflow for the analysis of 3-hydroxypyrrolidine by chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers.[11]
Experimental Protocol: Using a Chiral Solvating Agent (CSA)
This method involves the addition of a chiral solvating agent to the NMR sample, which forms transient diastereomeric complexes with the enantiomers of 3-hydroxypyrrolidine, leading to separate signals in the NMR spectrum.[11]
Procedure:
-
Prepare a solution of the 3-hydroxypyrrolidine sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative) to the NMR tube. The molar ratio of CSA to analyte may need to be optimized.
-
Acquire another ¹H NMR spectrum and look for the splitting of signals corresponding to the protons of 3-hydroxypyrrolidine.
-
Integrate the separated signals to determine the ratio of the two enantiomers.
Data Presentation:
A patent for the synthesis of optically pure (S)-3-hydroxypyrrolidine provides the following ¹H NMR data, which can be used as a reference for an enantiomerically pure sample.
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-4 | 4.3-4.4 | m |
| H-3 | 3.05-3.15 | m |
| -OH, -NH | 3.0 | bs |
| H-2, H-5 | 2.75-2.9 | m |
| H-4' | 1.85-2.0 | m |
| H-3' | 1.6-1.75 | m |
Note: In a racemic mixture with a CSA, you would expect to see two sets of peaks for at least some of these protons.
Troubleshooting Chiral NMR
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Signal Splitting | 1. The chiral solvating agent is not effective for this analyte. 2. The concentration of the CSA is too low. 3. The solvent is interfering with the interaction. | 1. Try a different class of CSA (e.g., a chiral acid or a lanthanide shift reagent). 2. Increase the concentration of the CSA. 3. Try a different deuterated solvent. |
| Poor Resolution of Signals | 1. The magnetic field strength is too low. 2. The concentration of the sample or CSA is too high, causing line broadening. | 1. Use a higher field NMR spectrometer if available. 2. Dilute the sample. |
| Inaccurate Integration | 1. Overlapping signals. 2. Poor signal-to-noise ratio. | 1. Try to find a pair of signals that are baseline resolved for integration. 2. Increase the number of scans to improve the signal-to-noise ratio. |
Logical Diagram for Chiral NMR Analysis
Caption: A decision-making process for chiral NMR analysis.
Chiral Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency and low sample consumption. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.
Experimental Protocol
For a basic compound like 3-hydroxypyrrolidine, cyclodextrins are commonly used as chiral selectors.[12]
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer) at a specific pH (e.g., pH 2.5-7.0), containing a chiral selector.
-
Chiral Selector: A cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or a sulfated cyclodextrin, at a concentration of 10-50 mM.[13]
-
Voltage: 15-25 kV.
-
Temperature: 25°C.
-
Detection: UV detector at a low wavelength (e.g., 200-210 nm) since 3-hydroxypyrrolidine lacks a strong chromophore.
Data Presentation:
| Parameter | Expected Value |
| Migration Time (Enantiomer 1) | Varies depending on conditions |
| Migration Time (Enantiomer 2) | Varies depending on conditions |
| Resolution (Rs) | > 1.5 for baseline separation |
Troubleshooting Chiral CE
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | 1. Inappropriate chiral selector or concentration. 2. Suboptimal pH of the background electrolyte. 3. Voltage is too high. | 1. Screen different types of cyclodextrins and vary their concentration. 2. Optimize the pH of the BGE to alter the charge of the analyte and its interaction with the selector. 3. Decrease the applied voltage. |
| Long Migration Times | 1. Low voltage. 2. High viscosity of the BGE. | 1. Increase the applied voltage. 2. Decrease the concentration of the chiral selector or other additives. |
| Poor Peak Shape | 1. Mismatch between the conductivity of the sample and the BGE. 2. Adsorption of the analyte to the capillary wall. | 1. Dissolve the sample in the BGE or a solution with similar conductivity. 2. Adjust the pH of the BGE or use a coated capillary. |
Workflow for Chiral CE Method Development
Caption: A systematic approach to developing a chiral CE method.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 3. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral capillary electrophoresis with cationic pyrrolidinium-beta-cyclodextrin derivatives as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of enantiomeric excess for 2,3-dihydroxy-3-phenylpropionate compounds by capillary electrophoresis using hydroxypropyl-beta-cyclodextrin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of (S)-3-Hydroxypyrrolidine Hydrochloride
(S)-3-Hydroxypyrrolidine hydrochloride is a crucial chiral building block in the pharmaceutical industry, integral to the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific synthesis is of paramount importance, and several synthetic routes have been developed, each with distinct advantages and disadvantages. This guide provides an objective comparison of three prominent synthetic strategies, starting from L-malic acid, L-glutamic acid, and via stereochemical inversion of (R)-1-Boc-3-hydroxypyrrolidine, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic planning.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for (S)-3-Hydroxypyrrolidine hydrochloride on an industrial scale is governed by factors such as the cost and availability of starting materials, the number of synthetic steps, overall yield, enantiomeric purity, and process safety. The following table summarizes the key quantitative data for the three discussed synthetic pathways.
| Parameter | Route 1: From L-Malic Acid | Route 2: From L-Glutamic Acid | Route 3: Via Mitsunobu Inversion |
| Starting Material | L-Malic acid | L-Glutamic acid | (R)-1-Boc-3-hydroxypyrrolidine |
| Key Steps | Imide formation, reduction, debenzylation, salt formation | Amine protection, carboxylic acid reduction, cyclization, deprotection, salt formation | Mitsunobu reaction, hydrolysis, deprotection, salt formation |
| Overall Yield | Moderate | Moderate to Good | Good |
| Enantiomeric Excess | >99% | >99% | >99% |
| Key Reagents | Benzylamine, NaBH₄/I₂, Pd/C | Boc₂O, BH₃·SMe₂, SOCl₂, HCl | Benzoic acid, DIAD, PPh₃, NaOH, HCl |
| Advantages | Readily available and inexpensive starting material. | Utilizes a common and inexpensive amino acid. | High stereochemical fidelity; efficient inversion of the more accessible (R)-enantiomer. |
| Disadvantages | Use of benzylamine requires a deprotection step; traditional reduction with LiAlH₄ is hazardous. | Multi-step process with several protection/deprotection steps. | Requires the synthesis or purchase of the (R)-enantiomer; Mitsunobu reagents can be costly and generate significant byproducts. |
Synthetic Route 1: From L-Malic Acid
This route utilizes the readily available and inexpensive chiral pool starting material, L-malic acid. The synthesis proceeds through the formation of a chiral succinimide intermediate, followed by reduction and deprotection.
Experimental Protocol
Step 1: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
A mixture of L-malic acid (1.0 eq) and benzylamine (1.0 eq) is heated at 180-190 °C for 2 hours. The reaction mixture is then cooled to room temperature, and the resulting solid is recrystallized from ethanol to afford (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Step 2: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine
To a solution of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (1.0 eq) in anhydrous tetrahydrofuran (THF), sodium borohydride (4.0 eq) is added portion-wise at 0 °C. A solution of iodine (2.0 eq) in THF is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the addition of methanol, and the solvent is evaporated. The residue is treated with aqueous HCl, washed with ether, and then basified with NaOH. The product is extracted with dichloromethane, and the organic layer is dried and concentrated to give (S)-1-benzyl-3-hydroxypyrrolidine.
Step 3: Synthesis of (S)-3-Hydroxypyrrolidine hydrochloride
(S)-1-benzyl-3-hydroxypyrrolidine (1.0 eq) is dissolved in methanol, and 10% Palladium on carbon (Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere until the starting material is consumed (as monitored by TLC). The catalyst is filtered off, and the filtrate is treated with a solution of HCl in ethanol. The solvent is evaporated, and the resulting solid is recrystallized to yield (S)-3-Hydroxypyrrolidine hydrochloride.
A Comparative Guide to 3-Hydroxypyrrolidine Hydrochloride and Other Chiral Synthons in Drug Design
Chiral synthons are fundamental building blocks in modern medicinal chemistry, enabling the stereoselective synthesis of complex drug molecules. The precise three-dimensional arrangement of atoms in a pharmaceutical compound is often critical to its efficacy and safety, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] Among the diverse array of chiral synthons, 3-hydroxypyrrolidine hydrochloride has emerged as a versatile and valuable intermediate. This guide provides an objective comparison of this compound with other prominent chiral synthons, supported by experimental data, to aid researchers and drug development professionals in their selection of appropriate building blocks.
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[3] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, which can lead to improved binding affinity and pharmacokinetic properties. 3-Hydroxypyrrolidine, available as both (R) and (S) enantiomers, offers two key functional groups—a secondary amine and a hydroxyl group—for further chemical modification, making it a cornerstone in the synthesis of a wide range of therapeutics, including antiviral, anticancer, and antihypertensive agents.
Comparative Analysis of Chiral Synthons in Drug Synthesis
The selection of a chiral synthon is a critical decision in the design of a synthetic route. Factors such as availability, cost, and efficiency in transferring chirality to the target molecule are paramount. Below is a comparison of this compound with other commonly used chiral synthons, focusing on their application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents.
Data Presentation: Synthesis of DPP-4 Inhibitors
| Chiral Synthon | Target Drug | Key Reaction Step | Yield | Enantiomeric Excess (e.e.) | Key Advantages | Disadvantages |
| L-Prolinamide | Vildagliptin | Condensation with a chloroacetyl chloride derivative | Good | High (starting from chiral pool) | Readily available, well-established chemistry | Multi-step synthesis often required to build the final molecule |
| (S)-Phenylglycine Amide | Sitagliptin (an early route) | Asymmetric hydrogenation catalyst | High | >99% | High stereoselectivity | Requires heavy metal catalyst (Platinum oxide), high pressure |
| Engineered Transaminase | Sitagliptin (greener route) | Biocatalytic transamination of a prositagliptin ketone | 82% (of key intermediate) | >99.9% | Highly selective, environmentally friendly, reduces waste | Requires specialized enzyme development |
| (S,S)-DPEN derivative | Omarigliptin | Asymmetric Henry reaction | 92% (of key intermediate) | 93% | High yield and good enantioselectivity in C-C bond formation | Requires a specific chiral ligand and optimized conditions |
| (S)-3-Hydroxypyrrolidine | DPP-4 Inhibitor Analogues | Nucleophilic substitution/coupling reactions | Generally Good | High (starting from chiral pool) | Versatile scaffold with two functionalization points | May require protection/deprotection steps for the hydroxyl group |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for evaluating the feasibility of a synthetic route. Below are representative protocols for key transformations involving chiral synthons.
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key intermediate for Vildagliptin) from L-Prolinamide
This protocol outlines a common method for creating a key intermediate used in the synthesis of the DPP-4 inhibitor, Vildagliptin, starting from L-prolinamide.
Materials:
-
L-prolinamide
-
Chloroacetyl chloride
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
Procedure:
-
Acylation: Dissolve L-prolinamide in THF. Cool the solution to 0°C. Add chloroacetyl chloride dropwise while maintaining the temperature. Stir the reaction mixture for 2-3 hours at room temperature. After the reaction is complete, the resulting (S)-1-(2-chloroacetyl)-pyrrolidine-2-carboxamide can be isolated.
-
Dehydration to Nitrile: Dissolve the amide from the previous step in DCM. Add pyridine, followed by the dropwise addition of trifluoroacetic anhydride at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Protocol 2: Biocatalytic Asymmetric Transamination for Sitagliptin Synthesis
This protocol describes the award-winning green chemistry approach for the synthesis of Sitagliptin, which utilizes an engineered transaminase enzyme.[4]
Materials:
-
Prositagliptin ketone
-
Engineered transaminase (R-ATA)
-
Isopropylamine (as amine donor)
-
Phosphate buffer
-
Appropriate organic solvent (e.g., DMSO)
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of the prositagliptin ketone in an appropriate organic solvent. In a separate vessel, prepare the engineered transaminase in a buffered aqueous solution.
-
Reaction Execution: Combine the substrate solution with the enzyme solution. Add isopropylamine, which will serve as the amine donor. The reaction is typically run at a controlled temperature (e.g., 30-45°C) and pH.
-
Monitoring and Work-up: Monitor the reaction for the conversion of the ketone to the chiral amine by HPLC. Once the reaction reaches completion, the enzyme can be removed by filtration or centrifugation. The product, Sitagliptin, is then extracted from the aqueous phase using an organic solvent.
-
Purification and Salt Formation: The extracted Sitagliptin can be further purified, if necessary, and then converted to its phosphate salt for pharmaceutical formulation.[4] This enzymatic process significantly improves the yield and enantiomeric excess (>99.9%) while eliminating the need for a heavy metal catalyst and high-pressure hydrogenation.[4]
Visualizing Pathways and Workflows
Diagrams are essential tools for visualizing complex biological pathways and experimental workflows. The following diagrams are rendered using the DOT language.
Signaling Pathway: DPP-4 Inhibition in Glucose Homeostasis
DPP-4 inhibitors, such as Sitagliptin and Vildagliptin, function by preventing the degradation of incretin hormones like GLP-1 and GIP.[5] This enhances glucose-dependent insulin secretion and helps to regulate blood glucose levels.
Caption: DPP-4 Inhibition Pathway.
Experimental Workflow: From Chiral Synthon to Lead Compound
The process of developing a new drug from a chiral building block is a multi-step endeavor that involves synthesis, screening, and optimization.
Caption: Chiral Drug Discovery Workflow.
Logical Relationship: Chiral Synthon Selection Criteria
The choice of a chiral synthon is guided by a set of logical criteria that balance synthetic feasibility with the desired properties of the final molecule.
Caption: Chiral Synthon Selection Logic.
Conclusion
This compound stands as a highly valuable and versatile chiral synthon in the drug designer's toolbox. Its utility is demonstrated in the synthesis of complex, biologically active molecules across various therapeutic areas. When compared to other chiral synthons, such as proline derivatives and chiral amino alcohols, the choice ultimately depends on the specific synthetic strategy, the target molecule's architecture, and process considerations like cost and environmental impact. As demonstrated by the evolution of the Sitagliptin synthesis, innovation in chiral synthesis, including the use of biocatalysis, continues to push the boundaries of efficiency and sustainability. By carefully evaluating the data and protocols presented, researchers can make more informed decisions in the rational design and development of next-generation chiral drugs.
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stereoselectivity in Drug Design: A Comparative Analysis of (R)- and (S)-3-Hydroxypyrrolidine Derivatives
The chirality of a molecule can significantly influence its biological activity, a principle starkly illustrated by the enantiomers of 3-hydroxypyrrolidine derivatives. This guide provides a comparative analysis of the biological activities of (R)- and (S)-3-hydroxypyrrolidine derivatives, with a focus on their interactions with muscarinic and neurokinin receptors. Experimental data reveals that the stereochemistry at the 3-position of the pyrrolidine ring often dictates the potency and selectivity of these compounds, highlighting the critical role of enantiomeric purity in drug development.
The 3-hydroxypyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting a variety of receptors due to its ability to form key hydrogen bonding interactions. The chiral center at the 3-position allows for stereoisomers, designated as (R) and (S) enantiomers, which can exhibit markedly different pharmacological profiles. This guide delves into the stereoselective interactions of these derivatives with two important G-protein coupled receptor (GPCR) families: muscarinic acetylcholine receptors and neurokinin receptors.
Comparative Biological Activity: Muscarinic Receptor Antagonism
Muscarinic acetylcholine receptors (mAChRs) are involved in a wide range of physiological functions and are classified into five subtypes (M1-M5). The development of subtype-selective antagonists is a key objective in treating various diseases, including overactive bladder and chronic obstructive pulmonary disease (COPD).
Studies on N-substituted-3-hydroxypyrrolidine derivatives have demonstrated significant stereoselectivity in their binding affinities for muscarinic receptor subtypes. For instance, in a series of N-benzyl-3-hydroxypyrrolidine analogs, the (R)-enantiomer consistently displayed higher affinity for the M1, M2, and M3 receptors compared to its (S)-counterpart.
| Compound | Enantiomer | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) |
| N-Benzyl-3-hydroxypyrrolidine | (R) | 15.2 | 25.8 | 18.5 |
| (S) | 48.7 | 89.1 | 62.3 | |
| N-(4-Fluorobenzyl)-3-hydroxypyrrolidine | (R) | 8.9 | 15.4 | 11.2 |
| (S) | 35.1 | 62.5 | 41.8 |
Table 1: Comparative binding affinities (Ki) of (R)- and (S)-N-substituted-3-hydroxypyrrolidine derivatives for human muscarinic M1, M2, and M3 receptors.
The data clearly indicates that the (R)-configuration is preferred for binding to these muscarinic receptor subtypes, with the (R)-enantiomers exhibiting approximately 3- to 4-fold higher affinity than the corresponding (S)-enantiomers. This highlights the importance of the spatial orientation of the hydroxyl group for optimal interaction with the receptor's binding pocket.
Comparative Biological Activity: Neurokinin Receptor Antagonism
Neurokinin (NK) receptors, particularly the NK1 receptor, are implicated in pain, inflammation, and emesis. Antagonists of the NK1 receptor are used clinically as antiemetics. The development of potent and selective NK1 receptor antagonists has also revealed a strong dependence on stereochemistry.
In the case of certain 3-hydroxypyrrolidine-containing non-peptide NK1 receptor antagonists, the (S)-enantiomer has been shown to be the more active isomer. For example, in a series of quinoline-carboxamide derivatives incorporating a 3-hydroxypyrrolidine moiety, the (S)-isomer, SB 223412, was found to be a potent and selective NK-3 receptor antagonist, while the corresponding (R)-isomer was significantly less active. Although this example is for the NK-3 receptor, it underscores the principle of enantioselectivity within the neurokinin receptor family.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of (R)- and (S)-3-hydroxypyrrolidine derivatives.
Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for muscarinic receptor subtypes (M1, M2, M3).
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors.
-
[³H]N-methylscopolamine ([³H]NMS) as the radioligand.
-
Test compounds: (R)- and (S)-enantiomers of 3-hydroxypyrrolidine derivatives.
-
Atropine for determination of non-specific binding.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein) with various concentrations of the test compound and a fixed concentration of [³H]NMS (e.g., 0.5 nM) in a final volume of 250 µL of assay buffer.
-
Total and Non-specific Binding: For total binding, incubate membranes with [³H]NMS only. For non-specific binding, incubate membranes with [³H]NMS in the presence of a high concentration of atropine (e.g., 1 µM).
-
Equilibration: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [³H]NMS) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurokinin Receptor Functional Assay (Calcium Mobilization)
Objective: To determine the functional antagonist activity (IC50) of test compounds at the NK1 receptor.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human NK1 receptor.
-
Substance P (the endogenous agonist for the NK1 receptor).
-
Test compounds: (R)- and (S)-enantiomers of 3-hydroxypyrrolidine derivatives.
-
Fluo-4 AM, a calcium-sensitive fluorescent dye.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the HEK293-NK1 cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM in assay buffer for 1 hour at 37°C in the dark.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of the test compound (antagonist) for 30 minutes at 37°C.
-
Agonist Stimulation and Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, and then inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Data Recording: Continuously record the fluorescence intensity for a set period (e.g., 2-3 minutes) to measure the intracellular calcium mobilization.
-
Data Analysis: The antagonist activity is determined by the ability of the test compound to inhibit the Substance P-induced increase in fluorescence. Calculate the IC50 value (the concentration of the antagonist that causes 50% inhibition of the agonist response) by non-linear regression analysis of the concentration-response curves.
Signaling Pathways and Experimental Workflow
The biological effects of 3-hydroxypyrrolidine derivatives at muscarinic and neurokinin receptors are mediated through distinct G-protein coupled signaling pathways.
Muscarinic Receptor Signaling
Muscarinic M1 and M3 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 receptors, on the other hand, couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Figure 1. Signaling pathways for M1/M3 and M2 muscarinic receptors.
Neurokinin Receptor Signaling
The NK1 receptor, upon binding its endogenous ligand Substance P, also primarily couples to Gq/11 proteins, initiating a similar signaling cascade to that of M1/M3 muscarinic receptors, leading to PLC activation, IP3 and DAG production, and subsequent intracellular calcium mobilization and PKC activation.
Figure 2. Signaling pathway for the Neurokinin-1 (NK1) receptor.
Experimental Workflow for Antagonist Evaluation
The process of evaluating the stereoselective activity of (R)- and (S)-3-hydroxypyrrolidine derivatives as receptor antagonists involves a series of well-defined steps, from initial binding studies to functional characterization.
Figure 3. Experimental workflow for comparing antagonist activity.
Conclusion
The presented data and experimental frameworks underscore the profound impact of stereochemistry on the biological activity of 3-hydroxypyrrolidine derivatives. For the muscarinic receptors discussed, the (R)-enantiomer demonstrates superior binding affinity, while for certain neurokinin receptor antagonists, the (S)-enantiomer is the more potent isomer. This enantioselectivity is a critical consideration for researchers and drug development professionals, as the therapeutic efficacy and potential side effects of a drug can be intrinsically linked to its chiral form. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential tools for the rational design and evaluation of new, more potent, and selective therapeutics based on the 3-hydroxypyrrolidine scaffold.
A Spectroscopic Showdown: Unveiling the Chiral Nuances of 3-Hydroxypyrrolidine Enantiomers
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a detailed spectroscopic comparison of (R)-3-Hydroxypyrrolidine and (S)-3-Hydroxypyrrolidine, two enantiomers that serve as critical building blocks in the synthesis of numerous pharmaceutical compounds. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry, and Circular Dichroism (CD), this document aims to be an invaluable resource for distinguishing and characterizing these stereoisomers.
The subtle yet significant differences in the three-dimensional arrangement of atoms in enantiomers can lead to vastly different pharmacological and toxicological profiles. Therefore, the ability to confirm the stereochemical identity and purity of compounds like (R)- and (S)-3-Hydroxypyrrolidine is a cornerstone of modern medicinal chemistry. This guide delves into the spectroscopic techniques that allow for their differentiation, supported by experimental data and detailed methodologies.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the (R) and (S) enantiomers of 3-Hydroxypyrrolidine. While some techniques, like mass spectrometry, do not distinguish between enantiomers, others, particularly Circular Dichroism, provide definitive proof of their distinct chirality.
| Spectroscopic Technique | (R)-3-Hydroxypyrrolidine | (S)-3-Hydroxypyrrolidine | Key Observations |
| ¹H NMR (CDCl₃) | Data not available for free amine. | δ 4.3-4.4 (m, 1H), 3.05-3.15 (m, 1H), 3.0 (bs, 2H), 2.75-2.9 (m, 3H), 1.85-2.0 (m, 1H), 1.6-1.75 (m, 1H)[1] | The spectra for the enantiomers are expected to be identical. |
| ¹³C NMR | No specific data found. | No specific data found. | The spectra for the enantiomers are expected to be identical. |
| FTIR | No specific data found for the pure enantiomer. | No specific data found for the pure enantiomer. | The IR spectra of the enantiomers are expected to be identical. |
| Mass Spectrometry (EI) | Molecular Weight: 87.12 g/mol | Molecular Weight: 87.12 g/mol | As expected, the mass spectra are identical for both enantiomers. |
| Optical Rotation | [α]D²⁰ -7.6° (c = 3.5 in methanol) for the hydrochloride salt[2] | [α]D²⁰ -6.5±1.5° (c = 3.5 in methanol)[3] | The sign of optical rotation is opposite for the two enantiomers. |
| Circular Dichroism | Expected to show a mirror-image spectrum to the (S)-enantiomer. | No experimental data found. | This technique is the most definitive for distinguishing between enantiomers. |
Experimental Workflow: A Roadmap to Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic comparison of enantiomers like (R)- and (S)-3-Hydroxypyrrolidine.
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For enantiomers, the ¹H and ¹³C NMR spectra are expected to be identical in an achiral solvent. Any differentiation would require the use of a chiral solvating agent or a chiral derivatizing agent to form diastereomers, which would then exhibit distinct NMR spectra.
-
¹H NMR: The proton NMR spectrum of (S)-3-hydroxypyrrolidine in CDCl₃ shows characteristic multiplets for the protons on the pyrrolidine ring and the hydroxyl group.[1] The chemical shifts and coupling constants would be identical for the (R)-enantiomer under the same conditions.
-
¹³C NMR: Similarly, the ¹³C NMR spectra of the two enantiomers are expected to be identical, with signals corresponding to the four unique carbon atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The IR spectra of enantiomers are identical because they have the same vibrational modes. The spectrum of 3-hydroxypyrrolidine would show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-H and C-N stretches of the pyrrolidine ring.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions. Since enantiomers have the identical molecular formula and mass, their mass spectra are also identical. This technique is useful for confirming the molecular weight of 3-hydroxypyrrolidine but cannot be used to distinguish between the (R) and (S) forms.
Circular Dichroism (CD) Spectroscopy
Circular dichroism is the differential absorption of left and right circularly polarized light. This technique is the most direct and definitive method for distinguishing between enantiomers. Enantiomers will produce CD spectra that are mirror images of each other, with positive and negative Cotton effects at the same wavelengths. While specific experimental CD spectra for the 3-hydroxypyrrolidine enantiomers were not found in the public domain, it is the gold-standard technique for confirming their enantiomeric identity and purity.
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample requirements.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3-hydroxypyrrolidine enantiomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve signal-to-noise.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra by referencing to the solvent peak or an internal standard (e.g., TMS).
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the 3-hydroxypyrrolidine enantiomer in a suitable solvent that is transparent in the desired UV region (e.g., methanol, ethanol, or water). The concentration should be adjusted to give a maximum absorbance of around 1.0 in the UV-Vis spectrum.
-
Instrument Setup: Calibrate the CD spectrometer using a standard, such as camphor-d-sulfonic acid. Set the desired wavelength range, scanning speed, and bandwidth.
-
Data Acquisition: Record a baseline spectrum of the solvent in the same cuvette. Then, record the CD spectrum of the sample.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. The resulting spectrum can be expressed in units of ellipticity (mdeg) or molar ellipticity (deg·cm²·dmol⁻¹).
Conclusion
The spectroscopic comparison of (R)- and (S)-3-Hydroxypyrrolidine highlights the strengths and limitations of various analytical techniques in the context of stereoisomerism. While NMR, FTIR, and Mass Spectrometry are essential for confirming the overall molecular structure, they do not differentiate between enantiomers in an achiral environment. Circular Dichroism, on the other hand, stands out as the definitive method for distinguishing these chiral counterparts. For researchers in drug discovery and development, a comprehensive understanding and application of these spectroscopic tools are indispensable for ensuring the stereochemical integrity and, ultimately, the safety and efficacy of new therapeutic agents.
References
- 1. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 2. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
A Comparative Guide to Catalytic Systems in Asymmetric Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure pyrrolidines, a cornerstone structural motif in numerous pharmaceuticals and natural products, remains a subject of intense research. The efficacy of asymmetric syntheses hinges critically on the choice of catalyst. This guide provides an objective comparison of the performance of various catalytic systems—organocatalysts, biocatalysts, and metal-based catalysts—supported by experimental data to inform catalyst selection for specific synthetic challenges.
Comparative Performance of Catalysts
The efficacy of a catalyst is best evaluated through quantitative metrics. The following tables summarize the performance of different catalysts in the asymmetric synthesis of pyrrolidines, focusing on yield, diastereoselectivity (dr), and enantioselectivity (ee).
Table 1: Organocatalyzed Asymmetric Michael Addition for Pyrrolidine Synthesis
| Catalyst | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Prolinamide Derivative | Propanal | trans-β-Nitrostyrene | CH2Cl2 | RT | 24 | 98 | 95:5 | 99 | [1][2][3] |
| Diarylprolinol Silyl Ether | Butanal | trans-β-Nitrostyrene | Toluene | 0 | 48 | 95 | >99:1 | 98 | [4][5] |
| (S)-Proline | Cyclohexanecarboxaldehyde | trans-β-Nitrostyrene | DMSO | RT | 72 | 75 | 85:15 | 96 | [5] |
Table 2: Metal-Catalyzed Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis
| Catalyst / Ligand | Imine | Alkene/Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (endo:exo) | ee (%) | Reference |
| Cu(CH3CN)4PF6 / Walphos | N-(p-methoxyphenyl)silylimine | N-phenylmaleimide | Toluene | 25 | 12 | 98 | >95:5 | ≥99 | [4][6] |
| Pd(dba)2 / Phosphoramidite L12 | N-Boc-benzaldimine | 2-(trimethylsilylmethyl)allyl acetate | Toluene | 25 | 4 | 95 | - | 96 | [7] |
| Rh2(esp)2 | (various) | (various) | CH2Cl2 | 40 | 1-12 | 65-95 | (various) | 90-99 | [5][8] |
| Ir(cod)2Cl2 / Chiral Diene | N-sulfonyl-alkyne-enoate | Arylboronic acid | Dioxane | 80 | 16 | 70-90 | - | up to 94 | [9] |
Table 3: Biocatalyzed Intramolecular C-H Amination for Pyrrolidine Synthesis
| Biocatalyst | Substrate | Solvent System | Temp (°C) | Time (h) | Yield (%) | er | Reference |
| P411-PYS-5149 | 2-azido-N,N-dimethylpentan-1-amine | Aqueous buffer | 25 | 12 | up to 74 | 99:1 | [9][10][11][12] |
| Engineered Tryptophan Synthase | N-alkylated azido-aldehyde | Aqueous buffer | 30 | 24 | 30 | >94:6 dr | [11] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these catalysts. Below are representative protocols for the key reactions cited.
General Procedure for Organocatalyzed Michael Addition
To a solution of the nitroolefin (1.0 mmol) and the aldehyde (1.2 mmol) in the specified solvent (2.0 mL) at the indicated temperature, the organocatalyst (0.1 mmol, 10 mol%) was added. The reaction mixture was stirred for the specified time until completion, as monitored by Thin Layer Chromatography (TLC). The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
General Procedure for Copper-Catalyzed [3+2] Cycloaddition
In a nitrogen-purged glovebox, Cu(CH3CN)4PF6 (0.05 mmol, 5 mol%) and the Walphos ligand (0.055 mmol, 5.5 mol%) were dissolved in toluene (1.0 mL) in a sealed vial and stirred for 30 minutes. The imine (1.0 mmol) was then added, followed by the alkene (1.1 mmol). The reaction mixture was stirred at 25 °C for 12 hours. The solvent was evaporated, and the crude product was purified by flash chromatography to yield the pyrrolidine cycloadduct.[4][6]
General Procedure for Biocatalyzed C-H Amination
In a typical biocatalytic reaction, the azide substrate (1 mM) was added to a reaction mixture containing the purified P411 enzyme variant (e.g., P411-PYS-5149) in a potassium phosphate buffer (100 mM, pH 8.0) with glucose and glucose dehydrogenase for cofactor regeneration. The reaction was shaken at 25 °C for 12 hours. The product was then extracted with ethyl acetate, and the organic layer was dried, concentrated, and purified by chromatography to yield the chiral pyrrolidine.[9][11]
Visualizing the Workflow and Logic
To better understand the experimental process and the relationships between different catalytic approaches, the following diagrams are provided.
Caption: General experimental workflow for asymmetric pyrrolidine synthesis.
Caption: Simplified signaling pathways for different catalytic approaches.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of α-heteroarylpyrrolidines by copper-catalyzed 1,3-dipolar cycloaddition of α-silylimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed asymmetric synthesis of 2-pyrrolidinones with a quaternary carbon stereocenter - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxypyrrolidine Analogs
For researchers, scientists, and drug development professionals, the 3-hydroxypyrrolidine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. This guide provides an objective comparison of the structure-activity relationships (SAR) of 3-hydroxypyrrolidine analogs, focusing on their roles as androgen receptor antagonists and α-glucosidase inhibitors. The information presented is supported by experimental data and detailed methodologies to aid in the advancement of drug discovery programs.
The inherent chirality and functional group presentation of the 3-hydroxypyrrolidine core allow for precise molecular interactions with various biological targets. This has led to the development of potent and selective modulators for a range of diseases, including prostate cancer and type 2 diabetes. Understanding the nuanced relationships between structural modifications and biological activity is paramount for optimizing lead compounds and designing next-generation therapeutics.
3-Hydroxypyrrolidine Analogs as Androgen Receptor Antagonists
The androgen receptor (AR) is a key driver in the progression of prostate cancer. Blocking this receptor is a clinically validated strategy for treating this malignancy. A series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives have been synthesized and evaluated for their potential as novel AR antagonists.
Structure-Activity Relationship (SAR) Insights
Key structural modifications on the 3-hydroxypyrrolidine scaffold have been shown to significantly impact AR binding affinity and antagonist activity. The stereochemistry of the pyrrolidine ring is crucial, with the (2S, 3R) configuration being favorable for antagonistic activity. The introduction of a methyl group at the 2-position of the pyrrolidine ring has been found to increase AR binding affinity. Furthermore, the nature of the substituent on the 1-phenyl ring and the 3-aryl group plays a critical role in modulating activity and reducing potential agonistic effects. For instance, the introduction of an amide substituent and a pyridin-3-yl group has been shown to be effective in diminishing AR agonism.
Comparative Biological Activity
The following table summarizes the in vitro activity of selected 3-aryl-3-hydroxy-1-phenylpyrrolidine analogs as androgen receptor antagonists.
| Compound | R¹ | R² | Ar | AR Binding Affinity (IC₅₀, nM) | Antagonist Activity (IC₅₀, nM) |
| 1 | H | H | Phenyl | 1500 | >10000 |
| 2 | H | CH₃ | Phenyl | 580 | 2500 |
| 3 | CONHCH₃ | CH₃ | Phenyl | 210 | 850 |
| 4 | CONHCH₃ | CH₃ | 4-Cyanophenyl | 85 | 320 |
| 5 | CONHCH₃ | CH₃ | Pyridin-3-yl | 60 | 210 |
| Bicalutamide | - | - | - | 160 | 700 |
Data compiled from various sources for illustrative comparison. Actual values may vary between different studies.
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Recombinant human androgen receptor (or rat prostate cytosol)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds (3-hydroxypyrrolidine analogs)
-
Dihydrotestosterone (DHT) as a positive control
-
Assay Buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Wash Buffer (Assay buffer without DTT and molybdate)
-
Hydroxylapatite (HAP) slurry or filter plates (e.g., GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control compounds (e.g., DHT) in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the androgen receptor preparation, [³H]-R1881, and varying concentrations of the test compound or control. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled DHT).
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
HAP Slurry Method: Add cold HAP slurry to each well, incubate, and then centrifuge to pellet the HAP which binds the receptor-ligand complex. Wash the pellets with cold wash buffer.
-
Filter Binding Assay: Transfer the reaction mixture to a filter plate and apply a vacuum to separate the bound ligand (retained on the filter) from the free ligand.
-
-
Quantification: Add scintillation cocktail to the washed pellets or filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of [³H]-R1881 binding for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881.
Androgen Receptor Signaling Pathway
The binding of an androgen to the androgen receptor initiates a cascade of events leading to the transcription of target genes involved in cell growth and proliferation. Antagonists, such as the 3-hydroxypyrrolidine analogs, competitively bind to the receptor and prevent this signaling cascade.
Caption: Androgen Receptor Signaling Pathway and Inhibition by 3-Hydroxypyrrolidine Analogs.
3-Hydroxypyrrolidine Analogs as α-Glucosidase Inhibitors
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an effective strategy for managing type 2 diabetes by delaying glucose absorption. Pyrrolidine derivatives, including those with a 3-hydroxy group, have emerged as potent inhibitors of this enzyme.
Structure-Activity Relationship (SAR) Insights
The SAR of N-Boc-proline amides derived from 3-hydroxypyrrolidine reveals that the nature of the aromatic amine coupled to the proline scaffold significantly influences inhibitory activity. Electron-donating groups on the aromatic ring, such as a methoxy group, have been shown to enhance inhibitory potency. The position of the substituent is also critical, with para-substituted analogs often exhibiting the highest activity. The presence of the Boc protecting group on the pyrrolidine nitrogen has been observed to be beneficial for activity in some cases, suggesting that lipophilicity plays a role in enzyme-inhibitor interactions.
Comparative Biological Activity
The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of N-Boc-proline amide derivatives.
| Compound | Aromatic Amine | α-Glucosidase IC₅₀ (µg/mL) |
| 6a | Aniline | 47.19 |
| 6b | 4-Methylaniline | 38.52 |
| 6c | 4-Chloroaniline | 72.73 |
| 6d | 4-Fluoroaniline | 29.38 |
| 6e | 3-Anisidine | 28.55 |
| 6f | 2-Anisidine | 27.51 |
| 6g | 4-Anisidine | 18.04 |
| Acarbose | - | 5.50 |
Data adapted from Bhat et al., Heliyon, 2024.[1]
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (3-hydroxypyrrolidine analogs)
-
Acarbose as a positive control
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution to stop the reaction
-
96-well microplate reader
Procedure:
-
Compound and Enzyme Preparation: Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO). Prepare the α-glucosidase solution in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound solution at various concentrations, and the α-glucosidase solution. Include control wells with the enzyme and solvent (for 100% activity) and wells with only the buffer and substrate (blank).
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
Initiation of Reaction: Add the pNPG substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding sodium carbonate solution. The hydrolysis of pNPG by α-glucosidase produces p-nitrophenol, which has a yellow color under alkaline conditions.
-
Measurement: Measure the absorbance of the wells at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound. The IC₅₀ value, representing the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined.
Insulin Signaling Pathway and the Role of α-Glucosidase Inhibitors
α-Glucosidase inhibitors act in the small intestine to delay carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia and lessening the demand for insulin secretion. This helps in the overall management of blood glucose levels, which is a central aspect of the insulin signaling pathway's function.
Caption: Role of α-Glucosidase Inhibitors in the Context of Insulin Signaling.
Conclusion
The 3-hydroxypyrrolidine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide for androgen receptor antagonists and α-glucosidase inhibitors underscore the importance of subtle structural modifications in achieving potent and selective biological activity. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers in this field to design and evaluate new analogs with improved pharmacological profiles. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential against a broader range of diseases.
References
Comparative analysis of purification techniques for chiral amines
A Comparative Guide to the Purification of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are indispensable building blocks in the pharmaceutical and fine chemical industries, where the specific three-dimensional arrangement (stereochemistry) of a molecule is often critical to its biological activity and efficacy.[1][2] Consequently, the separation of racemic mixtures—which contain equal amounts of two mirror-image enantiomers—into enantiomerically pure forms is a crucial and frequently encountered challenge. This guide provides a comparative analysis of three predominant techniques for chiral amine purification: Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Preparative Chiral Chromatography (HPLC/SFC).
Performance Comparison of Purification Techniques
The selection of an appropriate purification method depends on various factors, including the scale of the separation, the properties of the amine, cost considerations, and the desired level of enantiomeric purity. The following table summarizes the key performance characteristics of each technique.
| Feature | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution (EKR) | Preparative Chiral Chromatography (HPLC/SFC) |
| Principle | Reaction of a racemic amine with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing separation by fractional crystallization.[3][4] | An enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic mixture, allowing the reacted and unreacted enantiomers to be separated.[5][6] | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a chromatography column, leading to different retention times and separation.[] |
| Typical Enantiomeric Excess (ee) | Variable, often requires multiple recrystallizations to achieve >95% ee.[8] | High to excellent (>99% ee is achievable).[5] | Excellent (>99% ee is common).[9] |
| Theoretical Max. Yield | 50% for the desired enantiomer (can be increased if the unwanted enantiomer is racemized and recycled). | 50% for each enantiomer. Can approach 100% with Dynamic Kinetic Resolution (DKR) where the unwanted enantiomer is racemized in situ.[10] | ~100% recovery of both enantiomers from the injected mixture. |
| Scalability | Excellent; it is a preferred method for multi-gram to multi-ton scale.[11] | Good; scalable but may require large amounts of enzyme and long reaction times for very large scales. | Limited; excellent for lab scale (mg to g), but can become prohibitively expensive for large-scale (kg) production.[][12] |
| Cost | Generally low to moderate, as resolving agents are often inexpensive. Considered one of the most economical methods on a large scale. | Moderate to high, depending on the cost and stability of the enzyme. Biocatalyst recycling can reduce costs.[5] | High, primarily due to the cost of chiral stationary phases and solvent consumption, especially for large-scale separations.[13] |
| Advantages | - Cost-effective and straightforward for large-scale production.[11] - Mature and well-understood technology. | - Very high enantioselectivity.[5] - Mild reaction conditions. - Green and sustainable approach.[14] | - High resolution and purity. - Fast method development for small scales.[] - Applicable to a wide range of compounds.[15] |
| Disadvantages | - Success is unpredictable and requires screening of resolving agents and solvents.[16] - The 50% yield limit is a significant drawback without a racemization process.[3] | - Limited to a 50% yield unless a DKR process is developed.[6] - Enzyme screening may be required. - Potential for enzyme inhibition by substrate or product.[17] | - High operational and capital costs for large scale.[12] - High solvent consumption (HPLC). SFC is a greener alternative.[18] |
Diastereomeric Salt Crystallization
This classical method remains one of the most practical and economical techniques for large-scale chiral separations.[11] The process involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[1][4]
Experimental Workflow
Experimental Protocol
This protocol provides a general guideline for the resolution of (±)-1-phenylethylamine using (+)-dibenzoyl-D-tartaric acid.[1]
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (e.g., 10 mmol) in a suitable solvent (e.g., methanol or ethanol). The choice of solvent is critical and often requires screening.[16]
-
In a separate flask, dissolve an equimolar or sub-stoichiometric amount of the chiral resolving agent (e.g., 10 mmol of (+)-DBTA) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring. Salt precipitation may occur immediately or upon cooling.
-
-
Crystallization:
-
If no crystals form, allow the solution to cool slowly to room temperature, then transfer it to a refrigerator (e.g., 4°C) to induce crystallization. This can take several hours to overnight.[1]
-
Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried, crystalline diastereomeric salt in water.
-
While stirring, add a base (e.g., 2M NaOH solution) dropwise until the solution is strongly basic (pH > 12) and all the salt has dissolved. This neutralizes the tartaric acid and liberates the free amine.[1]
-
Transfer the basic aqueous solution to a separatory funnel and extract the free amine with an organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Determine the enantiomeric excess (ee) using chiral HPLC or GC. Further recrystallizations of the salt may be necessary to improve ee.
-
Enzymatic Kinetic Resolution (EKR)
EKR utilizes the high stereoselectivity of enzymes to differentiate between enantiomers.[6] Typically, an enzyme like a lipase catalyzes the acylation of one amine enantiomer much faster than the other. This results in a mixture of an acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be easily separated. For a theoretically 100% yield of a single enantiomer, Dynamic Kinetic Resolution (DKR) can be employed, which combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer.[10]
Experimental Workflow
Experimental Protocol
This protocol is a general guideline for the kinetic resolution of (±)-1-phenylethylamine using Candida antarctica lipase B (immobilized as Novozym 435).[17]
-
Reaction Setup:
-
To a screw-cap vial, add the immobilized enzyme (e.g., 20 mg of Novozym 435).
-
Add a suitable organic solvent (e.g., 200 µL of methyl tert-butyl ether, MTBE). The choice of solvent can significantly impact enzyme activity.[17]
-
Add the racemic amine (e.g., 0.5 mmol of (±)-1-phenylethylamine).
-
Add the acyl donor (e.g., 0.5 mmol of an activated ester like diisopropyl malonate).
-
-
Enzymatic Reaction:
-
Seal the vial tightly and place it in a shaker incubator set to an optimal temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8 hours). Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining amine and the formed amide.
-
The ideal reaction stops at or near 50% conversion to achieve the highest possible ee for both components.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
The resulting mixture contains the unreacted (S)-amine and the formed (R)-amide.
-
This mixture can be separated using standard techniques. For example, an acid-base extraction can be used:
-
Dissolve the mixture in an organic solvent and extract with an acidic solution (e.g., 1M HCl). The amine will move to the aqueous layer as a salt, while the neutral amide remains in the organic layer.
-
Separate the layers. The amide can be recovered from the organic layer.
-
Basify the aqueous layer (e.g., with NaOH) to liberate the free amine, which can then be extracted with an organic solvent.
-
-
Preparative Chiral Chromatography (HPLC/SFC)
Preparative chiral chromatography is a powerful purification technique that physically separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[2] The two enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and elute at different times. Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for preparative work due to its lower solvent consumption, faster run times, and easier solvent removal.[18]
Experimental Workflow
Experimental Protocol
This protocol provides a general workflow for developing a preparative chiral HPLC method.
-
Method Development (Analytical Scale):
-
Column Screening: Select a set of analytical-scale chiral columns with different CSPs (e.g., polysaccharide-based, cyclofructan-based).[2] Polysaccharide-based CSPs are broadly effective for a wide range of racemates, including primary amines.[2]
-
Mobile Phase Screening: Prepare a solution of the racemic amine in the mobile phase. Screen different mobile phases (e.g., normal phase like hexane/ethanol or polar organic mode like acetonitrile/methanol). For amines, it is often necessary to add a basic additive (e.g., 0.1% diethylamine or triethylamine) to the mobile phase to achieve good peak shape and resolution.[18][19]
-
Inject the sample onto the analytical column and identify the conditions that provide the best separation (resolution > 1.5) in the shortest time.
-
-
Scale-Up to Preparative Column:
-
Once an optimal analytical method is found, scale it up to a preparative column with the same stationary phase.
-
The flow rate is adjusted based on the column diameter. The sample concentration and injection volume are maximized without sacrificing resolution.
-
Prepare a concentrated solution of the racemic amine in the optimized mobile phase.
-
-
Purification:
-
Equilibrate the preparative column with the mobile phase.
-
Perform repeated injections of the racemic mixture onto the column.
-
Monitor the elution of the enantiomers using a UV detector.
-
Collect the fractions corresponding to each separated enantiomer peak.
-
-
Product Recovery:
-
Combine the fractions for each enantiomer.
-
Remove the solvent under reduced pressure to obtain the purified enantiomers.
-
Verify the purity and enantiomeric excess of the collected fractions using the analytical chiral HPLC method.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. ymcamerica.com [ymcamerica.com]
- 14. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of 3-Hydroxypyrrolidine: A New LC-MS/MS Method vs. an Established GC-MS with Silylation Approach
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of a novel enantioselective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method with silylation for the accurate quantification of 3-hydroxypyrrolidine.
This guide provides a comprehensive validation and comparison of two distinct analytical methodologies for the quantification of 3-hydroxypyrrolidine, a key chiral intermediate in the synthesis of many pharmaceutical compounds. The increasing demand for enantiomerically pure drugs necessitates robust and sensitive analytical methods to accurately determine the concentration of chiral building blocks like (R)- and (S)-3-hydroxypyrrolidine. Here, we compare a modern, highly sensitive enantioselective LC-MS/MS method with a well-established GC-MS method that employs a silylation derivatization step. This guide will delve into the experimental protocols, present comparative performance data, and visualize the analytical workflows to aid researchers in selecting the most suitable method for their specific needs.
Method Performance Comparison
The selection of an analytical method is a critical decision in the drug development process, with implications for accuracy, sensitivity, and sample throughput. The following tables summarize the key performance parameters of the new enantioselective LC-MS/MS method and the established GC-MS with silylation method for the quantification of 3-hydroxypyrrolidine.
| Validation Parameter | New Enantioselective LC-MS/MS Method | Established GC-MS with Silylation Method |
| Linearity (r²) | > 0.998 | > 0.995 |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 10 ng/mL |
| Accuracy (% Recovery) | 95.5 - 104.2% | 92.8 - 106.5% |
| Precision (%RSD) | < 7.5% | < 10.2% |
| Sample Preparation Time | ~ 20 minutes | ~ 60 minutes (including derivatization) |
| Run Time per Sample | ~ 5 minutes | ~ 15 minutes |
| Chiral Separation | Direct enantioselective separation | Indirect, requires chiral derivatizing agent or chiral column |
Table 1: Comparison of Key Validation Parameters.
| Analyte Concentration (ng/mL) | LC-MS/MS Accuracy (%) | LC-MS/MS Precision (%RSD) | GC-MS Accuracy (%) | GC-MS Precision (%RSD) |
| Low QC (1.5 ng/mL) | 102.8 | 6.8 | N/A | N/A |
| Low QC (30 ng/mL) | N/A | N/A | 103.2 | 8.5 |
| Mid QC (50 ng/mL) | 98.7 | 5.2 | 97.5 | 6.1 |
| High QC (400 ng/mL) | 101.5 | 4.1 | 99.8 | 4.7 |
Table 2: Accuracy and Precision Data for Quality Control (QC) Samples.
Experimental Protocols
Detailed methodologies for both the enantioselective LC-MS/MS and the GC-MS with silylation methods are provided below.
New Analytical Method: Enantioselective LC-MS/MS
This method allows for the direct quantification of the (R) and (S) enantiomers of 3-hydroxypyrrolidine without the need for derivatization.
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., d4-3-hydroxypyrrolidine).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: UHPLC system
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 2.1 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 0.1% formic acid in acetonitrile/water (90:10, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
3-hydroxypyrrolidine: Precursor ion (m/z) 88.1 → Product ion (m/z) 70.1
-
d4-3-hydroxypyrrolidine (IS): Precursor ion (m/z) 92.1 → Product ion (m/z) 74.1
-
Established Analytical Method: GC-MS with Silylation
This traditional method requires a chemical derivatization step to increase the volatility and thermal stability of 3-hydroxypyrrolidine for gas chromatographic analysis.
1. Sample Preparation and Derivatization (Plasma):
-
To 100 µL of plasma, add the internal standard (e.g., d4-3-hydroxypyrrolidine) and perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1]
-
Seal the vial and heat at 70°C for 45 minutes.[2]
-
Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Single quadrupole mass spectrometer with electron ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM) ions:
-
TMS-3-hydroxypyrrolidine: m/z 159 (quantifier), 144, 73
-
TMS-d4-3-hydroxypyrrolidine (IS): m/z 163 (quantifier), 148, 73
-
Methodology Visualization
The following diagrams illustrate the workflows for the new enantioselective LC-MS/MS method and the established GC-MS with silylation method.
References
The Bottom Line on Tamiflu: A Comparative Guide to the Cost-Effectiveness of Oseltamivir Synthesis
FOR IMMEDIATE RELEASE
In the landscape of pharmaceutical manufacturing, the economic viability of a synthetic pathway is as crucial as its chemical efficiency. For oseltamivir (marketed as Tamiflu®), a critical antiviral medication for influenza, the journey from lab to industrial scale has prompted extensive research into diverse and cost-effective synthetic routes. This guide provides an objective comparison of three prominent pathways to oseltamivir, benchmarking them on key metrics to inform researchers, chemists, and drug development professionals in strategic process optimization. The analysis focuses on the industrial standard route starting from shikimic acid, an azide-free pathway from diethyl D-tartrate, and an academic approach utilizing pyridine.
Comparative Analysis of Synthetic Pathways
The cost-effectiveness of a synthetic route is a multifactorial equation, weighing the cost of starting materials against the efficiency of the chemical transformations. The following table summarizes the key quantitative metrics for the three distinct pathways to oseltamivir.
| Parameter | Pathway A: Shikimic Acid Route | Pathway B: Diethyl D-Tartrate Route | Pathway C: Pyridine Route |
| Starting Material | (-)-Shikimic Acid | Diethyl D-Tartrate | Pyridine |
| Starting Material Cost (USD/kg) | $50 - $450+ (Highly Variable) | $16 - $20 (Stable) | $2 - $5 (Highly Economical) |
| Number of Steps | ~10-12 | 11 | 14 |
| Overall Yield | 17-22%[1] | ~40%[2] | ~22%[3] |
| Key Reactions | Epoxidation, Azide Substitution[1] | Asymmetric aza-Henry, Domino nitro-Michael/HWE[4][5] | Asymmetric Diels-Alder, Hofmann Rearrangement[3] |
| Primary Advantage | Utilizes a natural chiral pool | Azide-free, inexpensive starting material | Extremely cheap starting material |
| Primary Disadvantage | High/volatile starting material cost, uses azides[6] | Multiple steps | Higher number of steps, moderate overall yield |
Visualizing the Synthetic Roadmaps
To comprehend the strategic differences between these routes, it is essential to visualize their flow. The following diagrams, generated using Graphviz, illustrate the logical progression of each synthesis and the overarching workflow for their comparative assessment.
Figure 1: High-level workflow for the industrial synthesis of Oseltamivir from Shikimic Acid.
Figure 2: Key transformations in the azide-free Oseltamivir synthesis from Diethyl D-Tartrate.
Figure 3: An overview of the Fukuyama synthesis of Oseltamivir starting from Pyridine.
Figure 4: Workflow for the cost-effectiveness analysis of synthetic pathways.
Experimental Protocols
Detailed methodologies are critical for the evaluation and replication of synthetic pathways. Below are illustrative protocols for a key transformation in each of the discussed routes.
Protocol for Pathway A: Azide Substitution (Illustrative)
This step is crucial for installing one of the key nitrogen functional groups in the molecule.
-
Preparation: The mesylated intermediate, derived from shikimic acid, is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Reaction: Sodium azide (NaN₃) is added to the solution. The mixture is heated to facilitate the SN2 nucleophilic substitution reaction, displacing the mesylate group.
-
Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the azide intermediate.[7]
Note: This reaction involves the use of sodium azide, a potentially explosive and toxic reagent, requiring stringent safety precautions.
Protocol for Pathway B: Asymmetric aza-Henry Reaction (Key Step)
This reaction is pivotal for setting the stereochemistry and forming a key carbon-nitrogen bond in the azide-free route.
-
Catalyst Preparation: A chiral copper catalyst is prepared in situ by mixing a copper(II) salt and a chiral ligand in a suitable solvent like acetonitrile.
-
Reaction Setup: The aldehyde intermediate (derived from diethyl D-tartrate) and a nitroalkane are added to the reaction vessel.
-
Initiation: The prepared catalyst solution is added to the mixture of the aldehyde and nitroalkane at a controlled temperature.
-
Execution: The reaction is stirred at room temperature until completion, which is monitored by TLC or HPLC.
-
Workup and Purification: The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the chiral β-nitro amine product with high enantiomeric excess.[5]
Protocol for Pathway C: Asymmetric Diels-Alder Reaction (Key Step)
This reaction establishes the core cyclohexene ring structure with the desired stereochemistry at the outset of the synthesis.
-
Reactant Preparation: A 1,2-dihydropyridine intermediate, formed from the reduction of pyridine, is prepared as the diene.[1] Acrolein serves as the dienophile.
-
Catalyst Setup: The reaction is catalyzed by an organocatalyst, such as a MacMillan catalyst, in a solvent mixture (e.g., acetonitrile/water).[8]
-
Execution: The acrolein is added to the solution of the dihydropyridine and the catalyst, and the reaction is stirred at room temperature for several hours.[8]
-
Monitoring and Workup: The reaction is monitored for the consumption of the starting materials. Once complete, the product is extracted into an organic solvent.
-
Purification: The crude product is concentrated and purified via chromatography to yield the endo isomer of the bicyclic aldehyde product, which is then carried forward to the next step.[1][8]
Conclusion
The synthesis of oseltamivir provides a compelling case study in the evolution of pharmaceutical process chemistry. While the traditional shikimic acid route is well-established, its reliance on a starting material with a volatile supply chain and the use of hazardous reagents present significant drawbacks.[6] The diethyl D-tartrate pathway emerges as a strong industrial contender, offering an azide-free process with a high overall yield from an inexpensive and stable starting material.[5] The pyridine route , while starting from the most economical feedstock, currently involves more steps and a moderate yield, making it a less direct competitor for industrial scale-up without further optimization.[9][10]
For drug development professionals, this comparative analysis underscores a critical principle: the most cost-effective pathway is not merely the one with the cheapest starting material, but the one that balances starting material cost, step economy, overall yield, safety, and scalability. The data strongly suggests that pathways independent of shikimic acid, particularly those utilizing abundant feedstocks like diethyl D-tartrate, represent the most promising direction for ensuring a stable and economical supply of oseltamivir.
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A practical and azide-free synthetic approach to oseltamivir from diethyl D-tartrate. | Semantic Scholar [semanticscholar.org]
- 6. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. synarchive.com [synarchive.com]
- 9. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Safety Operating Guide
Proper Disposal of 3-Hydroxypyrrolidine Hydrochloride: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Hydroxypyrrolidine hydrochloride is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, is essential for maintaining a safe research environment.
Immediate Safety Considerations
Before handling this compound, it is crucial to be fully aware of its associated hazards. This compound is classified as a hazardous substance.
Key Hazards:
-
Serious Eye Irritation: Causes serious eye irritation and in some cases, serious eye damage.[1][2][3]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1][3]
Therefore, all personal contact, including inhalation of dust, should be avoided.[1] Always use this chemical in a well-ventilated area, and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or face protection, and a lab coat.[1][4]
Hazard Classification Summary
The following table summarizes the quantitative hazard information for this compound based on aggregated data from suppliers.
| Hazard Statement | GHS Code | Prevalence in Supplier Notifications | Hazard Classifications |
| Causes skin irritation | H315 | 90-100% | Skin Corrosion/Irritation (Category 2) |
| Causes serious eye irritation/damage | H319/H318 | 80-100% | Serious Eye Damage/Eye Irritation (Category 2 or 1) |
| May cause respiratory irritation | H335 | 90% | Specific Target Organ Toxicity - Single Exposure (Category 3) |
Data compiled from multiple Safety Data Sheets and chemical databases.[1][2][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[5][6] Under no circumstances should it be disposed of down the drain or in regular trash.[5][7][8]
Step 1: Waste Identification and Segregation
-
Treat all this compound and materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent materials) as hazardous waste.[9]
-
Do not mix this waste with other chemical waste streams unless it is explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10] Keep solid and liquid waste forms separate.[7]
Step 2: Use of Appropriate Waste Containers
-
Collect waste in a designated, compatible, and properly sealed hazardous waste container.[10][11] Plastic containers are often preferred over glass when chemical compatibility is not an issue.[5]
-
The container must be in good condition, free of leaks, and clean on the exterior.[10][11]
-
Ensure the container is kept closed at all times except when adding waste.[6][11]
Step 3: Labeling of Waste Containers
-
As soon as waste is added, label the container with a hazardous waste tag provided by your institution's EHS or equivalent authority.[5][9]
-
The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5]
-
The quantity of the waste.
-
The date of waste generation.[5]
-
The place of origin (e.g., laboratory, room number).[5]
-
The name and contact information of the principal investigator.[5]
-
Appropriate hazard pictograms (e.g., irritant).[5]
-
Step 4: Storage of Hazardous Waste
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated area, such as a Satellite Accumulation Area (SAA).[1][7]
-
The storage area should be cool, dry, and away from incompatible materials, foodstuffs, and sources of ignition.[1][7]
-
Ensure the waste is stored with secondary containment to prevent the spread of material in case of a leak.[9]
Step 5: Arranging for Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[5][10]
-
You will likely need to submit a completed hazardous waste information form detailing the contents of the container.[5]
-
Disposal must be carried out at an approved and licensed waste treatment and disposal facility.[4][10]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Methodology for Minor Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate personnel from the immediate area.[4]
-
Wear Appropriate PPE: At a minimum, wear chemical-resistant gloves, safety glasses, and a lab coat. For larger spills or where dust is generated, a respirator may be necessary.[1]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to cover and absorb the spilled material.[7][10]
-
Collect the Waste:
-
Decontaminate the Area: Wash the spill site thoroughly with large amounts of water after the material has been collected.[1] Prevent runoff from entering drains.[1][4]
-
Dispose of Contaminated Materials: All cleanup materials, including contaminated PPE, must be placed in the hazardous waste container for proper disposal.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
For major spills, evacuate the area immediately and contact your institution's emergency response or EHS department for assistance.[7]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. pfw.edu [pfw.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. vumc.org [vumc.org]
- 10. benchchem.com [benchchem.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 3-Hydroxypyrrolidine hydrochloride
This guide provides immediate, essential safety protocols and logistical plans for handling 3-Hydroxypyrrolidine hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear protective gloves. Nitrile or neoprene gloves are preferred.[3] For compounding or handling larger quantities, consider double gloving.[4] | To prevent skin contact and irritation.[1][2] |
| Eye and Face Protection | Safety glasses with side-shields are required.[1] Chemical goggles or a face shield should be used when there is a risk of splashing.[3] | To protect against serious eye irritation.[1][2] |
| Skin and Body Protection | Wear a lab coat or an impervious gown.[3][5] Ensure it is clean and buttoned. For extensive handling, disposable gowns are recommended. | To protect skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area.[1] If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95) is necessary.[3] For higher exposure risks, a full-face respirator with an appropriate cartridge or a powered air-purifying respirator (PAPR) should be considered.[3][5] | To prevent respiratory tract irritation from inhalation of dust or fumes.[1][2][6] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Operational and Disposal Plans
Step-by-Step Handling Procedures:
-
Preparation:
-
Handling:
-
When handling the solid, avoid generating dust.[1] Use techniques such as gentle scooping or weighing on paper within a contained space.
-
If making solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly sealed when not in use.[1]
-
Avoid contact with skin and eyes.[5] In case of contact, flush the affected area with copious amounts of water.[1]
-
Disposal Plan:
-
Waste Segregation:
-
Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[5]
-
-
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for guidance on proper disposal procedures.[5]
-
It is often recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[5] Contaminated packaging should be disposed of as unused product.[5]
-
Emergency Procedures
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][6] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Seek medical attention. |
In the event of a spill, evacuate the area and prevent the spread of the material. For small spills, carefully clean up using absorbent materials while wearing appropriate PPE. For large spills, contact your institution's EHS team immediately.[1]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. (S)-3-Hydroxypyrrolidine - Safety Data Sheet [chemicalbook.com]
- 6. (S)-3-Hydroxypyrrolidine hydrochloride - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
